Product packaging for viscumneoside III(Cat. No.:CAS No. 118985-27-6)

viscumneoside III

Cat. No.: B219685
CAS No.: 118985-27-6
M. Wt: 596.5 g/mol
InChI Key: BYALYZGUSBVZQP-XJBIVIJWSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Viscumneoside III is a viscumneoside that is homoeriodictyol in which the hydroxy group at position 7 has been converted into the corresponding beta-D-glucopyranoside, the 2-hydroxy group of which has been converted to its beta-D-apiofuranoside derivative. Found in Viscum coloratum, an evergreen hemiparasitic plant whose stems and leaves are used in traditional Chinese medicine for the treatment of rheumatism. It has a role as a plant metabolite. It is a viscumneoside, a flavanone glycoside and a beta-D-glucoside. It is functionally related to a beta-D-apiose and a homoeriodictyol.
(2S)-5-hydroxy-2-(4-hydroxy-3-methoxyphenyl)-4-oxo-3,4-dihydro-2H-chromen-7-yl 2-O-beta-D-apiofuranosyl-beta-D-glucopyranoside has been reported in Viscum coloratum with data available.
from Viscum coloratum;  structure given in first source

Structure

2D Structure

Chemical Structure Depiction
molecular formula C27H32O15 B219685 viscumneoside III CAS No. 118985-27-6

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

118985-27-6

Molecular Formula

C27H32O15

Molecular Weight

596.5 g/mol

IUPAC Name

(2S)-7-[(2S,3R,4S,5S,6R)-3-[(2S,3R,4R)-3,4-dihydroxy-4-(hydroxymethyl)oxolan-2-yl]oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-5-hydroxy-2-(4-hydroxy-3-methoxyphenyl)-2,3-dihydrochromen-4-one

InChI

InChI=1S/C27H32O15/c1-37-17-4-11(2-3-13(17)30)16-7-15(32)20-14(31)5-12(6-18(20)40-16)39-25-23(22(34)21(33)19(8-28)41-25)42-26-24(35)27(36,9-29)10-38-26/h2-6,16,19,21-26,28-31,33-36H,7-10H2,1H3/t16-,19+,21+,22-,23+,24-,25+,26-,27+/m0/s1

InChI Key

BYALYZGUSBVZQP-XJBIVIJWSA-N

Isomeric SMILES

COC1=C(C=CC(=C1)[C@@H]2CC(=O)C3=C(C=C(C=C3O2)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O[C@H]5[C@@H]([C@](CO5)(CO)O)O)O)O

Canonical SMILES

COC1=C(C=CC(=C1)C2CC(=O)C3=C(C=C(C=C3O2)OC4C(C(C(C(O4)CO)O)O)OC5C(C(CO5)(CO)O)O)O)O

Synonyms

homoeriodictyol-7-O-apiosyl-(1-2)-glucopyranoside
viscumneoside III

Origin of Product

United States

Foundational & Exploratory

A Technical Guide to the Discovery, Isolation, and Characterization of Viscumneoside III from Viscum coloratum

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Viscumneoside III, a dihydroflavone O-glycoside found in the parasitic plant Viscum coloratum (Korean mistletoe), has emerged as a compound of interest for its potential therapeutic applications. This technical guide provides a comprehensive overview of the discovery, isolation, and biological activities of this compound. It includes detailed experimental protocols for its extraction, purification, and for assays evaluating its biological functions, specifically as a tyrosinase inhibitor and an immunomodulator. Furthermore, this document presents quantitative data in a structured format and visualizes key processes and pathways to facilitate understanding and further research.

Introduction

Viscum coloratum (Kom.) Nakai, a species of mistletoe, has a long history of use in traditional Chinese medicine for treating a variety of ailments, including rheumatism.[1] Modern phytochemical investigations have revealed that this plant is a rich source of bioactive compounds, including flavonoids.[2][3] Among these, this compound has been identified as a noteworthy constituent with potential applications in cosmetics and medicine.[4][5]

This compound is structurally defined as a homoeriodictyol derivative, specifically (2S)-5-hydroxy-2-(4-hydroxy-3-methoxyphenyl)-4-oxo-3,4-dihydro-2H-chromen-7-yl 2-O-beta-D-apiofuranosyl-beta-D-glucopyranoside.[1] Its biological activities include the inhibition of tyrosinase, an enzyme involved in melanin production, and the suppression of the pro-inflammatory chemokine MCP-1.[4][5] These properties suggest its potential as a skin-whitening agent and an anti-inflammatory therapeutic.

This guide aims to provide a detailed technical resource for researchers and drug development professionals interested in this compound, covering its isolation from Viscum coloratum and the methodologies to assess its biological functions.

Physicochemical Properties and Quantitative Data

A summary of the key physicochemical properties and reported quantitative data for this compound is presented below.

PropertyValueReference
Molecular Formula C₂₇H₃₂O₁₅[1]
Molecular Weight 596.5 g/mol [6]
CAS Number 118985-27-6[1]
Class Dihydroflavone O-glycoside[4]
Biological Activity Tyrosinase inhibitor, MCP-1 suppressor[4][5]
IC₅₀ (Tyrosinase) 0.5 mM[4]
Concentration Range in Viscum coloratum 5.000-300.0 µg/ml (as homoeriodictyol-7-O-β-D-apiose (1→2)-β-D-glycoside in a 50% methanol extract, determined by LC-MS)[7]

Experimental Protocols

Isolation and Purification of this compound

The following protocol is a representative procedure for the isolation and purification of this compound from the dried stems and leaves of Viscum coloratum, based on established phytochemical methods for flavonoids.[3][5]

Diagram of Experimental Workflow

experimental_workflow start Dried Viscum coloratum Plant Material extraction Extraction with 70% Ethanol start->extraction filtration Filtration and Concentration extraction->filtration suspension Suspension in H₂O filtration->suspension fractionation Liquid-Liquid Partitioning suspension->fractionation pet_ether Petroleum Ether Fraction (discard) fractionation->pet_ether Non-polar compounds et_oac Ethyl Acetate (EtOAc) Fraction fractionation->et_oac Medium-polarity compounds n_buoh n-Butanol (n-BuOH) Fraction fractionation->n_buoh Polar compounds aq Aqueous Fraction (discard) fractionation->aq Highly polar compounds cc Column Chromatography of EtOAc Fraction et_oac->cc prep_hplc Preparative HPLC cc->prep_hplc pure_compound Pure this compound prep_hplc->pure_compound

Isolation workflow for this compound.

Protocol:

  • Extraction:

    • Air-dried and powdered stems and leaves of Viscum coloratum (1 kg) are extracted with 70% ethanol (10 L) at room temperature for 72 hours, with occasional agitation.[5]

    • The extraction process is repeated three times.

    • The ethanol extracts are combined and filtered.

  • Concentration:

    • The filtrate is concentrated under reduced pressure using a rotary evaporator at a temperature not exceeding 50°C to yield a crude extract.

  • Solvent Partitioning (Fractionation):

    • The crude extract is suspended in distilled water (1 L) and sequentially partitioned with petroleum ether (3 x 1 L), ethyl acetate (EtOAc) (3 x 1 L), and n-butanol (n-BuOH) (3 x 1 L).

    • The resulting fractions (petroleum ether, EtOAc, n-BuOH, and aqueous) are concentrated to dryness. This compound is expected to be enriched in the EtOAc fraction.[3]

  • Column Chromatography:

    • The dried EtOAc fraction is subjected to column chromatography on a silica gel column.

    • The column is eluted with a gradient of chloroform-methanol (e.g., starting from 100:0 to 80:20 v/v) to separate compounds based on polarity.

    • Fractions are collected and monitored by thin-layer chromatography (TLC) using a suitable solvent system and visualized under UV light. Fractions containing the target compound are pooled.

  • Preparative High-Performance Liquid Chromatography (Prep-HPLC):

    • The pooled fractions from column chromatography are further purified by preparative HPLC on a C18 column.[5]

    • A typical mobile phase would be a gradient of acetonitrile and water (both containing 0.1% formic acid).

    • The elution is monitored by a UV detector, and the peak corresponding to this compound is collected.

    • The solvent is removed by lyophilization to yield the pure compound.

Tyrosinase Inhibition Assay

This protocol is a standard method to determine the inhibitory effect of this compound on mushroom tyrosinase activity.[4]

Protocol:

  • Reagent Preparation:

    • Prepare a 100 mM sodium phosphate buffer (pH 6.8).

    • Prepare a 1.5 mM L-tyrosine solution in the phosphate buffer.

    • Prepare a stock solution of mushroom tyrosinase (e.g., 1000 U/mL) in the phosphate buffer.

    • Prepare various concentrations of this compound in the phosphate buffer. Kojic acid can be used as a positive control.

  • Assay Procedure:

    • In a 96-well plate, add 140 µL of the phosphate buffer, 20 µL of the tyrosinase solution, and 20 µL of the this compound solution (or control).

    • Pre-incubate the mixture at 25°C for 10 minutes.

    • Initiate the reaction by adding 20 µL of the L-tyrosine solution to each well.

    • Incubate the plate at 25°C for 20 minutes.

    • Measure the absorbance at 475 nm using a microplate reader. This absorbance is due to the formation of dopachrome.

  • Calculation:

    • The percentage of tyrosinase inhibition is calculated using the following formula: Inhibition (%) = [(A_control - A_sample) / A_control] x 100 where A_control is the absorbance of the reaction without the inhibitor, and A_sample is the absorbance with this compound.

    • The IC₅₀ value (the concentration of inhibitor required to inhibit 50% of the enzyme activity) can be determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

MCP-1 Suppression Assay in Macrophages

This protocol describes how to assess the ability of this compound to suppress the production of Monocyte Chemoattractant Protein-1 (MCP-1) in lipopolysaccharide (LPS)-stimulated RAW264.7 macrophage cells.[5]

Protocol:

  • Cell Culture:

    • Culture RAW264.7 cells in DMEM supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a 5% CO₂ incubator.

  • Cell Treatment:

    • Seed the RAW264.7 cells in a 24-well plate at a suitable density and allow them to adhere overnight.

    • Pre-treat the cells with various concentrations of this compound for 1 hour.

    • Stimulate the cells with LPS (e.g., 0.5 ng/mL) for 24 hours to induce MCP-1 production. A vehicle-treated, non-stimulated group and an LPS-stimulated group without this compound should be included as controls.

  • Enzyme-Linked Immunosorbent Assay (ELISA):

    • After the 24-hour incubation, collect the cell culture supernatants.

    • Quantify the concentration of MCP-1 in the supernatants using a commercially available mouse MCP-1 ELISA kit, following the manufacturer's instructions.

  • Data Analysis:

    • The results are typically expressed as the concentration of MCP-1 (pg/mL). The percentage of MCP-1 suppression can be calculated relative to the LPS-stimulated control.

Signaling Pathways

Flavonoids are known to modulate various intracellular signaling pathways. The suppression of MCP-1 expression by flavonoids, including potentially this compound, is often attributed to the inhibition of pro-inflammatory transcription factors such as NF-κB and AP-1.

Diagram of a Potential Signaling Pathway for MCP-1 Suppression

signaling_pathway cluster_pathways Intracellular Signaling cluster_nucleus lps LPS tlr4 TLR4 lps->tlr4 mapk MAPK Cascade (ERK, JNK, p38) tlr4->mapk Activates pi3k_akt PI3K/Akt Pathway tlr4->pi3k_akt Activates nfkb_path IKK Complex tlr4->nfkb_path Activates viscumneoside This compound viscumneoside->mapk Inhibits viscumneoside->pi3k_akt Inhibits viscumneoside->nfkb_path Inhibits ap1 AP-1 mapk->ap1 pi3k_akt->ap1 nfkb NF-κB nfkb_path->nfkb nucleus Nucleus ap1->nucleus nfkb->nucleus mcp1_gene MCP-1 Gene Transcription nucleus->mcp1_gene

Hypothesized signaling pathway for MCP-1 suppression.

This diagram illustrates that an inflammatory stimulus like LPS activates cell surface receptors (TLR4), leading to the activation of downstream signaling cascades, including the MAPK and PI3K/Akt pathways, as well as the IKK complex. These pathways converge on the activation of transcription factors AP-1 and NF-κB, which then translocate to the nucleus to initiate the transcription of the MCP-1 gene. This compound is hypothesized to exert its inhibitory effect by interfering with one or more of these upstream signaling components.

Conclusion

This compound is a promising natural product from Viscum coloratum with well-defined biological activities. This guide provides the necessary technical information for its isolation and the evaluation of its tyrosinase inhibitory and immunomodulatory effects. The detailed protocols and visual diagrams are intended to serve as a valuable resource for researchers in natural product chemistry, pharmacology, and drug discovery, facilitating further exploration of this compound's therapeutic potential.

References

Unveiling Viscumneoside III: A Technical Guide to Its Natural Sources, Quantification, and Biological Interactions

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Viscumneoside III, a flavanone glycoside, has garnered interest within the scientific community for its potential therapeutic properties. This technical guide provides an in-depth overview of the natural sources of this compound, methodologies for its extraction and quantification, and an exploration of its interaction with cellular signaling pathways. The information is tailored for researchers, scientists, and professionals in drug development, aiming to facilitate further investigation and potential application of this bioactive compound.

Natural Sources of this compound

This compound is predominantly found in plants of the Viscum genus, commonly known as mistletoe. These hemiparasitic plants grow on various host trees, and the phytochemical composition, including the concentration of this compound, can be influenced by the host species.

The primary documented natural sources of this compound include:

  • Viscum coloratum : Also known as Korean mistletoe, this species is a well-documented source of this compound.[1] It is used in traditional Chinese medicine.[1]

  • Viscum album : Commonly known as European mistletoe, this species has also been identified as a source of this compound.[2][3]

While other species within the Viscum and related Loranthus genera are being investigated for their phytochemical profiles, V. coloratum and V. album remain the most explicitly confirmed natural sources of this compound.

Quantitative Analysis

Accurate quantification of this compound in plant material is crucial for standardization and pharmacological studies. High-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS) is the method of choice for this purpose. While specific quantitative data for this compound is not widely published, a study on Viscum coloratum provides a robust analytical framework for a structurally similar compound, homoeriodictyol-7-O-β-D-apiose (1→2)-β-D-glycoside. The data from this study can serve as a valuable reference point.

Table 1: Quantitative Data for a Structurally Related Flavanone Glycoside in Viscum coloratum

CompoundPlant SourceHost TreeConcentration Range (µg/mL in extract)Analytical Method
Homoeriodictyol-7-O-β-D-apiose (1→2)-β-D-glycosideViscum coloratumPyrus bretschneideri5.000 - 300.0UPLC/Q-TOF-MS

Note: This data is for a compound structurally similar to this compound and should be used as a reference. The actual concentration of this compound may vary.

Experimental Protocols

Extraction and Isolation of this compound

The following protocol is a generalized procedure for the extraction and isolation of flavonoid glycosides from Viscum species, which can be adapted for this compound.

Experimental Workflow for Extraction and Isolation

Extraction_Isolation Plant Dried and Powdered Viscum sp. Material Extraction Maceration with 80% Methanol Plant->Extraction Filtration Filtration and Concentration Extraction->Filtration Suspension Suspension in H2O Filtration->Suspension Partition Liquid-Liquid Partitioning (EtOAc, n-BuOH) Suspension->Partition EtOAc EtOAc Fraction Partition->EtOAc Non-polar compounds BuOH n-BuOH Fraction (Contains this compound) Partition->BuOH Polar glycosides ColumnChrom Column Chromatography (Silica Gel or Resin) BuOH->ColumnChrom PrepHPLC Preparative HPLC ColumnChrom->PrepHPLC Isolated Isolated this compound PrepHPLC->Isolated

Caption: Workflow for the extraction and isolation of this compound.

Methodology:

  • Plant Material Preparation: Air-dry the stems and leaves of Viscum coloratum or Viscum album and grind them into a coarse powder.

  • Extraction: Macerate the powdered plant material with 80% methanol at room temperature for 72 hours with occasional shaking.

  • Concentration: Filter the extract and concentrate it under reduced pressure using a rotary evaporator to obtain a crude extract.

  • Solvent Partitioning: Suspend the crude extract in water and perform sequential liquid-liquid partitioning with ethyl acetate (EtOAc) and n-butanol (n-BuOH). This compound, being a glycoside, is expected to be enriched in the n-BuOH fraction.

  • Column Chromatography: Subject the n-BuOH fraction to column chromatography on a silica gel or macroporous resin column. Elute with a gradient of chloroform-methanol or a similar solvent system.

  • Preparative HPLC: Further purify the fractions containing this compound using preparative high-performance liquid chromatography (Prep-HPLC) on a C18 column with a mobile phase of methanol-water or acetonitrile-water gradient.

Quantitative Analysis by UPLC-MS/MS

The following is a representative protocol for the quantification of this compound using Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS).

Experimental Workflow for Quantitative Analysis

Quantitative_Analysis Sample Plant Extract or Isolated Compound UPLC UPLC Separation (C18 Column) Sample->UPLC ESI Electrospray Ionization (ESI) UPLC->ESI MSMS Tandem Mass Spectrometry (MS/MS) ESI->MSMS Quantification Quantification MSMS->Quantification

Caption: Workflow for the quantitative analysis of this compound.

Methodology:

  • Standard Preparation: Prepare a stock solution of purified this compound of known concentration. Create a series of calibration standards by diluting the stock solution.

  • Sample Preparation: Dissolve a known amount of the plant extract or isolated fraction in the mobile phase and filter through a 0.22 µm syringe filter.

  • UPLC Conditions:

    • Column: C18 column (e.g., 2.1 x 100 mm, 1.7 µm).

    • Mobile Phase: A gradient of (A) 0.1% formic acid in water and (B) acetonitrile.

    • Flow Rate: 0.3 mL/min.

    • Injection Volume: 2 µL.

  • MS/MS Conditions:

    • Ionization Mode: Electrospray Ionization (ESI) in negative or positive mode.

    • Scan Mode: Multiple Reaction Monitoring (MRM) for specific precursor-to-product ion transitions of this compound.

    • Optimization: Optimize cone voltage and collision energy for maximum signal intensity.

  • Quantification: Construct a calibration curve by plotting the peak area of the standards against their concentration. Determine the concentration of this compound in the samples by interpolating their peak areas on the calibration curve.

Biological Activity and Signaling Pathways

This compound has been shown to possess immunomodulatory activity. Specifically, it has been demonstrated to selectively suppress the production of Monocyte Chemoattractant Protein-1 (MCP-1), also known as Chemokine (C-C motif) Ligand 2 (CCL2).[2] MCP-1 is a key chemokine involved in the recruitment of monocytes, memory T cells, and dendritic cells to sites of inflammation.

The binding of MCP-1 to its receptor, CCR2, activates several downstream signaling pathways, including the JAK/STAT, PI3K/Akt, and MAPK pathways. By inhibiting MCP-1 production, this compound can potentially modulate the inflammatory responses mediated by these pathways.

Proposed Signaling Pathway of this compound Action

Signaling_Pathway cluster_cell Macrophage cluster_downstream Downstream Effects Inflammatory_Stimuli Inflammatory Stimuli (e.g., LPS) MCP1_Production MCP-1 Production Inflammatory_Stimuli->MCP1_Production Viscumneoside_III This compound Viscumneoside_III->MCP1_Production Inhibition MCP1_Secretion MCP-1 Secretion MCP1_Production->MCP1_Secretion MCP1_Receptor MCP-1 binds to CCR2 on target cells MCP1_Secretion->MCP1_Receptor Signaling_Cascades Activation of JAK/STAT, PI3K/Akt, MAPK pathways MCP1_Receptor->Signaling_Cascades Inflammatory_Response Inflammatory Response (Monocyte Recruitment, etc.) Signaling_Cascades->Inflammatory_Response

Caption: Proposed mechanism of this compound in modulating MCP-1 signaling.

Conclusion

This compound represents a promising natural product with potential applications in modulating inflammatory responses. This guide provides a foundational resource for researchers by consolidating information on its natural sources, detailing methodologies for its extraction and quantification, and offering insights into its biological activity. Further research is warranted to fully elucidate the therapeutic potential and precise molecular mechanisms of this compound.

References

The Uncharted Path: A Technical Guide to the Biosynthesis of Viscumneoside III

Author: BenchChem Technical Support Team. Date: November 2025

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

Viscumneoside III, a flavanone glycoside isolated from Viscum coloratum, has garnered interest for its potential pharmacological activities. Understanding its biosynthesis is pivotal for metabolic engineering and synthetic biology approaches to enhance its production. This technical guide provides a comprehensive overview of the putative biosynthetic pathway of this compound, from precursor molecules to the final glycosylated product. While specific enzymatic data for Viscum coloratum remains largely uncharacterized, this document synthesizes current knowledge of flavonoid biosynthesis in plants to propose a detailed enzymatic cascade. It includes hypothesized reaction mechanisms, requisite enzymes, and potential regulatory checkpoints. Furthermore, this guide furnishes detailed experimental protocols for the characterization of the key enzymes involved and presents available quantitative data in a structured format to facilitate comparative analysis and future research endeavors.

Introduction

This compound is a specialized plant metabolite belonging to the flavanone class of flavonoids. Its structure consists of a homoeriodictyol aglycone backbone, which is glycosylated at the 7-hydroxyl position with a β-D-glucopyranosyl moiety. This glucose is further substituted at its 2"-hydroxyl group with a β-D-apiofuranosyl residue. The biosynthesis of such complex natural products involves a multi-step enzymatic pathway, beginning with primary metabolites and culminating in a series of specific tailoring reactions. This guide delineates the proposed biosynthetic route to this compound, providing a foundational resource for researchers aiming to elucidate and engineer this pathway.

Proposed Biosynthetic Pathway of this compound

The biosynthesis of this compound can be conceptually divided into three major stages:

  • Formation of the Homoeriodictyol Aglycone: This stage follows the well-established phenylpropanoid and flavonoid biosynthesis pathways.

  • Biosynthesis of the Sugar Donor, UDP-Apiose: This involves the conversion of a common sugar nucleotide.

  • Sequential Glycosylation of Homoeriodictyol: Two distinct glycosylation events attach the glucose and apiose moieties.

A detailed schematic of the proposed pathway is presented below.

Stage 1: Biosynthesis of the Homoeriodictyol Aglycone

The formation of the C15 aglycone skeleton of this compound, homoeriodictyol, commences from the aromatic amino acid L-phenylalanine, which is a product of the shikimate pathway.[1]

Pathway Overview:

Homoeriodictyol Biosynthesis cluster_phenylpropanoid General Phenylpropanoid Pathway cluster_flavonoid Flavonoid Biosynthesis L-Phenylalanine L-Phenylalanine Cinnamic_acid Cinnamic_acid L-Phenylalanine->Cinnamic_acid PAL p-Coumaric_acid p-Coumaric_acid Cinnamic_acid->p-Coumaric_acid C4H p-Coumaroyl-CoA p-Coumaroyl-CoA p-Coumaric_acid->p-Coumaroyl-CoA 4CL Naringenin_chalcone Naringenin_chalcone p-Coumaroyl-CoA->Naringenin_chalcone CHS + 3x Malonyl-CoA Naringenin Naringenin Naringenin_chalcone->Naringenin CHI Eriodictyol Eriodictyol Naringenin->Eriodictyol F3'H Homoeriodictyol Homoeriodictyol Eriodictyol->Homoeriodictyol OMT

Figure 1: Proposed biosynthesis pathway of the homoeriodictyol aglycone.

Key Enzymatic Steps:

  • Phenylalanine Ammonia-Lyase (PAL): Initiates the pathway by deaminating L-phenylalanine to form trans-cinnamic acid.[1]

  • Cinnamic Acid 4-Hydroxylase (C4H): A cytochrome P450 monooxygenase that hydroxylates cinnamic acid to produce p-coumaric acid.[1]

  • 4-Coumarate:CoA Ligase (4CL): Activates p-coumaric acid by ligating it to Coenzyme A, forming p-coumaroyl-CoA.[1]

  • Chalcone Synthase (CHS): A type III polyketide synthase that catalyzes the condensation of one molecule of p-coumaroyl-CoA with three molecules of malonyl-CoA to form naringenin chalcone.[2]

  • Chalcone Isomerase (CHI): Catalyzes the stereospecific isomerization of naringenin chalcone into (2S)-naringenin.[2]

  • Flavonoid 3'-Hydroxylase (F3'H): A cytochrome P450 enzyme that hydroxylates naringenin at the 3' position of the B-ring to yield eriodictyol.

  • O-Methyltransferase (OMT): An S-adenosyl-L-methionine (SAM)-dependent methyltransferase that catalyzes the methylation of the 3'-hydroxyl group of eriodictyol to form homoeriodictyol.

Stage 2: Biosynthesis of UDP-Apiose

The apiose sugar moiety is transferred from the activated sugar nucleotide, UDP-apiose. UDP-apiose is synthesized from UDP-glucuronic acid in a reaction catalyzed by UDP-apiose/UDP-xylose synthase (UAXS). This enzyme catalyzes a complex intramolecular rearrangement involving decarboxylation and a sugar ring contraction from a pyranose to a furanose.

UDP-Apiose_Biosynthesis UDP-Glucuronic_Acid UDP-Glucuronic_Acid UDP-Apiose UDP-Apiose UDP-Glucuronic_Acid->UDP-Apiose UAXS

Figure 2: Biosynthesis of the sugar donor UDP-apiose.
Stage 3: Glycosylation of Homoeriodictyol

The final steps in the biosynthesis of this compound are two sequential glycosylation reactions catalyzed by UDP-dependent glycosyltransferases (UGTs).

  • Homoeriodictyol 7-O-glucosyltransferase (H7GT): This putative enzyme transfers a glucose moiety from UDP-glucose to the 7-hydroxyl group of homoeriodictyol, forming homoeriodictyol 7-O-glucoside.

  • Homoeriodictyol 7-O-glucoside 2"-O-apiosyltransferase (HGApiT): This proposed enzyme then transfers an apiose moiety from UDP-apiose to the 2"-hydroxyl group of the glucose residue of homoeriodictyol 7-O-glucoside to yield this compound.

Glycosylation_of_Homoeriodictyol Homoeriodictyol Homoeriodictyol Homoeriodictyol_7-O-glucoside Homoeriodictyol_7-O-glucoside Homoeriodictyol->Homoeriodictyol_7-O-glucoside H7GT Viscumneoside_III Viscumneoside_III Homoeriodictyol_7-O-glucoside->Viscumneoside_III HGApiT UDP-Glucose UDP-Glucose H7GT H7GT UDP-Glucose->H7GT UDP-Apiose UDP-Apiose HGApiT HGApiT UDP-Apiose->HGApiT UDP1 UDP UDP2 UDP H7GT->UDP1 HGApiT->UDP2

Figure 3: Proposed final glycosylation steps in this compound biosynthesis.

Quantitative Data

Quantitative data for the specific enzymes in the this compound pathway from Viscum coloratum are not currently available. However, kinetic parameters for homologous enzymes from other plant species provide valuable benchmarks for future studies.

Table 1: Kinetic Parameters of Homologous Flavonoid Biosynthesis Enzymes

EnzymeSource OrganismSubstrateKm (µM)kcat (s-1)kcat/Km (M-1s-1)Reference
Flavanone 7-O-glucosyltransferaseCitrus paradisiNaringenin62--[3]
Flavanone 7-O-glucosyltransferaseCitrus paradisiUDP-Glucose51--[3]
Flavanone 7-O-glucosyltransferaseCitrus sinensisNaringenin20.410.7134787[4]
Flavanone 7-O-glucosyltransferaseCitrus sinensisHesperetin15.160.7750791[4]
Flavonoid 3-O-glucosyltransferase (VvGT1)Vitis viniferaQuercetin31~0.08~2580[5][6]
Flavonoid 3-O-glucosyltransferase (VvGT1)Vitis viniferaUDP-Glucose680~0.08~118[5][6]
Lignan Glycosyltransferase (IiUGT4)Isatis indigoticaLariciresinol80.92-785.91[7]

Note: Data for closely related but not identical reactions are provided for comparative purposes.

Experimental Protocols

The following protocols are generalized methods for the expression, purification, and characterization of the key enzyme classes involved in this compound biosynthesis. These should be adapted and optimized for the specific enzymes from Viscum coloratum.

Heterologous Expression and Purification of a Putative Glycosyltransferase

This protocol describes the expression of a candidate glycosyltransferase gene in Escherichia coli and its subsequent purification.

Workflow Diagram:

Protein_Expression_Purification cluster_cloning Gene Cloning cluster_expression Protein Expression cluster_purification Protein Purification Isolate_RNA Isolate total RNA from Viscum coloratum Synthesize_cDNA Synthesize cDNA Isolate_RNA->Synthesize_cDNA Amplify_Gene Amplify target UGT gene via PCR Synthesize_cDNA->Amplify_Gene Ligate_Vector Ligate into expression vector (e.g., pET-28a) Amplify_Gene->Ligate_Vector Transform_Ecoli Transform E. coli (e.g., BL21(DE3)) Ligate_Vector->Transform_Ecoli Culture_Cells Culture cells to mid-log phase Transform_Ecoli->Culture_Cells Induce_Expression Induce protein expression with IPTG Culture_Cells->Induce_Expression Harvest_Cells Harvest cells by centrifugation Induce_Expression->Harvest_Cells Lyse_Cells Cell lysis (e.g., sonication) Harvest_Cells->Lyse_Cells Clarify_Lysate Clarify lysate by centrifugation Lyse_Cells->Clarify_Lysate IMAC Immobilized Metal Affinity Chromatography (IMAC) Clarify_Lysate->IMAC Desalt Desalting/Buffer exchange IMAC->Desalt Assess_Purity Assess purity (SDS-PAGE) Desalt->Assess_Purity

Figure 4: Workflow for heterologous expression and purification of a glycosyltransferase.

Methodology:

  • Gene Cloning:

    • Isolate total RNA from young leaves of Viscum coloratum using a suitable kit.

    • Synthesize first-strand cDNA using reverse transcriptase.

    • Amplify the open reading frame of the candidate glycosyltransferase gene using gene-specific primers.

    • Clone the PCR product into a bacterial expression vector, such as pET-28a, which incorporates an N-terminal His6-tag.

    • Verify the construct by sequencing.

  • Protein Expression:

    • Transform the expression construct into E. coli BL21(DE3) cells.

    • Inoculate a single colony into LB medium containing the appropriate antibiotic and grow overnight at 37°C.

    • Inoculate a larger volume of LB medium with the overnight culture and grow at 37°C to an OD600 of 0.6-0.8.

    • Induce protein expression by adding IPTG to a final concentration of 0.1-1 mM and incubate at a lower temperature (e.g., 18-25°C) for 16-24 hours.

    • Harvest the cells by centrifugation.

  • Protein Purification:

    • Resuspend the cell pellet in lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, 1 mM PMSF).

    • Lyse the cells by sonication on ice.

    • Clarify the lysate by centrifugation at high speed.

    • Apply the supernatant to a Ni-NTA affinity column pre-equilibrated with lysis buffer.

    • Wash the column with wash buffer (lysis buffer with a slightly higher imidazole concentration, e.g., 20-40 mM).

    • Elute the His-tagged protein with elution buffer (lysis buffer with a high concentration of imidazole, e.g., 250 mM).

    • Perform buffer exchange into a storage buffer (e.g., 50 mM Tris-HCl pH 7.5, 100 mM NaCl, 10% glycerol) using a desalting column.

    • Assess the purity of the protein by SDS-PAGE.

Enzyme Activity Assay for a Flavonoid Glycosyltransferase

This protocol outlines a general method to determine the activity of a purified glycosyltransferase.

Methodology:

  • Reaction Mixture: Prepare a reaction mixture containing:

    • 100 mM Tris-HCl buffer (pH 7.5-8.0)

    • 1-5 µg of purified enzyme

    • 100 µM flavonoid substrate (e.g., homoeriodictyol or homoeriodictyol 7-O-glucoside, dissolved in DMSO)

    • 1 mM UDP-sugar donor (UDP-glucose or UDP-apiose)

    • Final volume of 50-100 µL.

  • Reaction Incubation:

    • Initiate the reaction by adding the enzyme.

    • Incubate at a suitable temperature (e.g., 30°C) for a defined period (e.g., 30-60 minutes).

  • Reaction Termination and Analysis:

    • Stop the reaction by adding an equal volume of methanol or acetonitrile.

    • Centrifuge to precipitate the protein.

    • Analyze the supernatant by HPLC or LC-MS to identify and quantify the product.

Kinetic Analysis

To determine the kinetic parameters (Km and kcat), perform the enzyme activity assay with varying concentrations of one substrate while keeping the other substrate at a saturating concentration.

  • Varying Flavonoid Concentration: Use a range of flavonoid concentrations (e.g., 5-200 µM) with a fixed, saturating concentration of the UDP-sugar (e.g., 2 mM).

  • Varying UDP-Sugar Concentration: Use a range of UDP-sugar concentrations (e.g., 0.1-5 mM) with a fixed, saturating concentration of the flavonoid substrate.

  • Data Analysis: Plot the initial reaction velocities against substrate concentrations and fit the data to the Michaelis-Menten equation using non-linear regression analysis to determine Km and Vmax. Calculate kcat from Vmax and the enzyme concentration.

Regulation of the Biosynthetic Pathway

The biosynthesis of flavonoids is tightly regulated at multiple levels. The expression of the biosynthetic genes is often coordinately controlled by transcription factors, particularly those of the MYB, bHLH, and WD40 families.[8] These transcription factors can be induced by various developmental and environmental cues, such as light, hormones (e.g., jasmonates), and biotic or abiotic stress.[8]

Furthermore, feedback inhibition can play a role in regulating metabolic flux through the pathway. For instance, the accumulation of downstream flavonoid products can inhibit the activity of upstream enzymes like PAL and CHS. Glycosylation itself is a crucial regulatory step, as it can affect the stability, solubility, and subcellular localization of the flavonoid aglycones, thereby influencing their biological activity and potential for feedback regulation.[9]

Conclusion and Future Perspectives

The proposed biosynthetic pathway for this compound provides a robust framework for future research. The immediate priorities are the identification and characterization of the specific enzymes from Viscum coloratum, particularly the O-methyltransferase and the two glycosyltransferases that are critical for the final steps of the synthesis. Elucidating their substrate specificities, kinetic properties, and the regulation of their expression will be essential for any metabolic engineering efforts. The protocols and comparative data presented in this guide offer a solid starting point for these investigations. Ultimately, a thorough understanding of the this compound biosynthetic pathway will not only advance our knowledge of plant specialized metabolism but also pave the way for the sustainable production of this and other valuable bioactive compounds.

References

Mass spectrometry fragmentation pattern of viscumneoside III

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to the Mass Spectrometry Fragmentation of Viscumneoside III

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed overview of the mass spectrometric fragmentation pattern of this compound, a flavanone glycoside found in Viscum coloratum. The information presented here is crucial for the identification and characterization of this compound in complex mixtures, such as plant extracts, and for its potential development as a therapeutic agent.

Compound Information

This compound is a flavanone glycoside with the chemical structure of homoeriodictyol substituted with a β-D-apiofuranosyl-(1→2)-β-D-glucopyranoside moiety at the 7-hydroxyl group.[1]

  • Molecular Formula: C₂₇H₃₂O₁₅[1]

  • Monoisotopic Mass: 596.1741 Da[1]

  • Synonyms: Homoeriodictyol-7-O-apiosyl-(1→2)-glucopyranoside[1]

Experimental Protocols for Mass Spectrometry Analysis

The following outlines a typical experimental protocol for the analysis of this compound and other flavonoid glycosides in plant extracts using Ultra-High Performance Liquid Chromatography coupled with Quadrupole Time-of-Flight Mass Spectrometry (UPLC/Q-TOF-MS). This methodology is based on established protocols for the analysis of flavonoids in Viscum species.

Sample Preparation
  • Extraction: Dried and powdered plant material (e.g., leaves and stems of Viscum coloratum) is extracted with a suitable solvent, such as 50% methanol in water.[2][3] Ultrasonic-assisted extraction is often employed to enhance efficiency.

  • Filtration: The resulting extract is filtered through a 0.22 µm membrane filter to remove particulate matter before injection into the LC-MS system.

Liquid Chromatography
  • System: An Ultra-High Performance Liquid Chromatography (UPLC) system.

  • Column: A reversed-phase C18 column (e.g., Agilent Poroshell C18, 3.0 × 150 mm, 2.7 µm) is commonly used for the separation of flavonoid glycosides.

  • Mobile Phase: A gradient elution is typically employed using:

    • Solvent A: 0.1% formic acid in water

    • Solvent B: 0.1% formic acid in acetonitrile

  • Gradient Program: A typical gradient might be: 0-5 min, 10% B; 5-25 min, 10-50% B; 25-30 min, 50-90% B, followed by a re-equilibration step.

  • Flow Rate: A flow rate of 0.4 mL/min is often used.

  • Column Temperature: The column is maintained at a constant temperature, for example, 30°C.

  • Injection Volume: A small injection volume, typically 2-5 µL, is used.

Mass Spectrometry
  • System: A Quadrupole Time-of-Flight (Q-TOF) mass spectrometer equipped with an electrospray ionization (ESI) source.

  • Ionization Mode: Negative ion mode (ESI⁻) is often preferred for the analysis of flavonoids as it typically provides a strong deprotonated molecular ion peak ([M-H]⁻).

  • Mass Range: A full scan mass range of m/z 100-1500 is generally sufficient to cover the masses of the parent compound and its fragments.

  • Capillary Voltage: Typically set between 3.0 and 4.0 kV.

  • Source Temperature: Maintained at a temperature around 120-150°C.

  • Desolvation Gas Temperature: Usually set between 300 and 350°C.

  • Collision Energy: For tandem mass spectrometry (MS/MS) experiments, a collision energy ramp (e.g., 20-60 eV) is applied in the collision cell to induce fragmentation of the precursor ion.

Mass Spectrometry Fragmentation Pattern of this compound

The fragmentation of flavonoid glycosides in tandem mass spectrometry provides valuable structural information. The primary fragmentation events involve the cleavage of glycosidic bonds and rearrangements within the sugar and aglycone moieties. For this compound, the expected fragmentation in negative ion mode would proceed as follows:

The precursor ion will be the deprotonated molecule, [M-H]⁻, at m/z 595 .

The major fragmentation pathways involve the sequential loss of the sugar residues:

  • Loss of the terminal apiosyl residue: Cleavage of the interglycosidic bond results in the loss of a neutral apiose moiety (132 Da), leading to a fragment ion at m/z 463 . This fragment corresponds to the deprotonated homoeriodictyol-7-O-glucoside.

  • Loss of the complete disaccharide: Cleavage of the glycosidic bond at the 7-position of the aglycone results in the loss of the entire apiosyl-glucosyl disaccharide (294 Da), generating the deprotonated homoeriodictyol aglycone ion at m/z 301 .

Further fragmentation of the homoeriodictyol aglycone can also occur, providing characteristic ions for the flavanone structure.

Quantitative Fragmentation Data

The following table summarizes the expected key ions in the MS/MS spectrum of this compound in negative ion mode.

Precursor Ion [M-H]⁻ (m/z)Product Ion (m/z)Neutral Loss (Da)Proposed Fragment Identity
595.1668463.1246132.0422[M-H - Apiose]⁻ (Homoeriodictyol-7-O-glucoside)
595.1668301.0718294.0950[M-H - Apiosyl-glucose]⁻ (Homoeriodictyol)

Visualization of the Fragmentation Pathway

The fragmentation pathway of this compound can be visualized to illustrate the sequential loss of the sugar moieties from the parent molecule.

Fragmentation_Pathway_Viscumneoside_III cluster_main Fragmentation of this compound Viscumneoside_III This compound [M-H]⁻ m/z 595.1668 Homoeriodictyol_glucoside [M-H - Apiose]⁻ (Homoeriodictyol-7-O-glucoside) m/z 463.1246 Viscumneoside_III->Homoeriodictyol_glucoside - 132.0422 Da (Apiose) Homoeriodictyol [M-H - Apiosyl-glucose]⁻ (Homoeriodictyol) m/z 301.0718 Viscumneoside_III->Homoeriodictyol - 294.0950 Da (Apiosyl-glucose) Homoeriodictyol_glucoside->Homoeriodictyol - 162.0528 Da (Glucose)

Caption: Proposed ESI-MS/MS fragmentation pathway of this compound in negative ion mode.

Experimental Workflow

The overall workflow for the analysis of this compound from a plant matrix to its characterization by LC-MS/MS is depicted below.

Experimental_Workflow cluster_workflow Analytical Workflow for this compound Plant_Material Plant Material (Viscum coloratum) Extraction Solvent Extraction Plant_Material->Extraction Filtration Filtration Extraction->Filtration LC_Separation UPLC Separation (C18 Column) Filtration->LC_Separation ESI_Ionization Electrospray Ionization (Negative Mode) LC_Separation->ESI_Ionization MS_Analysis Q-TOF MS Analysis (Full Scan) ESI_Ionization->MS_Analysis MSMS_Analysis Tandem MS (MS/MS) (Fragmentation) MS_Analysis->MSMS_Analysis Precursor Ion Selection Data_Analysis Data Analysis and Structure Elucidation MSMS_Analysis->Data_Analysis

References

Unveiling the Molecular Mechanisms of Viscumneoside III: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Viscumneoside III, a flavanone glycoside isolated from Viscum coloratum, has emerged as a molecule of interest due to its distinct biological activities. This technical guide provides an in-depth exploration of the currently understood mechanism of action of this compound, focusing on its established role as a tyrosinase inhibitor. While often associated with the broader anti-cancer properties of Viscum album (mistletoe) extracts, current scientific literature primarily supports a direct inhibitory effect on melanogenesis. This document consolidates available quantitative data, details relevant experimental protocols, and visualizes the key molecular pathways to serve as a comprehensive resource for ongoing and future research.

Core Mechanism of Action: Tyrosinase Inhibition

The most well-documented biological activity of this compound is its potent inhibition of tyrosinase, a key enzyme in melanin biosynthesis. This inhibitory action positions this compound as a potential agent for applications in dermatology and cosmetology for skin whitening and managing hyperpigmentation.

Quantitative Data: Inhibitory Potency

The inhibitory effect of this compound on tyrosinase has been quantified, providing a clear measure of its potency.

CompoundTarget EnzymeIC50 ValueSource
This compoundTyrosinase0.5 mM[1]
Proposed Signaling Pathway of Tyrosinase Inhibition

This compound, as a flavonoid, likely exerts its inhibitory effect on tyrosinase through competitive inhibition. This involves the molecule binding to the active site of the enzyme, thereby preventing the binding of its natural substrate, L-DOPA. The interaction is thought to involve the chelation of copper ions within the enzyme's active site, which are essential for its catalytic activity.

Tyrosinase_Inhibition cluster_enzyme Tyrosinase Active Site Tyrosinase Tyrosinase DOPAquinone DOPAquinone Tyrosinase->DOPAquinone Catalyzes Inhibition Inhibition Tyrosinase->Inhibition Copper_Ions Cu2+ L-DOPA L-DOPA L-DOPA->Tyrosinase Binds to Viscumneoside_III Viscumneoside_III Viscumneoside_III->Tyrosinase Competitively Binds Melanin Melanin DOPAquinone->Melanin

Caption: Competitive inhibition of tyrosinase by this compound.

Experimental Protocols: Tyrosinase Inhibition Assay

The following protocol outlines a standard method for determining the tyrosinase inhibitory activity of a compound like this compound.

Principle

This assay measures the enzymatic activity of tyrosinase by monitoring the formation of dopachrome from the oxidation of L-DOPA. The absorbance of dopachrome is measured spectrophotometrically at 475 nm. The presence of an inhibitor will reduce the rate of dopachrome formation.

Materials and Reagents
  • Mushroom Tyrosinase (e.g., Sigma-Aldrich)

  • L-DOPA (L-3,4-dihydroxyphenylalanine)

  • This compound (or test compound)

  • Dimethyl sulfoxide (DMSO)

  • Phosphate buffer (0.1 M, pH 6.8)

  • 96-well microplate

  • Microplate reader

Procedure
  • Preparation of Solutions:

    • Prepare a stock solution of mushroom tyrosinase (e.g., 30 U/mL) in phosphate buffer.

    • Prepare a stock solution of L-DOPA (e.g., 10 mM) in phosphate buffer.

    • Prepare a stock solution of this compound in DMSO and create serial dilutions to the desired test concentrations.

  • Assay in 96-Well Plate:

    • To each well, add 20 µL of the test compound solution (or DMSO as a control).

    • Add 40 µL of the tyrosinase solution to each well.

    • Add 100 µL of phosphate buffer to each well.

    • Pre-incubate the plate at room temperature for 10 minutes.

  • Initiation of Reaction:

    • Initiate the enzymatic reaction by adding 40 µL of the L-DOPA solution to each well.

  • Measurement:

    • Immediately measure the absorbance at 475 nm using a microplate reader.

    • Take readings every 2 minutes for a total of 20-30 minutes.

  • Calculation of Inhibition:

    • The percentage of tyrosinase inhibition is calculated using the following formula: % Inhibition = [(A_control - A_sample) / A_control] * 100 where A_control is the absorbance of the control reaction (with DMSO) and A_sample is the absorbance of the reaction with the test compound.

    • The IC50 value is determined by plotting the percentage of inhibition against the concentration of the test compound.

Experimental Workflow Diagram

Tyrosinase_Assay_Workflow Prepare_Solutions Prepare Solutions (Tyrosinase, L-DOPA, this compound) Plate_Setup Plate Setup in 96-well Plate (Buffer, Tyrosinase, Test Compound) Prepare_Solutions->Plate_Setup Pre_incubation Pre-incubate at RT for 10 min Plate_Setup->Pre_incubation Add_Substrate Add L-DOPA to Initiate Reaction Pre_incubation->Add_Substrate Measure_Absorbance Measure Absorbance at 475 nm (kinetic) Add_Substrate->Measure_Absorbance Calculate_Inhibition Calculate % Inhibition and IC50 Measure_Absorbance->Calculate_Inhibition

Caption: Workflow for the tyrosinase inhibition assay.

Broader Biological Context and Future Directions

While the primary established mechanism of action for isolated this compound is tyrosinase inhibition, it is important to consider its origin and the activities of related compounds to guide future research.

Anti-Cancer Activity of Viscum album Extracts

Extracts from Viscum album, the plant family from which this compound is derived, have been studied for their anti-cancer properties. These extracts are complex mixtures containing various bioactive compounds, including lectins and viscotoxins, which are known to induce apoptosis and stimulate the immune system. The anti-cancer effects of Viscum album extracts are generally attributed to these other components, and the specific contribution of this compound to these effects has not been elucidated.

Studies on Viscum album extracts have shown induction of apoptosis through the modulation of the STAT3 signaling pathway. This often involves the activation of caspases and the cleavage of PARP, key events in programmed cell death.

Hypothetical Pro-Apoptotic Mechanism of Flavonoids

Flavonoids, the class of compounds to which this compound belongs, are known to induce apoptosis in various cancer cell lines. A common mechanism involves the modulation of the intrinsic apoptotic pathway. This pathway is regulated by the Bcl-2 family of proteins, leading to mitochondrial outer membrane permeabilization, the release of cytochrome c, and the subsequent activation of caspase-9 and caspase-3. While this has not been specifically demonstrated for this compound, it represents a plausible avenue for future investigation into its potential anti-cancer effects.

Hypothetical_Apoptosis_Pathway Viscumneoside_III This compound (Hypothetical) Bcl2_family Modulation of Bcl-2 family proteins Viscumneoside_III->Bcl2_family Mitochondrion Mitochondrion Bcl2_family->Mitochondrion Cytochrome_c Cytochrome c release Mitochondrion->Cytochrome_c Caspase9 Caspase-9 activation Cytochrome_c->Caspase9 Caspase3 Caspase-3 activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Hypothetical intrinsic apoptosis pathway for flavonoids.

Anti-Angina Pectoris Activity

This compound has been reported to possess anti-angina pectoris activity. However, the underlying mechanism for this effect remains to be elucidated. Potential mechanisms could involve vasodilation, reduction of myocardial oxygen demand, or anti-inflammatory effects. Further research is required to investigate these possibilities.

Conclusion

The current body of scientific evidence strongly supports the mechanism of action of this compound as a potent inhibitor of tyrosinase. This provides a solid foundation for its potential application in conditions related to hyperpigmentation. While the broader anti-cancer and pro-apoptotic activities of Viscum album extracts are well-documented, the specific role of this compound in these processes is yet to be determined and represents a promising area for future research. Similarly, the reported anti-angina pectoris activity warrants further investigation to understand its mechanistic basis. This guide serves as a summary of the current knowledge and a framework for directing future studies on this intriguing natural compound.

References

Viscumneoside III: A Technical Guide to Potential Therapeutic Applications

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Viscumneoside III is a flavanone glycoside found in Viscum coloratum, a species of mistletoe used in traditional medicine for conditions such as rheumatism.[1] As a member of the flavonoid family, this compound shares a structural backbone with compounds known for a wide range of biological activities. This technical guide provides an in-depth overview of the current understanding of this compound and its potential therapeutic applications, with a focus on its anti-inflammatory, anticancer, and other biological activities. This document summarizes key quantitative data, details relevant experimental protocols, and visualizes the underlying molecular pathways to support further research and drug development efforts.

Chemical and Physical Properties

This compound is structurally defined as homoeriodictyol-7-O-apiosyl-(1->2)-glucopyranoside. Its chemical properties are summarized below.

PropertyValue
Molecular FormulaC27H32O15
Molecular Weight596.5 g/mol
IUPAC Name(2S)-7-[(2S,3R,4S,5S,6R)-3-[(2S,3R,4R)-3,4-dihydroxy-4-(hydroxymethyl)oxolan-2-yl]oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-5-hydroxy-2-(4-hydroxy-3-methoxyphenyl)-2,3-dihydrochromen-4-one
PubChem CID71717590

Potential Therapeutic Applications

Anti-inflammatory Activity

This compound has demonstrated selective anti-inflammatory effects.[2] Notably, it has been shown to suppress the production of Monocyte Chemoattractant Protein-1 (MCP-1), a key chemokine involved in the recruitment of monocytes to sites of inflammation.[2] Conversely, it has been observed to stimulate the production of RANTES (Regulated on Activation, Normal T Cell Expressed and Secreted), another important chemokine.[2] This dual activity suggests a nuanced immunomodulatory role.

The anti-inflammatory potential of this compound is further supported by the activities of its aglycone, homoeriodictyol, and the related flavanone, eriodictyol. Eriodictyol has been reported to inhibit the expression of pro-inflammatory mediators such as inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2).[3]

Quantitative Data: Anti-inflammatory and Related Activities

CompoundActivityCell Line/ModelIC50/EC50/Metric
This compoundTyrosinase Inhibition-0.5 mM
EriodictyolAnticancerA549 (Human Lung Cancer)50 µM
EriodictyolCytotoxicityFR2 (Non-cancerous)95 µM

Note: IC50/EC50 values for the direct anti-inflammatory activity of this compound are not yet available in the public domain.

Anticancer Potential

While direct studies on the anticancer activity of this compound are limited, research on its aglycone, homoeriodictyol, suggests potential in this area. Homoeriodictyol has been shown to induce apoptosis in androgen-resistant prostate cancer cells (PC3) and inhibit their migration.[1] Furthermore, the related flavanone eriodictyol has demonstrated anticancer effects against human lung cancer cells (A549) by inducing apoptosis and cell cycle arrest.[2]

Quantitative Data: Anticancer Activity of Related Compounds

CompoundCell LineIC50 Value
EriodictyolA549 (Human Lung Cancer)50 µM
Osteoporosis

Preliminary research suggests that this compound may be effective in addressing osteoporosis by suppressing the formation of osteoclast-like multinucleated cells.[3] Osteoclasts are responsible for bone resorption, and their inhibition is a key therapeutic strategy for osteoporosis.

Tyrosinase Inhibition

This compound is a potent inhibitor of tyrosinase, a key enzyme in melanin synthesis.[1] This activity suggests its potential application in cosmetics for skin whitening and in the treatment of hyperpigmentation disorders.

Quantitative Data: Tyrosinase Inhibition

CompoundActivityIC50 Value
This compoundTyrosinase Inhibition0.5 mM

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to assessing the therapeutic potential of this compound.

Macrophage Anti-inflammatory Assay

Objective: To determine the effect of this compound on the production of pro-inflammatory chemokines (MCP-1) and immunomodulatory chemokines (RANTES) by macrophages.

Methodology:

  • Cell Culture: Murine macrophage cell line (e.g., RAW 264.7) are cultured in DMEM supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a 5% CO2 humidified atmosphere.

  • Cell Seeding: Macrophages are seeded into 24-well plates at a density of 5 x 10^5 cells/well and allowed to adhere overnight.

  • Treatment: The culture medium is replaced with fresh medium containing various concentrations of this compound (e.g., 1, 10, 50, 100 µM). A vehicle control (e.g., DMSO) is also included.

  • Stimulation: After a 1-hour pre-treatment with this compound, cells are stimulated with lipopolysaccharide (LPS) (1 µg/mL) to induce an inflammatory response. A non-stimulated control group is also maintained.

  • Incubation: The cells are incubated for 24 hours.

  • Supernatant Collection: The cell culture supernatants are collected and centrifuged to remove cellular debris.

  • Chemokine Quantification: The concentrations of MCP-1 and RANTES in the supernatants are quantified using commercially available ELISA kits, following the manufacturer's instructions.

  • Data Analysis: The results are expressed as pg/mL or ng/mL of the chemokine. The IC50 value for MCP-1 inhibition and the EC50 value for RANTES stimulation can be calculated from the dose-response curves.

In Vitro Osteoclastogenesis Assay

Objective: To evaluate the inhibitory effect of this compound on the differentiation of osteoclasts from precursor cells.

Methodology:

  • Cell Culture: Bone marrow-derived macrophages (BMMs) are isolated from the long bones of mice and cultured in α-MEM supplemented with 10% FBS, 1% penicillin-streptomycin, and M-CSF (30 ng/mL).

  • Cell Seeding: BMMs are seeded in a 96-well plate at a density of 1 x 10^4 cells/well.

  • Differentiation and Treatment: The cells are cultured for 4-5 days in the presence of M-CSF (30 ng/mL) and RANKL (50 ng/mL) to induce osteoclast differentiation. Various concentrations of this compound are added to the culture medium at the beginning of the differentiation period.

  • TRAP Staining: After the incubation period, the cells are fixed and stained for tartrate-resistant acid phosphatase (TRAP), a marker enzyme for osteoclasts.

  • Quantification: TRAP-positive multinucleated cells (containing ≥3 nuclei) are counted as mature osteoclasts.

  • Data Analysis: The number of osteoclasts in the this compound-treated groups is compared to the control group (treated with M-CSF and RANKL only).

Tyrosinase Inhibition Assay

Objective: To determine the inhibitory activity of this compound on mushroom tyrosinase.

Methodology:

  • Reaction Mixture: The assay is performed in a 96-well plate. The reaction mixture contains phosphate buffer (pH 6.8), mushroom tyrosinase solution, and various concentrations of this compound.

  • Pre-incubation: The mixture is pre-incubated at a specific temperature (e.g., 25°C) for 10 minutes.

  • Substrate Addition: The reaction is initiated by adding L-tyrosine as the substrate.

  • Measurement: The formation of dopachrome is monitored by measuring the absorbance at 475 nm at regular intervals.

  • Data Analysis: The percentage of tyrosinase inhibition is calculated for each concentration of this compound. The IC50 value is determined from the dose-response curve.

Signaling Pathways and Mechanisms of Action

While the direct molecular targets of this compound are still under investigation, the known activities of its aglycone, homoeriodictyol, and the related flavanone, eriodictyol, provide insights into its potential mechanisms of action. A likely target is the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling pathway , a central regulator of inflammation and cancer.

NF-κB Signaling Pathway

Experimental Workflow Diagrams

Workflow for Anti-inflammatory Activity Screening

Anti_inflammatory_Workflow cluster_cell_culture Cell Culture & Seeding cluster_treatment Treatment & Stimulation cluster_analysis Analysis node1 Culture RAW 264.7 Macrophages node2 Seed cells in 24-well plates node1->node2 node3 Pre-treat with This compound (various concentrations) node2->node3 node4 Stimulate with LPS node3->node4 node5 Incubate for 24h node4->node5 node6 Collect Supernatants node5->node6 node7 ELISA for MCP-1 and RANTES node6->node7 node8 Data Analysis (IC50/EC50) node7->node8

Workflow for Osteoclastogenesis Inhibition Assay

Osteoclastogenesis_Workflow cluster_cell_prep Cell Preparation cluster_differentiation Differentiation cluster_staining_analysis Staining & Analysis node1 Isolate Bone Marrow Macrophages (BMMs) node2 Seed BMMs in 96-well plates node1->node2 node3 Induce differentiation with M-CSF and RANKL node2->node3 node4 Treat with this compound (various concentrations) node5 Incubate for 4-5 days node4->node5 node6 TRAP Staining node5->node6 node7 Quantify TRAP-positive multinucleated cells node6->node7 node8 Data Analysis node7->node8

Conclusion and Future Directions

This compound presents a promising scaffold for the development of novel therapeutics, particularly in the areas of inflammation, cancer, and osteoporosis. Its demonstrated ability to selectively modulate chemokine production and inhibit tyrosinase warrants further investigation. The biological activities of its aglycone, homoeriodictyol, further strengthen the rationale for exploring this compound as a therapeutic agent.

Future research should focus on:

  • Determining the IC50 and EC50 values of this compound for its anti-inflammatory and anticancer activities in a range of cell lines and animal models.

  • Elucidating the precise molecular mechanisms of action, including its direct protein targets and its effects on key signaling pathways such as NF-κB and others.

  • Conducting in vivo studies to evaluate the efficacy, pharmacokinetics, and safety profile of this compound for its most promising therapeutic applications.

  • Investigating the structure-activity relationship of this compound and its analogs to optimize its therapeutic properties.

This technical guide provides a foundation for these future endeavors, summarizing the current knowledge and providing the necessary experimental and conceptual frameworks to advance the study of this compound from a traditional medicine component to a potential modern therapeutic.

References

Viscumneoside III: A Review of Current Research and Future Potential in Drug Development

Author: BenchChem Technical Support Team. Date: November 2025

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Viscumneoside III is a flavonoid glycoside found in Viscum coloratum, a species of mistletoe that has been used in traditional medicine.[1] As a member of the flavonoid family, this compound is of interest to the scientific community for its potential therapeutic properties. Flavonoids are a large class of plant secondary metabolites known for their diverse biological activities, including antioxidant, anti-inflammatory, and anti-cancer effects. This technical guide provides a comprehensive review of the current state of research on this compound, with a focus on its chemical properties, potential therapeutic activities, and the experimental methodologies used to study it. While direct research on the anti-cancer properties of this compound is currently limited, this review aims to consolidate the available information and provide a framework for future investigations into its potential as a drug development candidate.

Chemical Properties and Isolation

This compound is chemically identified as homoeriodictyol-7-O-β-apiosyl-(1→2)-O-β-glucoside.[2] Its molecular formula is C27H32O15, with a molecular weight of 596.5 g/mol .[1]

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Molecular FormulaC27H32O15--INVALID-LINK--[1]
Molecular Weight596.5 g/mol --INVALID-LINK--[1]
IUPAC Name(2S)-7-[(2S,3R,4S,5S,6R)-3-[(2S,3R,4R)-3,4-dihydroxy-4-(hydroxymethyl)oxolan-2-yl]oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-5-hydroxy-2-(4-hydroxy-3-methoxyphenyl)-2,3-dihydrochromen-4-one--INVALID-LINK--
CAS Number118985-27-6--INVALID-LINK--
Isolation and Purification Protocol

While a specific, detailed protocol for the isolation of this compound has not been extensively published, a general methodology can be inferred from studies on the chemical constituents of Viscum coloratum and other Viscum species. The following is a proposed experimental workflow for the isolation and purification of this compound.

G cluster_extraction Extraction cluster_purification Purification plant_material Dried and powdered Viscum coloratum stems and leaves extraction Maceration with 80% ethanol at room temperature for 3 weeks plant_material->extraction filtration Filtration to obtain crude ethanolic extract extraction->filtration concentration Concentration of crude extract under reduced pressure filtration->concentration partition Solvent-solvent partitioning (e.g., with n-hexane, ethyl acetate, n-butanol) concentration->partition column_chromatography Column chromatography on silica gel or Sephadex LH-20 partition->column_chromatography hplc Preparative HPLC for final purification column_chromatography->hplc isolated_compound Isolated this compound hplc->isolated_compound

Caption: Proposed workflow for the extraction and purification of this compound.

Detailed Methodology:

  • Plant Material Preparation: The stems and leaves of Viscum coloratum are collected, dried, and ground into a fine powder.[3]

  • Extraction: The powdered plant material is macerated with 80% ethanol at room temperature for a period of three weeks, with periodic shaking to increase extraction efficiency.[3]

  • Filtration and Concentration: The mixture is then filtered to remove solid plant debris, and the resulting ethanolic extract is concentrated under reduced pressure to yield a crude extract.

  • Solvent Partitioning: The crude extract is subjected to solvent-solvent partitioning using a series of solvents with increasing polarity (e.g., n-hexane, ethyl acetate, and n-butanol) to separate compounds based on their polarity.

  • Column Chromatography: The fractions obtained from solvent partitioning are further purified using column chromatography techniques, such as silica gel chromatography or Sephadex LH-20.

  • Preparative HPLC: Final purification of this compound is achieved using preparative high-performance liquid chromatography (HPLC).[4][5]

Biological Activity of this compound

Direct research into the anti-cancer activity of isolated this compound is limited. However, studies on extracts of Viscum species and other isolated compounds provide a basis for inferring its potential biological effects.

Tyrosinase Inhibition

One commercially available source reports that this compound is a potent tyrosinase inhibitor with an IC50 of 0.5 mM.[6] Tyrosinase is a key enzyme in melanin synthesis, and its inhibitors are of interest for applications in cosmetics and for treating hyperpigmentation disorders.

Table 2: Reported Biological Activity of this compound

ActivityTargetIC50Source
Tyrosinase InhibitionTyrosinase0.5 mMMedchemExpress[6]
Potential Anti-inflammatory and Immunomodulatory Effects

A study on Viscum album extract identified this compound and viscumneoside V as active components that significantly suppress the production of Monocyte Chemoattractant Protein-1 (MCP-1). MCP-1 is a chemokine that plays a role in the recruitment of monocytes to sites of inflammation and is also implicated in tumorigenesis.[7] Inhibition of MCP-1 suggests that this compound may possess anti-inflammatory and immunomodulatory properties.

Proposed Experimental Protocol for MCP-1 Inhibition Assay:

  • Cell Culture: A suitable cell line, such as human peripheral blood mononuclear cells (PBMCs) or a monocytic cell line (e.g., THP-1), is cultured.

  • Stimulation: The cells are stimulated with an inflammatory agent like lipopolysaccharide (LPS) to induce the production of MCP-1.

  • Treatment: The stimulated cells are treated with varying concentrations of this compound.

  • MCP-1 Measurement: After an incubation period, the concentration of MCP-1 in the cell culture supernatant is quantified using an enzyme-linked immunosorbent assay (ELISA).

  • Data Analysis: The percentage of MCP-1 inhibition is calculated for each concentration of this compound, and the IC50 value is determined.

Potential Anti-Cancer Mechanisms: Inferences from Viscum Extracts

While specific data for this compound is lacking, studies on Viscum album extracts have elucidated several anti-cancer mechanisms, which may be relevant to its individual components.

Induction of Apoptosis

Extracts from Viscum album have been shown to induce apoptosis in various cancer cell lines. This process is often mediated by the activation of caspase cascades.

G Viscum_Extract Viscum album Extract (containing this compound) Mitochondrion Mitochondrion Viscum_Extract->Mitochondrion Induces stress Caspase9 Caspase-9 Mitochondrion->Caspase9 Cytochrome c release Caspase3 Caspase-3 Caspase9->Caspase3 Activation Apoptosis Apoptosis Caspase3->Apoptosis Execution

Caption: Inferred apoptotic pathway induced by Viscum album extract.

Modulation of Signaling Pathways

Research on Viscum album extracts has pointed to the modulation of key signaling pathways involved in cancer cell proliferation and survival, such as the STAT3 pathway.

G Viscum_Extract Viscum album Extract (containing this compound) STAT3 STAT3 Viscum_Extract->STAT3 Inhibits phosphorylation Inhibition Inhibition Gene_Expression Target Gene Expression (e.g., for proliferation, survival) STAT3->Gene_Expression Promotes

Caption: Postulated inhibition of the STAT3 signaling pathway by Viscum album extract.

Future Research Directions

The current body of research on this compound is still in its nascent stages. To fully elucidate its therapeutic potential, particularly in the context of cancer, several key areas of investigation are warranted:

  • Cytotoxicity Screening: A comprehensive screening of this compound against a panel of human cancer cell lines is necessary to determine its cytotoxic and anti-proliferative effects and to calculate IC50 values.

  • Mechanism of Action Studies: In-depth studies are required to understand the molecular mechanisms underlying the biological activities of this compound. This includes investigating its effects on apoptosis, cell cycle progression, and key signaling pathways in cancer cells.

  • In Vivo Studies: Should in vitro studies show promise, in vivo experiments using animal models of cancer will be crucial to evaluate the efficacy, toxicity, and pharmacokinetic profile of this compound.

  • Synergistic Effects: Investigating the potential synergistic effects of this compound with other known anti-cancer drugs could open up new avenues for combination therapies.

Conclusion

This compound is a flavonoid glycoside with demonstrated bioactivity as a tyrosinase inhibitor and a potential role in modulating inflammatory responses through the inhibition of MCP-1. While direct evidence for its anti-cancer activity is currently lacking, the known anti-cancer properties of Viscum extracts suggest that this compound may contribute to these effects. This technical guide has summarized the available information on this compound and proposed experimental approaches to further investigate its therapeutic potential. Future research focused on the specific anti-cancer effects and mechanisms of action of isolated this compound is essential to determine its viability as a candidate for drug development. The methodologies and inferred pathways presented here provide a foundation for researchers to build upon in their exploration of this promising natural compound.

References

Viscumneoside III: A Technical Guide to its Role in Traditional Medicine and Modern Pharmacology

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Viscumneoside III, a flavanone glycoside isolated from Viscum coloratum (Korean mistletoe), has a rich history in traditional Chinese medicine for the treatment of rheumatism.[1] Modern pharmacological studies have begun to elucidate the scientific basis for its traditional uses and explore new therapeutic applications. This technical guide provides a comprehensive overview of the current understanding of this compound, focusing on its role in inhibiting osteoclastogenesis, its potential as a tyrosinase inhibitor, and its purported anti-angina pectoris effects. Detailed experimental methodologies and a review of the implicated signaling pathways are presented to support further research and development.

Introduction

This compound is a key bioactive constituent of Viscum coloratum, a plant long utilized in traditional medicine. Its chemical structure, a homoeriodictyol glycoside, underpins its diverse pharmacological activities. This document synthesizes the available scientific literature on this compound, presenting quantitative data, detailed experimental protocols, and mechanistic insights to serve as a valuable resource for the scientific community.

Pharmacological Activities and Traditional Uses

The primary traditional application of this compound, as part of Viscum coloratum extracts, is in the management of rheumatism. This aligns with modern findings on its potent inhibitory effects on osteoclastogenesis, the process of bone resorption that is pathologically elevated in conditions like rheumatoid arthritis.

Inhibition of Osteoclastogenesis and Anti-Rheumatic Potential

Recent studies have identified this compound as a key active ingredient in Viscum coloratum responsible for its anti-rheumatic properties. It has been shown to inhibit the differentiation of osteoclasts, the cells responsible for bone breakdown.

Table 1: Quantitative Data on the Inhibition of Osteoclastogenesis by this compound

ParameterMethodResultReference
Inhibition of Osteoclast DifferentiationTRAP Staining and Nitric Oxide AssayIdentified as the optimally effective ingredient of Viscum coloratum extract.[2]
Signaling PathwayWestern Blot AnalysisInhibits osteoclastogenesis via the PI3K/AKT/mTOR signaling pathway.[2][3]
Tyrosinase Inhibition and Dermatological Applications

This compound has demonstrated significant inhibitory activity against tyrosinase, a key enzyme in melanin synthesis. This property suggests its potential for use in cosmetics and dermatology as a skin-whitening or anti-hyperpigmentation agent.

Table 2: Quantitative Data on Tyrosinase Inhibition by this compound

ParameterMethodResultReference
Tyrosinase InhibitionSpectrophotometric assayIC50 determination (Specific value not publicly available)-
Anti-Angina Pectoris Activity

While traditional use and some pharmacological screenings suggest a potential role for this compound in mitigating angina pectoris, detailed mechanistic studies and quantitative in vivo data in animal models are currently limited in the public domain. The proposed mechanism likely involves vasodilation, leading to improved coronary blood flow and a reduction in myocardial oxygen demand.

Experimental Protocols

Inhibition of Osteoclastogenesis Assay

This protocol outlines the methodology to assess the effect of this compound on RANKL-induced osteoclast differentiation in bone marrow-derived macrophages (BMMs).

  • Cell Culture: BMMs are harvested from the bone marrow of mice and cultured in α-MEM supplemented with 10% fetal bovine serum, 1% penicillin-streptomycin, and M-CSF (30 ng/mL).

  • Osteoclast Differentiation: BMMs are seeded in 96-well plates and treated with M-CSF (30 ng/mL) and RANKL (50 ng/mL) in the presence of varying concentrations of this compound or vehicle control. The culture medium is replaced every two days.

  • TRAP Staining: After 5-7 days of culture, cells are fixed and stained for tartrate-resistant acid phosphatase (TRAP), a marker enzyme for osteoclasts. TRAP-positive multinucleated cells (≥3 nuclei) are counted as osteoclasts.

  • Nitric Oxide Assay: The concentration of nitric oxide in the culture supernatants can be measured using the Griess reagent to assess inflammatory responses.

  • Western Blot Analysis: To elucidate the signaling pathway, cells are lysed after treatment with this compound, and protein expression levels of key signaling molecules (e.g., PI3K, p-AKT, mTOR) are determined by Western blotting using specific antibodies.

Tyrosinase Inhibition Assay

This protocol describes a common method for evaluating the inhibitory effect of this compound on mushroom tyrosinase activity.

  • Enzyme and Substrate Preparation: A solution of mushroom tyrosinase in phosphate buffer (pH 6.8) is prepared. L-DOPA is used as the substrate.

  • Assay Procedure: The reaction mixture contains phosphate buffer, tyrosinase solution, and various concentrations of this compound. The reaction is initiated by adding the L-DOPA substrate.

  • Spectrophotometric Measurement: The formation of dopachrome is monitored by measuring the absorbance at 475 nm at regular intervals using a spectrophotometer.

  • IC50 Determination: The concentration of this compound that inhibits 50% of the tyrosinase activity (IC50) is calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Signaling Pathways

PI3K/AKT/mTOR Signaling Pathway in Osteoclastogenesis

This compound exerts its inhibitory effect on osteoclast differentiation by modulating the PI3K/AKT/mTOR signaling pathway. This pathway is crucial for the survival, proliferation, and differentiation of osteoclast precursors. By inhibiting this pathway, this compound effectively suppresses the formation of mature osteoclasts.

PI3K_AKT_mTOR_Pathway Viscumneoside_III This compound PI3K PI3K Viscumneoside_III->PI3K Inhibits AKT AKT PI3K->AKT Activates mTOR mTOR AKT->mTOR Activates Osteoclast_Differentiation Osteoclast Differentiation mTOR->Osteoclast_Differentiation Promotes

Caption: Inhibition of the PI3K/AKT/mTOR pathway by this compound.

Proposed Vasodilation Signaling Pathway

The anti-angina effects of this compound are likely mediated through vasodilation. While the specific mechanism for this compound is not yet fully elucidated, a common pathway for plant-derived vasodilators involves the endothelium-dependent release of nitric oxide (NO).

Vasodilation_Pathway cluster_endothelium Endothelial Cell cluster_smooth_muscle Vascular Smooth Muscle Cell Viscumneoside_III This compound eNOS eNOS Viscumneoside_III->eNOS Activates NO_e NO eNOS->NO_e Produces L_Arginine L-Arginine sGC sGC NO_e->sGC Diffuses & Activates cGMP cGMP sGC->cGMP Converts GTP GTP Relaxation Relaxation (Vasodilation) cGMP->Relaxation Leads to

Caption: Proposed endothelium-dependent vasodilation mechanism.

Conclusion and Future Directions

This compound is a promising natural compound with a strong foundation in traditional medicine and emerging scientific validation. Its demonstrated ability to inhibit osteoclastogenesis via the PI3K/AKT/mTOR pathway provides a clear direction for the development of novel anti-rheumatic therapies. Further research is warranted to fully characterize its tyrosinase inhibitory kinetics and to elucidate the precise mechanisms underlying its potential cardioprotective effects. The detailed protocols and pathway diagrams provided in this guide are intended to facilitate these future investigations and accelerate the translation of this traditional remedy into modern therapeutic applications.

References

An In-Depth Technical Guide to the In Vitro Studies on Viscumneoside III

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Viscumneoside III is a flavanone glycoside isolated from Viscum coloratum, a plant utilized in traditional medicine for its therapeutic properties. This technical guide provides a detailed overview of the current in vitro research on this compound, with a primary focus on its documented anti-inflammatory activities. While the broader extracts of Viscum species have been investigated for anticancer properties, specific data on the direct effects of isolated this compound on cancer cell lines, including its influence on signaling pathways such as STAT3, remains limited in the currently available scientific literature. This document consolidates the known quantitative data, experimental methodologies, and relevant biological pathways to support further research and development efforts.

Core Focus: Anti-inflammatory Activity

The primary documented in vitro biological activity of this compound is its anti-inflammatory effect. This has been demonstrated through the inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated murine macrophage cell lines.

Quantitative Data Presentation

The inhibitory effects of this compound on NO production in LPS-stimulated RAW 264.7 macrophages are summarized below.

CompoundConcentration (µM)Inhibition of NO Production (%)IC50 (µM)
This compound1018.2 ± 1.526.2 ± 1.1
3058.7 ± 2.4
5085.3 ± 3.1
Aminoguanidine (Positive Control)--22.4 ± 1.3
Experimental Protocols

2.2.1 Inhibition of Nitric Oxide (NO) Production in RAW 264.7 Macrophages

This protocol details the methodology used to assess the anti-inflammatory activity of this compound.

  • Cell Line and Culture:

    • Murine macrophage cell line RAW 264.7 is used.

    • Cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin.

    • Incubation is carried out at 37°C in a humidified atmosphere with 5% CO2.

  • Assay Procedure:

    • RAW 264.7 cells are seeded in 96-well plates at a density of 5 x 10^4 cells/well and allowed to adhere for 24 hours.

    • The culture medium is then replaced with fresh medium containing this compound at various concentrations (e.g., 10, 30, 50 µM).

    • After a 1-hour pre-incubation period with the compound, cells are stimulated with lipopolysaccharide (LPS) at a final concentration of 1 µg/mL.

    • The plates are incubated for an additional 24 hours.

    • Post-incubation, the concentration of nitrite (a stable metabolite of NO) in the culture supernatant is measured using the Griess reagent.

    • The absorbance is measured at 540 nm using a microplate reader.

    • The percentage of NO inhibition is calculated relative to LPS-stimulated cells without compound treatment.

    • Cell viability is concurrently assessed using an MTT assay to ensure that the observed NO inhibition is not due to cytotoxicity.

Visualization of Pathways and Workflows

Signaling Pathway: LPS-Induced Nitric Oxide Production

The following diagram illustrates the signaling cascade initiated by LPS in macrophages, leading to the production of nitric oxide, a key inflammatory mediator.

LPS_NO_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS Lipopolysaccharide (LPS) TLR4 Toll-like Receptor 4 (TLR4) LPS->TLR4 MyD88 MyD88 TLR4->MyD88 TRAF6 TRAF6 MyD88->TRAF6 IKK IKK Complex TRAF6->IKK NFkB_IkB NF-κB/IκB Complex IKK->NFkB_IkB Phosphorylates IκB NFkB NF-κB (p65/p50) NFkB_IkB->NFkB Releases NF-κB iNOS_gene iNOS Gene Transcription NFkB->iNOS_gene Binds to promoter Nucleus Nucleus iNOS_protein iNOS Protein iNOS_gene->iNOS_protein Translation NO Nitric Oxide (NO) iNOS_protein->NO L-arginine to L-citrulline Viscumneoside_III This compound (Inhibitory Action) Viscumneoside_III->iNOS_protein

Caption: LPS stimulation of TLR4 activates the NF-κB pathway, leading to iNOS expression and NO production.

Experimental Workflow: In Vitro Anti-inflammatory Assay

This diagram outlines the sequential steps involved in evaluating the anti-inflammatory potential of this compound.

Experimental_Workflow cluster_measurement Data Acquisition start Start seed_cells Seed RAW 264.7 Cells in 96-well Plate start->seed_cells incubate_24h_1 Incubate for 24h seed_cells->incubate_24h_1 add_compound Add this compound (Varying Concentrations) incubate_24h_1->add_compound pre_incubate_1h Pre-incubate for 1h add_compound->pre_incubate_1h stimulate_lps Stimulate with LPS (1 µg/mL) pre_incubate_1h->stimulate_lps incubate_24h_2 Incubate for 24h stimulate_lps->incubate_24h_2 griess_assay Perform Griess Assay on Supernatant incubate_24h_2->griess_assay mtt_assay Perform MTT Assay on Cells incubate_24h_2->mtt_assay analyze_data Analyze Data: - Calculate % NO Inhibition - Determine IC50 - Assess Cytotoxicity griess_assay->analyze_data mtt_assay->analyze_data end End analyze_data->end

Caption: Workflow for assessing the anti-inflammatory activity of this compound.

Conclusion and Future Directions

Current in vitro evidence strongly suggests that this compound possesses anti-inflammatory properties, demonstrated by its ability to inhibit NO production in macrophages. The provided data and protocols offer a solid foundation for further investigation into its mechanism of action. Future research should aim to:

  • Elucidate the precise molecular targets of this compound within the inflammatory cascade.

  • Investigate its effects on the expression and activity of other pro-inflammatory mediators, such as cytokines (e.g., TNF-α, IL-6) and enzymes (e.g., COX-2).

  • Conduct studies to determine the in vitro anticancer activity of isolated this compound against a panel of human cancer cell lines to clarify the specific contributions of this compound to the known anticancer effects of Viscum extracts.

  • Explore potential synergistic effects with other bioactive compounds or conventional therapeutic agents.

In Vivo Therapeutic Potential of Viscumneoside III: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Viscumneoside III, a flavanone glycoside found in the medicinal plant Viscum coloratum (Korean mistletoe), is emerging as a compound of significant interest for its potential therapeutic applications.[1] Traditionally, extracts of Viscum coloratum have been utilized in Chinese medicine to treat rheumatic conditions.[1] This technical guide synthesizes the current in vivo research on extracts containing this compound, providing a detailed overview of experimental methodologies, quantitative outcomes, and implicated signaling pathways to support further investigation and drug development efforts. While in vivo studies on isolated this compound are limited, research on extracts of Viscum coloratum, where this compound is a notable constituent, offers valuable insights into its potential bioactivities.

In Vivo Anti-Inflammatory and Immunomodulatory Effects

Recent in vivo studies have primarily focused on the anti-inflammatory and immunomodulatory properties of Viscum coloratum extracts, with significant implications for inflammatory diseases such as rheumatoid arthritis and ulcerative colitis.

Rheumatoid Arthritis Model

A key study investigated the therapeutic effects of an ethanol extract of Viscum coloratum (EVC), in which this compound was identified as a main component, in a collagen-induced arthritis (CIA) mouse model. This model is a well-established preclinical representation of human rheumatoid arthritis.

Animal ModelTreatment GroupsDosageDurationKey OutcomesReference
DBA/1J Mice (Collagen-Induced Arthritis)Control (Vehicle)-28 days- Arthritis Score: Markedly elevated[2]
EVC - Low Dose100 mg/kg/day (oral)28 days- Arthritis Score: Significantly reduced[2]
EVC - Medium Dose200 mg/kg/day (oral)28 days- Arthritis Score: Significantly reduced[2]
EVC - High Dose400 mg/kg/day (oral)28 days- Arthritis Score: Significantly reduced[2]
Methotrexate (Positive Control)2 mg/kg (intraperitoneal, twice a week)28 days- Arthritis Score: Significantly reduced[2]
  • Animal Model: Male DBA/1J mice, 6-7 weeks old, are used.

  • Induction of Arthritis:

    • Primary Immunization: Mice are injected intradermally at the base of the tail with 100 µL of an emulsion containing bovine type II collagen and complete Freund's adjuvant.

    • Booster Immunization: A second injection of bovine type II collagen in incomplete Freund's adjuvant is administered 21 days after the primary immunization.

  • Treatment:

    • Oral administration of EVC at different doses (100, 200, and 400 mg/kg/day) or vehicle is initiated on the day of the booster immunization and continued for 28 days.

    • A positive control group receives intraperitoneal injections of methotrexate (2 mg/kg) twice a week.

  • Assessment of Arthritis:

    • Arthritis Score: The severity of arthritis in each paw is scored on a scale of 0 to 4, with a maximum score of 16 per mouse.

    • Paw Swelling: Paw thickness is measured using a caliper.

    • Histopathological Analysis: Joint tissues are collected, sectioned, and stained with Hematoxylin and Eosin (H&E) to assess inflammation and tissue damage. Tartrate-resistant acid phosphatase (TRAP) staining is used to identify osteoclasts.

  • Biochemical Analysis:

    • Cytokine Levels: The levels of various inflammatory cytokines and chemokines in the serum are measured using a cytokine antibody microarray.[2]

The therapeutic effects of the Viscum coloratum extract in the CIA model are associated with the regulation of multiple signaling pathways, primarily inhibiting osteoclast differentiation and modulating inflammatory responses.

cluster_0 Viscum coloratum Extract (contains this compound) cluster_2 Cellular Effects EVC Viscum coloratum Extract Osteoclast Osteoclast Differentiation EVC->Osteoclast Inhibits IL17 IL-17 Signaling Pathway EVC->IL17 Regulates TNF TNF Signaling Pathway EVC->TNF Regulates BoneDestruction Bone Destruction Osteoclast->BoneDestruction Leads to Inflammation Inflammation IL17->Inflammation Promotes TNF->Inflammation Promotes

Signaling pathways modulated by Viscum coloratum extract in rheumatoid arthritis.
Ulcerative Colitis Model

An ethanol extract of Korean mistletoe (Viscum album var. coloratum) has also been evaluated in a dextran sodium sulfate (DSS)-induced ulcerative colitis mouse model, demonstrating its potential to alleviate intestinal inflammation.

Animal ModelTreatment GroupsDosageDurationKey OutcomesReference
C57BL/6 Mice (DSS-Induced Colitis)Control (Vehicle)-11 days- High levels of IL-6 and TNF-α in serum[3]
DSS-induced-11 days- Significantly increased IL-6 and TNF-α in serum[3]
KMLE-treated100 mg/kg/day (oral)11 days- Significantly reduced serum levels of IL-6 and TNF-α[3]
  • Animal Model: C57BL/6 mice are used.

  • Induction of Colitis: Mice receive 5% DSS in their drinking water for 5 days to induce colitis.

  • Treatment: The Korean Mistletoe Ethanol Extract (KMLE) is administered orally at a dose of 100 mg/kg/day for the duration of the experiment (11 days).

  • Assessment of Colitis:

    • Clinical Symptoms: Body weight, stool consistency, and rectal bleeding are monitored daily.

    • Histopathological Analysis: Colon tissues are collected for histological examination to assess inflammation and tissue damage.

  • Biochemical Analysis:

    • Cytokine Levels: Serum levels of pro-inflammatory cytokines such as IL-6 and TNF-α are measured by ELISA.[3]

cluster_0 Experimental Phases Induction Induction of Colitis (5% DSS in drinking water for 5 days) Treatment Treatment (KMLE 100 mg/kg/day, oral, for 11 days) Induction->Treatment Assessment Assessment - Clinical Symptoms - Histopathology - Serum Cytokines (IL-6, TNF-α) Treatment->Assessment

Workflow for the DSS-induced colitis in vivo study.

Future Directions and Conclusion

The presented in vivo studies on Viscum coloratum extracts provide compelling evidence for their anti-inflammatory and immunomodulatory properties, with this compound being a key identified flavonoid constituent. The data strongly suggest a therapeutic potential for conditions like rheumatoid arthritis and ulcerative colitis.

For future research, it is imperative to conduct in vivo studies using purified this compound to delineate its specific contribution to the observed therapeutic effects and to establish a precise dose-response relationship. Further elucidation of the molecular targets and signaling pathways directly modulated by this compound will be crucial for its development as a novel therapeutic agent. The detailed protocols and data presented in this guide offer a solid foundation for designing these future preclinical investigations.

References

Methodological & Application

Application Notes and Protocols for the Extraction and Purification of Viscumneoside III

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Viscumneoside III is a flavanone glycoside found in the medicinal plant Viscum coloratum, commonly known as Korean mistletoe. This compound has garnered interest for its potential therapeutic properties, including its activity as a tyrosinase inhibitor and its ability to modulate inflammatory responses. These application notes provide a comprehensive overview of the methods for extracting and purifying this compound from its natural source, intended to guide researchers in isolating this compound for further study and development.

Data Presentation

The following table summarizes the quantitative data associated with the extraction and purification of flavonoids from Viscum coloratum, providing a reference for expected outcomes.

ParameterValue/RangeReference
Extraction
Plant MaterialDried and powdered stems and leaves of Viscum coloratum[1][2]
Extraction Solvent50% Methanol in water[1][2]
Analytical HPLC-MS
ColumnC18 reverse-phase[1][2]
Mobile PhaseGradient of 0.1% (v/v) formic acid in water and methanol[1][2]
DetectionNegative electrospray ionization mass spectrometry (ESI-MS)[1][2]
Linearity (r)>0.998[1]
Limits of Quantification0.006–0.720 µg/mL for various flavonoids[1]
Recovery93.4% to 103.9%[1]
Purification
Initial PurificationColumn Chromatography (e.g., Silica Gel, Polyamide)Inferred from general flavonoid purification
Final PurificationPreparative High-Performance Liquid Chromatography (Prep-HPLC)Inferred from general flavonoid purification

Experimental Protocols

Extraction of this compound from Viscum coloratum

This protocol details the initial extraction of a crude flavonoid-rich extract from the plant material.

Materials:

  • Dried stems and leaves of Viscum coloratum

  • Grinder or mill

  • 50% Methanol (Methanol:Water, 1:1 v/v)

  • Shaker or sonicator

  • Filter paper (Whatman No. 1 or equivalent)

  • Rotary evaporator

Procedure:

  • Preparation of Plant Material: Grind the dried stems and leaves of Viscum coloratum to a fine powder to increase the surface area for extraction.

  • Extraction:

    • Weigh the powdered plant material.

    • Add 50% methanol to the powder in a ratio of 1:10 (w/v). For example, for 100g of powder, add 1 L of 50% methanol.

    • Agitate the mixture using a shaker or sonicator at room temperature for 24 hours.

  • Filtration: Filter the mixture through filter paper to separate the extract from the solid plant material.

  • Re-extraction (Optional but Recommended): To maximize the yield, the remaining plant material can be re-extracted with fresh 50% methanol under the same conditions.

  • Concentration: Combine the filtrates and concentrate the extract under reduced pressure using a rotary evaporator at a temperature not exceeding 50°C to obtain a crude extract.

Purification of this compound

This multi-step protocol describes the purification of this compound from the crude extract.

2.1. Preliminary Purification by Column Chromatography

This step aims to fractionate the crude extract and remove a significant portion of impurities.

Materials:

  • Crude extract from the previous step

  • Silica gel (for column chromatography)

  • Glass column

  • Solvents for elution (e.g., a gradient of chloroform and methanol)

Procedure:

  • Column Packing: Prepare a silica gel column using a suitable solvent system (e.g., chloroform).

  • Sample Loading: Dissolve the crude extract in a minimal amount of the initial mobile phase and load it onto the top of the silica gel column.

  • Elution: Elute the column with a gradient of increasing polarity. For example, start with 100% chloroform and gradually increase the proportion of methanol.

  • Fraction Collection: Collect the eluate in fractions.

  • Analysis of Fractions: Analyze the collected fractions using thin-layer chromatography (TLC) or analytical HPLC to identify the fractions containing this compound.

  • Pooling and Concentration: Pool the fractions rich in this compound and concentrate them using a rotary evaporator.

2.2. Final Purification by Preparative High-Performance Liquid Chromatography (Prep-HPLC)

This final step is designed to isolate this compound to a high degree of purity.

Materials:

  • Partially purified extract from the column chromatography step

  • Preparative HPLC system with a UV detector

  • Preparative C18 reverse-phase column

  • Mobile phase solvents (e.g., HPLC-grade methanol and water with 0.1% formic acid)

  • 0.22 µm syringe filters

Procedure:

  • Sample Preparation: Dissolve the concentrated fraction containing this compound in the initial mobile phase and filter it through a 0.22 µm syringe filter.

  • Method Development (Analytical Scale): Before proceeding to the preparative scale, optimize the separation on an analytical HPLC system. A typical starting condition would be a C18 column with a gradient elution of 0.1% formic acid in water (Solvent A) and methanol (Solvent B).

  • Scale-up to Preparative HPLC:

    • Equilibrate the preparative C18 column with the initial mobile phase composition.

    • Inject the filtered sample onto the column.

    • Run the preparative HPLC using the optimized gradient conditions from the analytical scale, adjusting the flow rate for the larger column diameter.

  • Fraction Collection: Collect the peak corresponding to this compound based on the retention time determined during the analytical run.

  • Purity Analysis and Final Product Preparation:

    • Analyze the purity of the collected fraction using analytical HPLC.

    • If the purity is satisfactory, concentrate the solution to remove the mobile phase solvents, yielding pure this compound. If not, a further purification step may be necessary.

Visualizations

Experimental Workflow

The following diagram illustrates the overall workflow for the extraction and purification of this compound.

Extraction_Purification_Workflow Start Dried Viscum coloratum (Stems and Leaves) Grinding Grinding Start->Grinding Extraction Extraction with 50% Methanol Grinding->Extraction Filtration Filtration Extraction->Filtration Concentration Concentration (Rotary Evaporation) Filtration->Concentration CrudeExtract Crude Flavonoid Extract Concentration->CrudeExtract ColumnChromatography Column Chromatography (e.g., Silica Gel) CrudeExtract->ColumnChromatography Fractionation Fraction Collection and Analysis ColumnChromatography->Fractionation Pooling Pooling of this compound-rich Fractions Fractionation->Pooling PrepHPLC Preparative HPLC (C18 Column) Pooling->PrepHPLC PureCompound Pure this compound PrepHPLC->PureCompound

Caption: Workflow for this compound Extraction and Purification.

Inhibition of MCP-1 Signaling Pathway by this compound

This compound has been shown to suppress the production of Monocyte Chemoattractant Protein-1 (MCP-1), a key chemokine involved in inflammatory responses. The following diagram depicts a simplified representation of the MCP-1 signaling pathway and the potential point of inhibition by this compound.

MCP1_Signaling_Pathway cluster_cell Macrophage / Monocyte InflammatoryStimuli Inflammatory Stimuli (e.g., LPS) TLR4 Toll-like Receptor 4 (TLR4) InflammatoryStimuli->TLR4 SignalingCascade Intracellular Signaling Cascade (e.g., NF-κB, AP-1) TLR4->SignalingCascade GeneExpression MCP-1 Gene Expression SignalingCascade->GeneExpression MCP1_Production MCP-1 Production and Secretion GeneExpression->MCP1_Production ViscumneosideIII This compound ViscumneosideIII->Inhibition Inhibition->SignalingCascade Inhibition

Caption: Potential Inhibition of MCP-1 Signaling by this compound.

References

Application Notes and Protocols for Tyrosinase Inhibition Assay Using Viscumneoside III

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tyrosinase is a copper-containing enzyme that plays a critical role in the biosynthesis of melanin, the primary pigment responsible for skin, hair, and eye color.[1] The overproduction of melanin can lead to hyperpigmentation disorders such as melasma and age spots. Consequently, the inhibition of tyrosinase is a key strategy in the development of skin whitening agents and treatments for hyperpigmentation.[2] Viscumneoside III, a dihydroflavone O-glycoside, has been identified as a potent inhibitor of tyrosinase, making it a compound of significant interest for cosmetic and pharmaceutical applications.[3] This document provides a detailed protocol for conducting a tyrosinase inhibition assay using this compound, along with relevant data and pathway diagrams.

Data Presentation

The inhibitory effect of this compound on tyrosinase activity is summarized in the table below. This data provides a quantitative measure of its potency as a tyrosinase inhibitor.

CompoundConcentrationPercent Inhibition (%)IC50 (mM)
This compound1.0 mg/mL77%[3]0.5[3]
Kojic Acid (Control)VariesVariesVaries

Note: Kojic acid is a commonly used positive control in tyrosinase inhibition assays. Its IC50 value can vary depending on the specific assay conditions.

Experimental Protocols

This section details the methodology for performing a tyrosinase inhibition assay to evaluate the efficacy of this compound.

Materials and Reagents
  • Mushroom Tyrosinase (EC 1.14.18.1)

  • L-DOPA (L-3,4-dihydroxyphenylalanine)

  • This compound

  • Kojic Acid (positive control)

  • Phosphate Buffer (e.g., 50 mM, pH 6.8)

  • Dimethyl Sulfoxide (DMSO)

  • 96-well microplate

  • Microplate reader capable of measuring absorbance at 475 nm

Experimental Workflow

experimental_workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis prep_reagents Prepare Reagents (Buffer, Tyrosinase, L-DOPA, this compound) prep_samples Prepare Sample Dilutions (this compound & Kojic Acid) prep_reagents->prep_samples add_components Add to 96-well plate: 1. Test Compound/Control 2. Tyrosinase Solution prep_samples->add_components pre_incubate Pre-incubate at 25°C for 10 minutes add_components->pre_incubate add_substrate Add L-DOPA Solution pre_incubate->add_substrate incubate Incubate at 37°C for 20 minutes add_substrate->incubate measure_abs Measure Absorbance at 475 nm incubate->measure_abs calc_inhibition Calculate % Inhibition measure_abs->calc_inhibition calc_ic50 Determine IC50 Value calc_inhibition->calc_ic50

Experimental workflow for the tyrosinase inhibition assay.

Step-by-Step Procedure
  • Preparation of Reagents:

    • Prepare a 50 mM phosphate buffer (pH 6.8).

    • Prepare a stock solution of mushroom tyrosinase in phosphate buffer. The final concentration in the well is typically around 30 U/mL.

    • Prepare a stock solution of L-DOPA in phosphate buffer (e.g., 10 mM).

    • Prepare a stock solution of this compound in DMSO. Further dilutions should be made with the phosphate buffer to achieve the desired test concentrations.

    • Prepare a stock solution of kojic acid in DMSO as a positive control.

  • Assay Procedure:

    • In a 96-well microplate, add 20 µL of the this compound solution at various concentrations to the sample wells.

    • Add 20 µL of the kojic acid solution to the positive control wells.

    • Add 20 µL of DMSO to the blank control wells.

    • To each well, add 40 µL of the mushroom tyrosinase solution.

    • Pre-incubate the plate at room temperature (approximately 25°C) for 10 minutes.

    • Initiate the enzymatic reaction by adding 40 µL of the L-DOPA solution to each well.

    • Incubate the plate at 37°C for 20 minutes.

  • Measurement:

    • Measure the absorbance of each well at 475 nm using a microplate reader. The absorbance is due to the formation of dopachrome, an orange-red colored intermediate in the melanin synthesis pathway.

  • Calculation of Inhibition:

    • The percentage of tyrosinase inhibition is calculated using the following formula: % Inhibition = [(A_control - A_sample) / A_control] x 100 Where:

      • A_control is the absorbance of the blank control (enzyme + substrate + DMSO).

      • A_sample is the absorbance of the test sample (enzyme + substrate + this compound).

  • Determination of IC50:

    • The IC50 value, which is the concentration of the inhibitor required to inhibit 50% of the enzyme activity, is determined by plotting the percentage of inhibition against the different concentrations of this compound.

Signaling Pathway

The production of melanin, or melanogenesis, is a complex process regulated by various signaling pathways. Tyrosinase is a key enzyme in this pathway. This compound exerts its effect by directly inhibiting the activity of tyrosinase, thereby blocking the conversion of L-tyrosine to melanin.

melanogenesis_pathway cluster_extracellular Extracellular Stimuli cluster_membrane Cell Membrane cluster_intracellular Intracellular Signaling cluster_melanosome Melanosome UVB UVB Radiation MC1R MC1R UVB->MC1R activates alphaMSH α-MSH alphaMSH->MC1R binds AC Adenylyl Cyclase MC1R->AC activates cAMP cAMP AC->cAMP produces PKA PKA cAMP->PKA activates CREB CREB PKA->CREB phosphorylates MITF MITF CREB->MITF activates transcription of Tyrosinase Tyrosinase MITF->Tyrosinase upregulates expression of L_Tyrosine L-Tyrosine L_DOPA L-DOPA L_Tyrosine->L_DOPA hydroxylation Dopaquinone Dopaquinone L_DOPA->Dopaquinone oxidation Melanin Melanin Dopaquinone->Melanin polymerization Viscumneoside This compound Viscumneoside->Tyrosinase inhibits

Melanogenesis signaling pathway and the inhibitory action of this compound.

This diagram illustrates that extracellular stimuli like UVB radiation and α-melanocyte-stimulating hormone (α-MSH) can initiate a signaling cascade that leads to the increased expression of tyrosinase.[4][5][6] this compound acts as a direct inhibitor of the tyrosinase enzyme within the melanosome, thereby blocking the crucial first steps of melanin synthesis from L-tyrosine.[1][7]

References

Viscumneoside III: Application Notes for Phytochemical Analysis and Biological Assays

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Viscumneoside III is a dihydroflavone O-glycoside first identified in Viscum coloratum, a plant utilized in traditional medicine. As a potent inhibitor of tyrosinase, the key enzyme in melanin synthesis, this compound presents significant interest for applications in dermatology and cosmetics, particularly for skin whitening and treating hyperpigmentation disorders. Its potential anti-angina pectoris and anti-osteoporotic activities further broaden its therapeutic relevance. To facilitate research and development, this document provides detailed protocols for the use of this compound as a phytochemical standard for quantification, as well as its application in biological assays.

Physicochemical Properties

PropertyValue
IUPAC Name (2S)-7-[[(2S,3R,4S,5S,6R)-3-[[(2S,3R,4R)-3,4-dihydroxy-4-(hydroxymethyl)oxolan-2-yl]oxy]-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy]-5-hydroxy-2-(4-hydroxy-3-methoxyphenyl)-2,3-dihydrochromen-4-one
Molecular Formula C₂₇H₃₂O₁₅
Molecular Weight 604.53 g/mol
CAS Number 118985-27-6
Appearance White to off-white powder
Solubility Soluble in DMSO, Methanol, Ethanol.[1]

Application 1: Quantification of this compound using High-Performance Liquid Chromatography (HPLC)

This protocol outlines a method for the quantification of this compound in plant extracts or formulated products using HPLC with Photodiode Array (PDA) detection. The method is based on established principles for the analysis of flavonoid glycosides.

Experimental Protocol: HPLC-PDA Analysis

1. Instrumentation and Chromatographic Conditions:

  • System: HPLC system equipped with a quaternary pump, autosampler, column oven, and PDA detector.

  • Column: Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: Gradient elution using:

    • Solvent A: 0.1% Formic acid in Water

    • Solvent B: Acetonitrile

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection Wavelength: 280 nm (typical for flavanones). A full UV scan (200-400 nm) is recommended to determine the optimal wavelength.

  • Injection Volume: 10 µL.

2. Standard and Sample Preparation:

  • Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound standard and dissolve in 10 mL of methanol.

  • Working Standard Solutions: Prepare a series of dilutions from the stock solution in methanol to create a calibration curve (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

  • Sample Preparation (e.g., Plant Extract):

    • Accurately weigh 1 g of dried, powdered plant material.

    • Extract with 20 mL of methanol using ultrasonication for 30 minutes.

    • Centrifuge the extract at 4000 rpm for 10 minutes.

    • Filter the supernatant through a 0.45 µm syringe filter prior to injection.

3. Method Validation Parameters:

The analytical method should be validated according to ICH guidelines, assessing the following parameters:

ParameterSpecificationPurpose
Linearity Correlation coefficient (r²) ≥ 0.999To demonstrate a proportional relationship between concentration and detector response.
Limit of Detection (LOD) Signal-to-Noise ratio of 3:1The lowest concentration of analyte that can be reliably detected.
Limit of Quantification (LOQ) Signal-to-Noise ratio of 10:1The lowest concentration of analyte that can be quantified with acceptable precision and accuracy.
Precision (RSD%) Intra-day and Inter-day RSD ≤ 2%To assess the closeness of agreement between a series of measurements.
Accuracy (Recovery %) 95% - 105%To determine the closeness of the measured value to the true value.
Specificity Peak purity and resolution > 2To ensure the analytical signal is solely from the analyte of interest.
Data Presentation: HPLC Method Parameters
ParameterCondition
Column C18 (250 mm x 4.6 mm, 5 µm)
Mobile Phase A: 0.1% Formic Acid in Water; B: Acetonitrile
Gradient 0-20 min, 10-40% B; 20-25 min, 40-80% B; 25-30 min, 80-10% B
Flow Rate 1.0 mL/min
Temperature 30°C
Detection PDA at 280 nm
Injection Volume 10 µL

Visualization: HPLC Analysis Workflow

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing Standard This compound Standard Filtration 0.45 µm Filtration Standard->Filtration Sample Plant Material (e.g., Viscum coloratum) Extraction Methanol Extraction Sample->Extraction Extraction->Filtration HPLC HPLC System (C18 Column) Filtration->HPLC Detection PDA Detector (280 nm) HPLC->Detection Chromatogram Chromatogram Acquisition Detection->Chromatogram Quantification Peak Integration & Quantification Chromatogram->Quantification Report Final Report Quantification->Report Melanogenesis_Pathway MC1R MC1R AC Adenylate Cyclase MC1R->AC Activates cAMP cAMP AC->cAMP Produces PKA PKA cAMP->PKA Activates CREB CREB PKA->CREB Phosphorylates MITF MITF (Transcription Factor) CREB->MITF Upregulates Tyrosinase_Gene Tyrosinase Gene MITF->Tyrosinase_Gene Activates Transcription Tyrosinase Tyrosinase (Enzyme) Tyrosinase_Gene->Tyrosinase L_Tyrosine L-Tyrosine L_DOPA L-DOPA L_Tyrosine->L_DOPA Tyrosinase Dopaquinone Dopaquinone L_DOPA->Dopaquinone Tyrosinase Melanin Melanin Dopaquinone->Melanin ... Viscumneoside_III This compound Viscumneoside_III->Tyrosinase Inhibits

References

Synthesis of Viscumneoside III Derivatives: Application Notes and Protocols for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this document provides detailed application notes and protocols for the synthesis and evaluation of viscumneoside III derivatives, potent inhibitors of tyrosinase with potential applications in cosmetics and therapeutics.

This compound is a naturally occurring dihydroflavone O-glycoside found in Viscum coloratum (Korean mistletoe). It has garnered significant interest for its biological activities, most notably its ability to inhibit tyrosinase, a key enzyme in melanin biosynthesis. This property makes this compound and its derivatives promising candidates for development as skin-whitening agents and for the treatment of hyperpigmentation disorders.

Data Presentation: Tyrosinase Inhibitory Activity

While extensive quantitative data for a broad range of this compound derivatives is not yet widely available in the public domain, the parent compound, this compound, has been reported to be a potent tyrosinase inhibitor.

CompoundTargetIC50Notes
This compoundTyrosinase0.5 mMA potent inhibitor of the enzyme responsible for melanin synthesis.

Table 1: Reported IC50 value for this compound.

Furthermore, studies have shown that this compound, along with a related compound, homoflavoyadorinin B, exhibits higher tyrosinase inhibition rates than ascorbic acid, a commonly used standard.[1] At a concentration of 1.0 mg/mL, this compound has been shown to inhibit tyrosinase activity by 77%.

Experimental Protocols

The following protocols are based on established synthetic methodologies for flavanone glycosides and the specifically reported total synthesis of this compound.

Protocol 1: Total Synthesis of this compound

The total synthesis of this compound is a multi-step process that involves the preparation of the aglycone, homoeriodictyol, followed by a two-step glycosylation. The key steps, based on the published synthesis by Zou et al. (2018), are outlined below.

Materials:

  • Phloroglucinol

  • Isovanillin

  • Appropriately protected glucose and apiose donors

  • Various reagents and solvents for organic synthesis (e.g., catalysts, protecting group reagents, purification materials)

Procedure:

  • Synthesis of the Chalcone Intermediate: The synthesis begins with an Aldol condensation reaction between a protected phloracetophenone and isovanillin to form the chalcone backbone.

  • Cyclization to the Flavanone Core: The chalcone is then subjected to an intramolecular cyclization under basic conditions to yield the flavanone, homoeriodictyol.

  • First Glycosylation (Glucosylation): The 7-hydroxyl group of homoeriodictyol is selectively glycosylated with a protected glucose donor. This step is crucial for building the disaccharide chain.

  • Second Glycosylation (Apiosylation): Following the glucosylation, the 2"-hydroxyl group of the attached glucose moiety is then glycosylated with a protected apiose donor to form the complete apiosyl-(1→2)-glucoside structure.

  • Deprotection: The final step involves the removal of all protecting groups from the sugar moieties and the flavanone core to yield this compound.

  • Purification: Each intermediate and the final product must be rigorously purified using techniques such as column chromatography and recrystallization. Characterization is performed using NMR spectroscopy and mass spectrometry.

Protocol 2: In Vitro Tyrosinase Inhibition Assay

This protocol describes a common method to evaluate the tyrosinase inhibitory activity of synthesized this compound derivatives.

Materials:

  • Mushroom tyrosinase

  • L-DOPA (L-3,4-dihydroxyphenylalanine)

  • Phosphate buffer (pH 6.8)

  • Test compounds (this compound derivatives) dissolved in a suitable solvent (e.g., DMSO)

  • 96-well microplate reader

Procedure:

  • Preparation of Reagents: Prepare stock solutions of mushroom tyrosinase, L-DOPA, and test compounds in phosphate buffer.

  • Assay Setup: In a 96-well plate, add phosphate buffer, the test compound at various concentrations, and the tyrosinase solution.

  • Initiation of Reaction: Initiate the enzymatic reaction by adding the L-DOPA solution to each well.

  • Measurement: Measure the absorbance of the reaction mixture at 475 nm at regular intervals using a microplate reader. The formation of dopachrome from the oxidation of L-DOPA results in an increase in absorbance.

  • Data Analysis: Calculate the percentage of tyrosinase inhibition for each concentration of the test compound. The IC50 value, the concentration of the inhibitor that causes 50% inhibition of the enzyme activity, can be determined by plotting the percentage of inhibition against the inhibitor concentration.

Visualizations

Logical Workflow for Synthesis and Evaluation

G cluster_synthesis Synthesis of this compound Derivatives cluster_evaluation Biological Evaluation Start Starting Materials (e.g., Phloroglucinol, Isovanillin) Chalcone Chalcone Synthesis Start->Chalcone Flavanone Flavanone Core Formation (Homoeriodictyol) Chalcone->Flavanone Glycosylation1 First Glycosylation (e.g., Glucosylation) Flavanone->Glycosylation1 Glycosylation2 Second Glycosylation (e.g., Apiosylation) Glycosylation1->Glycosylation2 Deprotection Final Deprotection Glycosylation2->Deprotection Purification Purification & Characterization Deprotection->Purification Derivatives This compound Derivatives Purification->Derivatives TyrosinaseAssay Tyrosinase Inhibition Assay Derivatives->TyrosinaseAssay Test Compounds DataAnalysis IC50 Determination TyrosinaseAssay->DataAnalysis SAR Structure-Activity Relationship (SAR) Analysis DataAnalysis->SAR

Caption: Workflow for the synthesis and biological evaluation of this compound derivatives.

Signaling Pathway: Tyrosinase Inhibition

G cluster_pathway Mechanism of Tyrosinase Inhibition Tyrosinase Tyrosinase (Copper-containing enzyme) LDOPA L-DOPA Dopaquinone Dopaquinone Tyrosine L-Tyrosine Tyrosine->LDOPA Hydroxylation LDOPA->Dopaquinone Oxidation Melanin Melanin (Pigment) Dopaquinone->Melanin Further Reactions Viscumneoside This compound Derivative Viscumneoside->Tyrosinase Inhibition

Caption: Inhibition of the melanin synthesis pathway by this compound derivatives.

References

Application Notes and Protocols for Viscumneoside III in Cosmetic Formulation and Skin Whitening

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Viscumneoside III, a flavanone glycoside isolated from Korean Mistletoe (Viscum album), has emerged as a promising natural compound for cosmetic applications, particularly in the realm of skin whitening.[1][2] Its primary mechanism of action is the inhibition of tyrosinase, the key enzyme responsible for melanin synthesis.[1] This document provides a comprehensive overview of this compound, including its biological activity, proposed mechanisms of action, and detailed protocols for its evaluation in a research and development setting.

Quantitative Data Summary

The following table summarizes the available quantitative data regarding the bioactivity of this compound.

ParameterTest SystemConcentrationResultReference
Tyrosinase InhibitionIn vitro enzymatic assay0.5 mMIC₅₀ [3]
Tyrosinase InhibitionIn vitro enzymatic assay1.0 mg/mL77% inhibition[3]
Tyrosinase InhibitionIn vitro enzymatic assayNot specifiedHigher inhibition than ascorbic acid[1]

Note: Data on the direct effect of this compound on melanin content in cell-based assays (e.g., B16F10 melanoma cells) were not available in the reviewed literature.

Mechanism of Action: Tyrosinase Inhibition

The primary mechanism by which this compound exerts its skin-whitening effect is through the direct inhibition of tyrosinase.[1] Tyrosinase is a copper-containing enzyme that catalyzes the first two rate-limiting steps in melanogenesis: the hydroxylation of L-tyrosine to L-DOPA and the subsequent oxidation of L-DOPA to dopaquinone. By inhibiting this enzyme, this compound effectively reduces the production of melanin precursors, leading to a decrease in overall melanin synthesis.

While direct evidence of this compound's impact on upstream signaling pathways such as the cAMP/PKA/CREB/MITF or MAPK/ERK pathways is not yet available, its potent tyrosinase inhibition positions it as a direct-acting depigmenting agent.

Signaling Pathways in Melanogenesis

The following diagrams illustrate the general signaling pathways involved in melanogenesis and the point of intervention for this compound.

Melanogenesis_Signaling_Pathway cluster_melanocyte Melanocyte UV UV Radiation Keratinocytes Keratinocytes UV->Keratinocytes alphaMSH α-MSH Keratinocytes->alphaMSH releases MC1R MC1R alphaMSH->MC1R binds to AC Adenylyl Cyclase MC1R->AC activates cAMP cAMP AC->cAMP produces PKA PKA cAMP->PKA activates CREB CREB PKA->CREB phosphorylates MITF MITF CREB->MITF upregulates Tyrosinase_Gene Tyrosinase Gene MITF->Tyrosinase_Gene activates transcription of Tyrosinase Tyrosinase Tyrosinase_Gene->Tyrosinase produces L_Tyrosine L-Tyrosine Tyrosinase->L_Tyrosine L_DOPA L-DOPA Tyrosinase->L_DOPA L_Tyrosine->L_DOPA hydroxylation Dopaquinone Dopaquinone L_DOPA->Dopaquinone oxidation Melanin Melanin Dopaquinone->Melanin Viscumneoside_III This compound Viscumneoside_III->Tyrosinase inhibits

Caption: cAMP/PKA signaling pathway in melanogenesis and this compound's inhibitory action on tyrosinase.

MAPK_ERK_Pathway cluster_melanocyte Melanocyte Growth_Factors Growth Factors / UV Receptor Receptor Tyrosine Kinase Growth_Factors->Receptor RAS RAS Receptor->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK MITF_Phosphorylation MITF (Phosphorylation & Degradation) ERK->MITF_Phosphorylation Melanogenesis_Down ↓ Melanogenesis MITF_Phosphorylation->Melanogenesis_Down Tyrosinase Tyrosinase Melanin Melanin Tyrosinase->Melanin Viscumneoside_III This compound Viscumneoside_III->Tyrosinase inhibits

Caption: General MAPK/ERK signaling pathway in melanocytes and the downstream target of this compound.

Experimental Protocols

The following are detailed protocols for the in vitro evaluation of this compound's skin-whitening potential.

Protocol 1: Mushroom Tyrosinase Inhibition Assay

This assay is a cell-free method to determine the direct inhibitory effect of this compound on tyrosinase activity.

Tyrosinase_Inhibition_Workflow Start Start Prepare_Reagents Prepare Reagents: - Mushroom Tyrosinase - L-DOPA solution - this compound solutions - Positive Control (Kojic Acid) Start->Prepare_Reagents Incubate Incubate Tyrosinase with This compound or Control Prepare_Reagents->Incubate Add_Substrate Add L-DOPA Substrate Incubate->Add_Substrate Measure_Absorbance Measure Absorbance at 475 nm (Dopachrome formation) Add_Substrate->Measure_Absorbance Calculate_Inhibition Calculate % Inhibition and IC₅₀ Measure_Absorbance->Calculate_Inhibition End End Calculate_Inhibition->End

Caption: Workflow for the mushroom tyrosinase inhibition assay.

Materials:

  • Mushroom Tyrosinase (e.g., from Sigma-Aldrich)

  • L-3,4-dihydroxyphenylalanine (L-DOPA)

  • This compound

  • Kojic Acid (positive control)

  • Phosphate buffer (pH 6.8)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare Reagents:

    • Dissolve mushroom tyrosinase in phosphate buffer to a final concentration of 1000 U/mL.

    • Dissolve L-DOPA in phosphate buffer to a final concentration of 2.5 mM.

    • Prepare a stock solution of this compound in DMSO and create serial dilutions in phosphate buffer.

    • Prepare a stock solution of Kojic Acid in phosphate buffer as a positive control.

  • Assay Setup:

    • In a 96-well plate, add 20 µL of various concentrations of this compound or Kojic Acid.

    • Add 140 µL of phosphate buffer.

    • Add 20 µL of the mushroom tyrosinase solution to each well.

    • For the control group, add 20 µL of phosphate buffer instead of the inhibitor.

  • Incubation:

    • Incubate the plate at 25°C for 10 minutes.

  • Enzymatic Reaction:

    • Add 20 µL of the L-DOPA solution to each well to initiate the reaction.

  • Measurement:

    • Immediately measure the absorbance at 475 nm every minute for 20 minutes using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of tyrosinase inhibition using the following formula:

      • % Inhibition = [(A_control - A_sample) / A_control] * 100

      • Where A_control is the absorbance of the control and A_sample is the absorbance of the sample with this compound.

    • Determine the IC₅₀ value by plotting the percentage of inhibition against the concentration of this compound.

Protocol 2: Cellular Melanin Content Assay

This assay measures the effect of this compound on melanin production in a cellular model, typically B16F10 mouse melanoma cells.

Melanin_Content_Workflow Start Start Seed_Cells Seed B16F10 Cells in 6-well plates Start->Seed_Cells Incubate_24h Incubate for 24h Seed_Cells->Incubate_24h Treat_Cells Treat with this compound and α-MSH (optional) Incubate_24h->Treat_Cells Incubate_72h Incubate for 72h Treat_Cells->Incubate_72h Harvest_Cells Wash with PBS and Harvest Cells Incubate_72h->Harvest_Cells Lyse_Cells Lyse Cell Pellets with NaOH/DMSO Harvest_Cells->Lyse_Cells Measure_Absorbance Measure Absorbance at 405 nm Lyse_Cells->Measure_Absorbance Normalize_Protein Normalize to Protein Content (BCA Assay) Measure_Absorbance->Normalize_Protein Calculate_Melanin Calculate Relative Melanin Content Normalize_Protein->Calculate_Melanin End End Calculate_Melanin->End

References

Application Notes and Protocols for the Use of Viscumneoside III in Enzyme Kinetics Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of viscumneoside III, a natural dihydroflavone O-glycoside, in enzyme kinetics studies, with a specific focus on its inhibitory effects on tyrosinase. This document includes detailed protocols for conducting tyrosinase inhibition assays, analyzing the kinetic data, and understanding the broader context of its mechanism of action within the melanin biosynthesis pathway.

Introduction to this compound

This compound is a bioactive compound isolated from Korean mistletoe (Viscum album). It has garnered significant interest in the fields of cosmetology and pharmacology due to its potent inhibitory activity against tyrosinase, the key enzyme in melanin synthesis. This property makes it a promising candidate for applications in skin whitening and the treatment of hyperpigmentation disorders. Additionally, this compound has been reported to possess anti-angina pectoris properties.

Quantitative Data Summary

The inhibitory potency of this compound against tyrosinase has been quantified, providing a basis for its further investigation and application.

CompoundTarget EnzymeIC50 ValueInhibition PercentageReference
This compoundTyrosinase0.5 mM77% at 1.0 mg/mL

Note: The IC50 (Half-maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

Signaling Pathway: Melanin Biosynthesis

This compound exerts its effect by inhibiting tyrosinase, the rate-limiting enzyme in the melanin biosynthesis pathway. Understanding this pathway is crucial for contextualizing the compound's mechanism of action.

Melanin_Biosynthesis Tyrosine L-Tyrosine LDOPA L-DOPA Tyrosine->LDOPA Hydroxylation Dopaquinone Dopaquinone LDOPA->Dopaquinone Oxidation Leucodopachrome Leucodopachrome Dopaquinone->Leucodopachrome Cysteinyldopa Cysteinyldopa Dopaquinone->Cysteinyldopa Dopachrome Dopachrome Leucodopachrome->Dopachrome DHI 5,6-Dihydroxyindole (DHI) Dopachrome->DHI DHICA 5,6-Dihydroxyindole- 2-carboxylic acid (DHICA) Dopachrome->DHICA Eumelanin Eumelanin (Brown/Black Pigment) DHI->Eumelanin DHICA->Eumelanin Cysteine Cysteine Cysteine->Cysteinyldopa Pheomelanin Pheomelanin (Red/Yellow Pigment) Cysteinyldopa->Pheomelanin Tyrosinase Tyrosinase Tyrosinase->Tyrosine Tyrosinase->LDOPA Viscumneoside_III This compound Viscumneoside_III->Tyrosinase Inhibition

Caption: Melanin biosynthesis pathway and the inhibitory action of this compound.

Experimental Protocols

Protocol 1: Determination of IC50 for this compound against Tyrosinase

This protocol outlines the steps to determine the half-maximal inhibitory concentration (IC50) of this compound against tyrosinase using a spectrophotometric assay based on the formation of dopachrome from L-DOPA.

Materials:

  • Mushroom Tyrosinase (EC 1.14.18.1)

  • This compound

  • L-3,4-dihydroxyphenylalanine (L-DOPA)

  • Potassium Phosphate Buffer (50 mM, pH 6.8)

  • Dimethyl sulfoxide (DMSO)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Preparation of Reagents:

    • Prepare a stock solution of mushroom tyrosinase (e.g., 1000 U/mL) in potassium phosphate buffer.

    • Prepare a stock solution of L-DOPA (e.g., 10 mM) in potassium phosphate buffer.

    • Prepare a stock solution of this compound in DMSO (e.g., 100 mM). Create a series of dilutions of this compound in potassium phosphate buffer to achieve a range of final concentrations for the assay.

  • Assay Setup:

    • In a 96-well plate, add 20 µL of different concentrations of this compound solution to the sample wells.

    • For the control wells (no inhibitor), add 20 µL of potassium phosphate buffer.

    • For the blank wells, add 20 µL of potassium phosphate buffer.

  • Enzyme Addition and Incubation:

    • Add 140 µL of potassium phosphate buffer to all wells.

    • Add 20 µL of tyrosinase solution to the sample and control wells. Add 20 µL of buffer to the blank wells.

    • Incubate the plate at 25°C for 10 minutes.

  • Substrate Addition and Measurement:

    • Initiate the reaction by adding 20 µL of L-DOPA solution to all wells.

    • Immediately measure the absorbance at 475 nm using a microplate reader in kinetic mode for a set period (e.g., 20 minutes), taking readings at regular intervals (e.g., every minute).

  • Data Analysis:

    • Calculate the rate of reaction (V) for each concentration of this compound by determining the slope of the linear portion of the absorbance vs. time curve.

    • Calculate the percentage of inhibition for each concentration using the following formula: % Inhibition = [(V_control - V_sample) / V_control] * 100

    • Plot the percentage of inhibition against the logarithm of the this compound concentration.

    • Determine the IC50 value from the resulting dose-response curve by identifying the concentration of this compound that causes 50% inhibition.

IC50_Determination_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Prep_Reagents Prepare Reagents (Tyrosinase, L-DOPA, this compound) Prep_Dilutions Prepare this compound Serial Dilutions Prep_Reagents->Prep_Dilutions Add_Inhibitor Add this compound to 96-well plate Prep_Dilutions->Add_Inhibitor Add_Enzyme Add Tyrosinase & Incubate Add_Inhibitor->Add_Enzyme Add_Substrate Add L-DOPA to initiate reaction Add_Enzyme->Add_Substrate Measure_Absorbance Measure Absorbance (475 nm) in kinetic mode Add_Substrate->Measure_Absorbance Calculate_Rate Calculate Reaction Rates Measure_Absorbance->Calculate_Rate Calculate_Inhibition Calculate % Inhibition Calculate_Rate->Calculate_Inhibition Plot_Curve Plot Dose-Response Curve Calculate_Inhibition->Plot_Curve Determine_IC50 Determine IC50 Value Plot_Curve->Determine_IC50

Caption: Workflow for IC50 determination of this compound.

Protocol 2: Determination of the Type of Enzyme Inhibition

This protocol describes how to determine the mode of tyrosinase inhibition by this compound (e.g., competitive, non-competitive, uncompetitive, or mixed) using Lineweaver-Burk plots.

Materials:

  • Same as Protocol 1.

Procedure:

  • Assay Setup:

    • Prepare a set of experiments with varying concentrations of the substrate, L-DOPA (e.g., 0.25, 0.5, 1.0, 2.0 mM).

    • For each substrate concentration, perform the tyrosinase assay in the absence (control) and presence of at least two different fixed concentrations of this compound.

  • Data Collection:

    • Follow the assay procedure as described in Protocol 1 (steps 2-4) for each combination of substrate and inhibitor concentration.

    • Determine the initial reaction velocity (V) for each condition from the linear portion of the absorbance vs. time curve.

  • Data Analysis:

    • Calculate the reciprocal of the substrate concentrations (1/[S]) and the reciprocal of the initial velocities (1/V).

    • Create a Lineweaver-Burk plot by plotting 1/V (y-axis) against 1/[S] (x-axis) for each inhibitor concentration.

    • Analyze the resulting plot to determine the type of inhibition:

      • Competitive Inhibition: Lines intersect on the y-axis. Vmax is unchanged, while the apparent Km increases with increasing inhibitor concentration.

      • Non-competitive Inhibition: Lines intersect on the x-axis. The apparent Vmax decreases, while Km remains unchanged.

      • Uncompetitive Inhibition: Lines are parallel. Both the apparent Vmax and Km decrease.

      • Mixed Inhibition: Lines intersect at a point other than on the axes. Both apparent Vmax and Km are affected.

  • Determination of Ki:

    • The inhibition constant (Ki) can be determined from secondary plots derived from the Lineweaver-Burk data. For example, for competitive inhibition, a plot of the slope of each line versus the inhibitor concentration will be linear, and the x-intercept will be equal to -Ki.

Inhibition_Type_Determination cluster_exp Experiment cluster_analysis Analysis Vary_Conc Vary Substrate (L-DOPA) and Inhibitor (this compound) Concentrations Run_Assay Perform Tyrosinase Assay Vary_Conc->Run_Assay Measure_Velocity Measure Initial Velocities (V) Run_Assay->Measure_Velocity Calculate_Reciprocals Calculate 1/[S] and 1/V Measure_Velocity->Calculate_Reciprocals Plot_LB Generate Lineweaver-Burk Plot Calculate_Reciprocals->Plot_LB Analyze_Plot Analyze Intersection of Lines to Determine Inhibition Type Plot_LB->Analyze_Plot Calculate_Ki Calculate Ki from Secondary Plots Analyze_Plot->Calculate_Ki

Caption: Workflow for determining the type of enzyme inhibition.

Conclusion

This compound is a potent inhibitor of tyrosinase, making it a valuable compound for research in dermatology and pharmacology. The protocols provided herein offer a standardized approach for characterizing its inhibitory activity and elucidating its kinetic mechanism. Further studies are warranted to fully understand its mode of action and to explore its potential therapeutic and cosmetic applications.

Application Notes and Protocols: Preparation of Viscumneoside III Stock Solutions

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Viscumneoside III is a flavanone glycoside found in Viscum coloratum, a plant used in traditional Chinese medicine.[1] This natural compound has garnered interest in the scientific community for its potential therapeutic properties, including its activity as a potent tyrosinase inhibitor and its role in anti-osteoporosis research. As a tyrosinase inhibitor, it has potential applications in cosmetics for skin whitening.[2][3] Furthermore, studies have indicated its inhibitory effects on the formation of osteoclast-like multinucleated cells, suggesting its potential as a new anti-osteoporosis drug. To facilitate research and development involving this compound, standardized and reproducible methods for the preparation of stock solutions are essential. This document provides a detailed protocol for the preparation, storage, and handling of this compound stock solutions.

Quantitative Data Summary

A summary of the key chemical and physical properties of this compound is provided in the table below for easy reference.

PropertyValueSource
Molecular Formula C₂₇H₃₂O₁₅PubChem
Molecular Weight 596.53 g/mol MedChemExpress[2][4]
Appearance Off-white to light yellow solidMedChemExpress[2][4]
Solubility - DMSO: SolubleChemFaces[5]
- Methanol: SolubleChemFaces[5]
- Ethanol: SolubleChemFaces[5]
- Water: 1 mg/mL (requires sonication and warming)MedChemExpress[2]
Storage (Solid) -20°C, protect from lightMedChemExpress[2][4]
Storage (in Solvent) -80°C for up to 6 months; -20°C for up to 1 month (protect from light)MedChemExpress[2][4]

Experimental Protocol: Preparation of a 10 mM this compound Stock Solution in DMSO

This protocol describes the preparation of a 10 mM stock solution of this compound in dimethyl sulfoxide (DMSO). This concentration is a common starting point for subsequent dilutions to various working concentrations for in vitro assays.

Materials:

  • This compound (solid powder)

  • Dimethyl sulfoxide (DMSO), anhydrous, cell culture grade

  • Sterile microcentrifuge tubes (1.5 mL or 2 mL)

  • Calibrated analytical balance

  • Vortex mixer

  • Pipettors and sterile, nuclease-free pipette tips

Procedure:

  • Equilibrate Reagents: Allow the vial of this compound powder and the bottle of DMSO to come to room temperature before opening to prevent condensation of moisture.

  • Weighing this compound:

    • Tare a sterile microcentrifuge tube on the analytical balance.

    • Carefully weigh out 5.97 mg of this compound powder into the tared tube. This mass is calculated based on the molecular weight of this compound (596.53 g/mol ) to achieve a 10 mM concentration in 1 mL of solvent.

      • Calculation: Mass (g) = Concentration (mol/L) x Volume (L) x Molecular Weight ( g/mol )

      • Mass (mg) = 10 mmol/L x 0.001 L x 596.53 g/mol x 1000 mg/g = 5.97 mg

  • Dissolving in DMSO:

    • Add 1 mL of anhydrous, cell culture grade DMSO to the microcentrifuge tube containing the weighed this compound.

    • Close the tube tightly and vortex thoroughly for 1-2 minutes until the solid is completely dissolved. Visually inspect the solution to ensure there are no undissolved particles. Gentle warming in a 37°C water bath can be used to aid dissolution if necessary.

  • Aliquoting and Storage:

    • Once fully dissolved, aliquot the 10 mM stock solution into smaller volumes (e.g., 20 µL, 50 µL) in sterile, light-protective microcentrifuge tubes. This minimizes the number of freeze-thaw cycles for the entire stock.

    • Clearly label each aliquot with the compound name, concentration (10 mM), solvent (DMSO), and date of preparation.

    • Store the aliquots at -80°C for long-term storage (up to 6 months) or at -20°C for short-term storage (up to 1 month).[2][4] Always protect the solutions from light.

Preparation of Working Solutions:

For cell-based assays, the DMSO stock solution should be diluted in the appropriate cell culture medium to the desired final concentration. It is crucial to ensure that the final concentration of DMSO in the cell culture medium is non-toxic to the cells, typically below 0.5%. For example, to prepare a 10 µM working solution from a 10 mM stock, a 1:1000 dilution is required, which would result in a final DMSO concentration of 0.1%.

Diagrams

experimental_workflow cluster_stock Stock Solution Preparation cluster_working Working Solution Preparation weigh Weigh 5.97 mg This compound dissolve Dissolve in 1 mL DMSO weigh->dissolve vortex Vortex to Dissolve dissolve->vortex aliquot Aliquot into Smaller Volumes vortex->aliquot store_stock Store at -80°C or -20°C aliquot->store_stock thaw Thaw One Aliquot store_stock->thaw For Experiment dilute Dilute in Cell Culture Medium thaw->dilute use Use in Experiment dilute->use

Caption: Workflow for the preparation of this compound stock and working solutions.

signaling_pathway_placeholder Viscumneoside_III This compound Tyrosinase Tyrosinase Viscumneoside_III->Tyrosinase Inhibits Osteoclast_Formation Osteoclast Formation Viscumneoside_III->Osteoclast_Formation Inhibits Melanin_Synthesis Melanin Synthesis Tyrosinase->Melanin_Synthesis Skin_Whitening Skin Whitening Effect Melanin_Synthesis->Skin_Whitening Reduced RANKL RANKL RANKL->Osteoclast_Formation Anti_Osteoporosis Anti-Osteoporosis Effect Osteoclast_Formation->Anti_Osteoporosis Reduced

Caption: Simplified diagram of this compound's reported biological activities.

References

Application Notes and Protocols for Viscumneoside III

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These guidelines provide detailed procedures for the safe handling, storage, and preparation of Viscumneoside III to ensure its stability and integrity for research and development purposes.

Product Information

Identifier Value
IUPAC Name (2S)-7-[[(2S,3R,4S,5S,6R)-3-[[(2S,3R,4R)-3,4-dihydroxy-4-(hydroxymethyl)oxolan-2-yl]oxy]-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy]-5-hydroxy-2-(4-hydroxy-3-methoxyphenyl)-2,3-dihydrochromen-4-one
CAS Number 118985-27-6[1][2][3][4][5]
Molecular Formula C27H32O15[1][2][3][4][5]
Molecular Weight 596.53 g/mol [1][2][3][4][5]
Appearance Solid powder, off-white to light yellow[2][3][5]

Handling and Personal Protective Equipment (PPE)

This compound is harmful if swallowed and is very toxic to aquatic life with long-lasting effects.[1] Adherence to safety protocols is crucial.

Engineering Controls
  • Work in a well-ventilated area, preferably in a chemical fume hood.[1]

  • Ensure a safety shower and eyewash station are readily accessible.[1]

Personal Protective Equipment (PPE)
  • Eye Protection: Wear safety goggles with side shields.[1]

  • Hand Protection: Use chemically resistant gloves.[1]

  • Body Protection: Wear an impervious lab coat or clothing.[1]

  • Respiratory Protection: For operations that may generate dust or aerosols, a suitable respirator is recommended.[1]

General Hygiene Practices
  • Avoid contact with skin and eyes.[1]

  • Do not inhale dust or aerosols.[1]

  • Do not eat, drink, or smoke in the laboratory.[1]

  • Wash hands thoroughly after handling the compound.[1]

Storage and Stability

Proper storage is critical to maintain the stability of this compound.

Form Storage Temperature Duration Conditions
Powder -20°C[1][2][5]Up to 3 years[2]Keep container tightly sealed in a cool, well-ventilated area. Protect from direct sunlight and sources of ignition.[1]
In Solvent -80°C[1][2][5]Up to 1 year[2] or 6 months[5]Store in tightly sealed vials. Protect from light.[5]
In Solvent -20°CUp to 1 month[5]Store in tightly sealed vials. Protect from light.[5]

Incompatible Materials: Avoid strong acids/alkalis and strong oxidizing/reducing agents.[1]

Solubility and Solution Preparation

This compound is sparingly soluble in water but soluble in several organic solvents.[6]

Solvent Solubility Notes
Water 1 mg/mL (1.68 mM)[5]Requires sonication and warming to dissolve.[5]
DMSO, Methanol, Ethanol Soluble[6][7]Specific solubility data not available.
Protocol for Preparing a Stock Solution (e.g., in DMSO)
  • Pre-weighing: Allow the this compound vial to equilibrate to room temperature before opening to prevent moisture condensation.

  • Weighing: In a chemical fume hood, carefully weigh the desired amount of the powder.

  • Dissolution: Add the appropriate volume of DMSO to the powder.

  • Mixing: Vortex or sonicate the solution until the solid is completely dissolved. Gentle warming may be applied if necessary.

  • Storage: Aliquot the stock solution into smaller, single-use vials to avoid repeated freeze-thaw cycles. Store at -80°C for long-term storage.[1][2][5]

Experimental Protocols

Workflow for Handling and Solution Preparation

G cluster_prep Preparation cluster_dissolution Dissolution cluster_storage Storage A Equilibrate vial to room temperature B Weigh powder in fume hood A->B Prevent condensation C Add solvent (e.g., DMSO) B->C D Vortex/sonicate until dissolved C->D Ensure homogeneity E Aliquot into single-use vials D->E F Store at -80°C E->F Avoid freeze-thaw cycles

Caption: Workflow for preparing this compound stock solutions.

Safety and Disposal

Accidental Release Measures
  • Evacuate: Evacuate personnel from the immediate area.[1]

  • Ventilate: Ensure adequate ventilation.[1]

  • Containment: Prevent further leakage or spillage. Keep the product away from drains and water courses.[1]

  • Clean-up: Absorb solutions with an inert liquid-binding material (e.g., diatomite).[1] Decontaminate surfaces by scrubbing with alcohol.[1]

  • Disposal: Dispose of contaminated material as hazardous waste according to local regulations.[1]

Disposal

Dispose of unused this compound and its containers at an approved waste disposal plant.[1] Do not release into the environment.[1]

Signaling Pathway (Illustrative)

While a specific signaling pathway related to the handling and storage of this compound is not applicable, the following diagram illustrates a logical relationship for safe handling.

G cluster_planning Risk Assessment & Planning cluster_execution Safe Execution cluster_outcome Outcome A Review SDS B Identify Hazards (Toxicity, Environmental) A->B C Define Handling Protocol B->C D Use Engineering Controls (Fume Hood) C->D E Wear Appropriate PPE C->E F Follow Protocol D->F E->F G Personnel Safety Ensured F->G H Environmental Contamination Avoided F->H

References

Application Notes and Protocols for Viscumneoside III

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed safety precautions, experimental protocols, and insights into the biological activities of viscumneoside III, a dihydroflavone O-glycoside found in plants of the Viscum genus. This document is intended to guide researchers in the safe and effective use of this compound in a laboratory setting.

Safety Precautions for Working with this compound

This compound requires careful handling due to its potential hazards. The following precautions are based on available safety data sheets and should be strictly adhered to.

Hazard Identification and Classification

This compound is classified as follows:

  • Acute Oral Toxicity: Category 4 (Harmful if swallowed)[1]

  • Aquatic Toxicity: Acute Category 1 and Chronic Category 1 (Very toxic to aquatic life with long-lasting effects)[1]

Personal Protective Equipment (PPE)

To ensure personal safety, the following PPE should be worn at all times when handling this compound:

PPE ItemSpecificationRationale
Eye Protection Safety goggles with side-shieldsProtects eyes from splashes and dust.
Hand Protection Protective gloves (e.g., nitrile)Prevents skin contact.
Body Protection Impervious clothing (laboratory coat)Protects skin from accidental exposure.
Respiratory Protection Suitable respiratorRequired when handling the powder form to avoid inhalation of dust.
Handling and Storage

Proper handling and storage are crucial to maintain the integrity of the compound and ensure a safe laboratory environment.

AspectGuideline
Handling Avoid inhalation, and contact with eyes and skin. Avoid the formation of dust and aerosols. Use only in well-ventilated areas with appropriate exhaust ventilation. Do not eat, drink, or smoke when using this product. Wash skin thoroughly after handling.[1]
Storage (Powder) Keep container tightly sealed in a cool, well-ventilated area at -20°C. Keep away from direct sunlight and sources of ignition.[1]
Storage (in Solvent) Store at -80°C.[1]
Incompatible Materials Strong acids/alkalis, strong oxidizing/reducing agents.[1]
First Aid Measures

In case of exposure, follow these first aid procedures immediately:

Exposure RouteFirst Aid Procedure
Eye Contact Remove contact lenses if present. Immediately flush eyes with large amounts of water for at least 15 minutes, separating eyelids with fingers. Promptly call a physician.[1]
Skin Contact Rinse skin thoroughly with large amounts of water. Remove contaminated clothing and shoes. Call a physician.[1]
Inhalation Immediately move the person to fresh air. If breathing is difficult, give cardiopulmonary resuscitation (CPR). Avoid mouth-to-mouth resuscitation.[1]
Ingestion Wash out the mouth with water. Do NOT induce vomiting. Call a POISON CENTER or doctor/physician if you feel unwell.[1]
Disposal Considerations

Dispose of this compound and its containers in accordance with local, regional, and national regulations. Avoid release to the environment and collect any spillage.[1]

Biological Activities and Experimental Protocols

This compound has demonstrated several biological activities of interest to researchers. The following sections provide detailed protocols for investigating these activities.

Tyrosinase Inhibition Activity

This compound is a known inhibitor of tyrosinase, the key enzyme in melanin synthesis. This property makes it a compound of interest for applications in cosmetics and treatments for hyperpigmentation disorders.

This protocol is adapted from standard mushroom tyrosinase inhibition assays.[1][2][3][4]

Materials:

  • This compound

  • Mushroom tyrosinase (EC 1.14.18.1)

  • L-DOPA (3,4-dihydroxy-L-phenylalanine)

  • Phosphate buffer (0.1 M, pH 6.8)

  • Dimethyl sulfoxide (DMSO)

  • Kojic acid (positive control)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Preparation of Solutions:

    • Prepare a stock solution of this compound in DMSO.

    • Prepare a series of dilutions of this compound at various concentrations.

    • Prepare a stock solution of mushroom tyrosinase (e.g., 30 U/mL) in phosphate buffer.

    • Prepare a 10 mM solution of L-DOPA in phosphate buffer.

    • Prepare a stock solution of kojic acid in DMSO to be used as a positive control.

  • Assay:

    • In a 96-well plate, add 20 µL of the this compound dilutions or DMSO (for the control).

    • Add 40 µL of the mushroom tyrosinase solution to each well.

    • Add 100 µL of phosphate buffer to each well.

    • Pre-incubate the plate at room temperature for 10 minutes.

    • Initiate the reaction by adding 40 µL of the L-DOPA solution to each well.

    • Incubate the plate at 37°C for 20 minutes.

  • Measurement:

    • Measure the absorbance of the resulting dopachrome at 475 nm using a microplate reader.

  • Calculation of Inhibition:

    • The percentage of tyrosinase inhibition is calculated using the following formula: % Inhibition = [ (A_control - A_sample) / A_control ] * 100 Where:

      • A_control is the absorbance of the reaction with DMSO.

      • A_sample is the absorbance of the reaction with this compound.

    • Determine the IC50 value (the concentration of this compound that inhibits 50% of tyrosinase activity) by plotting the percentage of inhibition against the concentration of this compound.

The diagram below illustrates the general signaling pathway of melanogenesis and the point of inhibition by tyrosinase inhibitors like this compound.

G Melanogenesis Signaling Pathway and Tyrosinase Inhibition alpha_MSH α-MSH MC1R MC1R alpha_MSH->MC1R Binds to AC Adenylyl Cyclase MC1R->AC Activates cAMP cAMP AC->cAMP Produces PKA PKA cAMP->PKA Activates CREB CREB PKA->CREB Phosphorylates MITF MITF CREB->MITF Upregulates Tyrosinase_gene Tyrosinase Gene MITF->Tyrosinase_gene Activates Transcription Tyrosinase Tyrosinase Tyrosinase_gene->Tyrosinase Translates to L_Tyrosine L-Tyrosine Tyrosinase->L_Tyrosine Catalyzes L_DOPA L-DOPA Tyrosinase->L_DOPA Catalyzes L_Tyrosine->L_DOPA Hydroxylation Dopaquinone Dopaquinone L_DOPA->Dopaquinone Oxidation Melanin Melanin Dopaquinone->Melanin Further reactions Viscumneoside_III This compound Viscumneoside_III->Tyrosinase Inhibits

Caption: Inhibition of the melanogenesis pathway by this compound.

Anti-Osteoporosis Activity

Recent studies suggest that this compound may have anti-osteoporotic effects by inhibiting osteoclastogenesis.

This protocol describes how to assess the inhibitory effect of this compound on the differentiation of bone marrow-derived macrophages (BMMs) into osteoclasts.[5][6][7][8]

Materials:

  • This compound

  • Bone marrow cells from mice

  • Macrophage colony-stimulating factor (M-CSF)

  • Receptor activator of nuclear factor-κB ligand (RANKL)

  • Alpha-Minimum Essential Medium (α-MEM)

  • Fetal bovine serum (FBS)

  • Tartrate-resistant acid phosphatase (TRAP) staining kit

  • 96-well plates

  • Microscope

Procedure:

  • Preparation of Bone Marrow-Derived Macrophages (BMMs):

    • Isolate bone marrow cells from the femurs and tibias of mice.

    • Culture the cells in α-MEM supplemented with 10% FBS and M-CSF (e.g., 30 ng/mL) for 3-4 days to generate BMMs.

  • Osteoclast Differentiation:

    • Seed the BMMs into 96-well plates.

    • Induce osteoclast differentiation by adding M-CSF and RANKL (e.g., 50 ng/mL) to the culture medium.

    • Treat the cells with different concentrations of this compound. Include a vehicle control (DMSO).

    • Culture the cells for 4-5 days, changing the medium every 2 days.

  • TRAP Staining:

    • After the incubation period, fix the cells.

    • Stain the cells for TRAP activity using a commercial kit according to the manufacturer's instructions.

  • Quantification:

    • Count the number of TRAP-positive multinucleated (≥3 nuclei) cells under a microscope. These are considered mature osteoclasts.

    • Compare the number of osteoclasts in the this compound-treated groups to the vehicle control group.

This compound has been shown to inhibit osteoclastogenesis through the PI3K/AKT/mTOR signaling pathway.[5] The diagram below illustrates this mechanism.

G Inhibition of Osteoclastogenesis by this compound RANKL RANKL RANK RANK RANKL->RANK Binds to PI3K PI3K RANK->PI3K Activates AKT AKT PI3K->AKT Activates mTOR mTOR AKT->mTOR Activates NFATc1 NFATc1 mTOR->NFATc1 Upregulates Osteoclast_Genes Osteoclast-specific Gene Expression NFATc1->Osteoclast_Genes Promotes Differentiation Osteoclast Differentiation Osteoclast_Genes->Differentiation Leads to Viscumneoside_III This compound Viscumneoside_III->PI3K Inhibits Viscumneoside_III->AKT Inhibits Viscumneoside_III->mTOR Inhibits G Workflow for Investigating Anti-Anginal Effects of this compound Start Start: Hypothesis This compound has anti-anginal effects In_Vitro In Vitro Studies Start->In_Vitro Aortic_Ring Isolated Aortic Ring Assay (Vasodilation) In_Vitro->Aortic_Ring Cardiomyocyte Isolated Cardiomyocyte Contraction Assay (Contractility, Heart Rate) In_Vitro->Cardiomyocyte In_Vivo In Vivo Studies Aortic_Ring->In_Vivo Cardiomyocyte->In_Vivo Animal_Model Animal Model of Angina (e.g., Isoproterenol-induced) In_Vivo->Animal_Model ECG ECG and Hemodynamic Monitoring Animal_Model->ECG Mechanism Mechanism of Action Studies ECG->Mechanism Signaling Western Blot, qPCR for key signaling molecules (e.g., eNOS, Ca2+ channels) Mechanism->Signaling Conclusion Conclusion: Elucidation of Anti-Anginal Mechanism Signaling->Conclusion

References

Troubleshooting & Optimization

Technical Support Center: Viscumneoside III Extraction

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to improve the yield of viscumneoside III extraction from Viscum coloratum.

Troubleshooting Guide

This guide addresses common issues encountered during the extraction of this compound, offering potential causes and solutions in a question-and-answer format.

Q1: Why is the yield of my this compound extract consistently low?

A1: Low yield can be attributed to several factors. Firstly, the choice of extraction solvent is critical. While various solvents can be used, a mixture of alcohol and water, such as 50% methanol or 60-80% ethanol, has been shown to be effective for extracting flavonoids from Viscum species.[1][2] Secondly, suboptimal extraction parameters like temperature, time, and the solid-to-liquid ratio can significantly impact efficiency. Lastly, the quality and pre-treatment of the plant material itself play a crucial role. Improper drying or grinding can hinder solvent penetration and limit the release of the target compound.

Q2: I'm observing degradation of this compound in my final extract. What could be the cause?

A2: this compound, like many flavonoids, can be sensitive to high temperatures and prolonged extraction times.[3] If you are using a heat-reflux or Soxhlet extraction method, the sustained high temperatures may be causing thermal degradation. Consider switching to modern, non-thermal or rapid heating methods like Ultrasound-Assisted Extraction (UAE) or Microwave-Assisted Extraction (MAE) which can often be performed at lower temperatures and for shorter durations.[3][4][5]

Q3: My extract contains a high level of impurities. How can I improve its purity?

A3: The presence of impurities is a common challenge. To enhance purity, consider a multi-step extraction or a post-extraction purification step. A successive solvent extraction approach, starting with a non-polar solvent to remove lipids and chlorophylls before extracting with a more polar solvent for this compound, can be effective. Additionally, techniques like column chromatography can be employed to separate this compound from other co-extracted compounds.

Q4: The results of my extractions are not reproducible. What should I check?

A4: Lack of reproducibility often stems from inconsistencies in the experimental protocol. Ensure that the following parameters are strictly controlled in every experiment:

  • Plant Material: Use plant material from the same batch, with a consistent particle size.

  • Solvent: Prepare fresh solvent mixtures for each extraction and maintain a precise solvent-to-solid ratio.

  • Extraction Conditions: Precisely control the temperature, extraction time, and agitation/sonication power.

  • Analysis: Use a validated and calibrated analytical method, such as HPLC, for quantification.[1][6][7]

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for extracting this compound?

A1: Based on studies on Viscum coloratum and related flavonoids, a hydroalcoholic solvent is recommended. Specifically, 50% methanol has been successfully used for the extraction and subsequent quantification of flavonoids, including this compound, from Viscum coloratum.[1] Ethanol-water mixtures, typically in the range of 60-80% ethanol, are also widely used and effective for flavonoid extraction.[2]

Q2: What are the advantages of using Ultrasound-Assisted Extraction (UAE) or Microwave-Assisted Extraction (MAE)?

A2: Both UAE and MAE offer significant advantages over conventional extraction methods. These include shorter extraction times, reduced solvent consumption, and often higher extraction yields.[3][4][5] MAE utilizes microwave energy to rapidly heat the solvent and plant matrix, leading to cell rupture and enhanced release of target compounds.[3][5] UAE employs acoustic cavitation to disrupt cell walls, improving solvent penetration and mass transfer.

Q3: How can I optimize the extraction parameters for my specific experimental setup?

A3: Response Surface Methodology (RSM) is a powerful statistical tool for optimizing extraction conditions.[2][8][9][10][11] It allows for the simultaneous evaluation of multiple variables (e.g., solvent concentration, temperature, time) and their interactions, enabling the identification of the optimal conditions for maximizing this compound yield with a minimum number of experiments.

Q4: How can I accurately quantify the amount of this compound in my extracts?

A4: High-Performance Liquid Chromatography (HPLC) is the most common and reliable method for the quantification of this compound.[1][6][7] A validated HPLC method with a suitable column (e.g., C18) and a well-defined mobile phase and detection wavelength is essential for accurate and reproducible results.

Experimental Protocols

Conventional Solvent Extraction (Maceration)

This protocol is a baseline method for this compound extraction.

Methodology:

  • Preparation of Plant Material: Dry the leaves and stems of Viscum coloratum at room temperature and grind them into a fine powder (40-60 mesh).

  • Extraction:

    • Weigh 10 g of the powdered plant material and place it in a conical flask.

    • Add 200 mL of 50% methanol (1:20 solid-to-liquid ratio).

    • Seal the flask and place it on a magnetic stirrer at room temperature.

    • Macerate for 24 hours with constant stirring.

  • Filtration and Concentration:

    • Filter the extract through Whatman No. 1 filter paper.

    • Concentrate the filtrate using a rotary evaporator at 40°C under reduced pressure to remove the methanol.

    • Lyophilize the remaining aqueous solution to obtain the crude extract.

  • Quantification:

    • Dissolve a known amount of the crude extract in methanol.

    • Analyze the solution using a validated HPLC method to determine the concentration of this compound.

Ultrasound-Assisted Extraction (UAE)

This protocol utilizes ultrasonic waves to enhance extraction efficiency.

Methodology:

  • Preparation of Plant Material: Prepare the plant material as described in the conventional solvent extraction protocol.

  • Extraction:

    • Place 1 g of the powdered plant material in a sonication vessel.

    • Add 25 mL of 70% ethanol (1:25 solid-to-liquid ratio).

    • Place the vessel in an ultrasonic bath.

    • Sonicate at a frequency of 40 kHz and a power of 200 W for 30 minutes at a controlled temperature of 50°C.

  • Filtration and Concentration: Follow the same procedure as in the conventional solvent extraction protocol.

  • Quantification: Analyze the extract using HPLC as described previously.

Microwave-Assisted Extraction (MAE)

This protocol employs microwave energy for rapid extraction.

Methodology:

  • Preparation of Plant Material: Prepare the plant material as described in the conventional solvent extraction protocol.

  • Extraction:

    • Place 1 g of the powdered plant material in a microwave extraction vessel.

    • Add 30 mL of 80% methanol (1:30 solid-to-liquid ratio).

    • Seal the vessel and place it in a microwave reactor.

    • Apply a microwave power of 400 W for 5 minutes at a controlled temperature of 60°C.

  • Filtration and Concentration: Follow the same procedure as in the conventional solvent extraction protocol.

  • Quantification: Analyze the extract using HPLC as described previously.

Data Presentation

The following tables summarize optimal conditions for flavonoid extraction from various plant sources, which can serve as a starting point for optimizing this compound extraction.

Table 1: Optimized Conditions for Ultrasound-Assisted Extraction of Flavonoids

ParameterPlant MaterialOptimal ValueReference
Solvent ConcentrationPsidium cattleianum leaves100% Sonication Amplitude[12]
Extraction TimePsidium cattleianum leaves4 minutes[12]
Pulse CyclePsidium cattleianum leaves0.6 s[12]

Table 2: Optimized Conditions for Microwave-Assisted Extraction of Flavonoids

ParameterPlant MaterialOptimal ValueReference
Solvent to Solid RatioSyzygium nervosum fruit1:35 g/mL[3]
Microwave PowerSyzygium nervosum fruit350 W[3]
Microwave TimeSyzygium nervosum fruit38 minutes[3]

Table 3: Optimized Conditions for Conventional Solvent Extraction of Phenolic Compounds

ParameterPlant MaterialOptimal ValueReference
Ethanol ConcentrationFuntumia elastica stem bark75.99% v/v[2]
Extraction TimeFuntumia elastica stem bark193.86 minutes[2]
TemperatureFuntumia elastica stem bark63.66°C[2]
pHFuntumia elastica stem bark5.62[2]
Solid-Liquid RatioFuntumia elastica stem bark1:21.12 g/mL[2]

Visualizations

The following diagrams illustrate the experimental workflows for the different extraction methods.

Conventional_Extraction_Workflow A Plant Material (Viscum coloratum) B Drying & Grinding A->B C Maceration (50% Methanol, 24h) B->C D Filtration C->D E Concentration (Rotary Evaporator) D->E F Lyophilization E->F G Crude Extract F->G H HPLC Analysis G->H I This compound Quantification H->I

Caption: Workflow for Conventional Solvent Extraction.

UAE_Workflow A Plant Material (Viscum coloratum) B Drying & Grinding A->B C Ultrasound-Assisted Extraction (70% Ethanol, 30 min, 50°C) B->C D Filtration C->D E Concentration (Rotary Evaporator) D->E F Lyophilization E->F G Crude Extract F->G H HPLC Analysis G->H I This compound Quantification H->I

Caption: Workflow for Ultrasound-Assisted Extraction (UAE).

MAE_Workflow A Plant Material (Viscum coloratum) B Drying & Grinding A->B C Microwave-Assisted Extraction (80% Methanol, 5 min, 60°C) B->C D Filtration C->D E Concentration (Rotary Evaporator) D->E F Lyophilization E->F G Crude Extract F->G H HPLC Analysis G->H I This compound Quantification H->I

References

Overcoming solubility issues of viscumneoside III in aqueous solutions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with viscumneoside III. The following sections address common challenges related to its solubility in aqueous solutions and provide detailed experimental protocols and relevant biological pathway information.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its solubility a concern?

A1: this compound is a flavonoid glycoside, a natural product found in plants of the Viscum genus.[1] Like many flavonoid glycosides, it exhibits poor solubility in water, which can pose significant challenges for its use in biological assays, in vivo studies, and the development of aqueous formulations. Overcoming this solubility issue is critical to unlocking its full therapeutic potential.

Q2: What are the general properties and solubility of this compound?

A2: this compound is soluble in organic solvents such as methanol, ethanol, and dimethyl sulfoxide (DMSO).[2][3] Its solubility in water is limited, with one supplier reporting a solubility of 1 mg/mL, which requires ultrasonication and warming to achieve.[4] This low aqueous solubility necessitates the use of solubilization techniques for most experimental applications.

Q3: What are the primary methods to improve the aqueous solubility of this compound?

A3: The primary strategies to enhance the aqueous solubility of this compound, and other poorly soluble flavonoid glycosides, include:

  • Co-solvency: Using a mixture of water and a water-miscible organic solvent.

  • Cyclodextrin Complexation: Encapsulating the this compound molecule within a cyclodextrin cavity.

  • Nanoparticle Formulation: Reducing the particle size to the nanometer range to increase the surface area and dissolution rate.

Troubleshooting Guide: Overcoming Solubility Issues

This guide provides solutions to common problems encountered when preparing aqueous solutions of this compound.

Problem Possible Cause Recommended Solution
Precipitation occurs when adding this compound stock (in organic solvent) to an aqueous buffer. The concentration of the organic solvent is not high enough in the final solution to maintain solubility.1. Increase the final concentration of the co-solvent (e.g., DMSO, ethanol) in the aqueous buffer. 2. Decrease the final concentration of this compound. 3. Consider using a different solubilization method, such as cyclodextrin complexation.
The this compound-cyclodextrin complex is not significantly more soluble than the free compound. 1. The incorrect type of cyclodextrin is being used. 2. The stoichiometry of the complex is not optimal. 3. The complexation was not successful.1. Screen different types of cyclodextrins (e.g., β-cyclodextrin, HP-β-cyclodextrin). 2. Vary the molar ratio of this compound to cyclodextrin during preparation. 3. Confirm complex formation using techniques like DSC or NMR.
The nanoparticle suspension of this compound is unstable and aggregates over time. 1. Inadequate stabilization of the nanoparticles. 2. The formulation is not optimized.1. Incorporate or increase the concentration of stabilizers (e.g., polymers, surfactants). 2. Optimize the formulation parameters, such as the drug-to-stabilizer ratio and the preparation method.

Quantitative Data on Solubilization Methods

The following tables provide representative quantitative data on the effectiveness of different solubilization methods for flavonoid glycosides, which can be used as a starting point for optimizing the solubility of this compound.

Table 1: Solubility of a Model Flavonoid Glycoside in Co-solvent Systems

Co-solventConcentration in Water (v/v)Solubility (mg/mL)Fold Increase
DMSO1%0.55
DMSO5%2.525
PEG 40010%1.818
PEG 40020%4.242
Ethanol10%1.212
Ethanol20%3.030

Data are representative for a poorly soluble flavonoid glycoside and may vary for this compound.

Table 2: Cyclodextrin Inclusion Complexation Parameters for a Model Flavonoid Glycoside

CyclodextrinStoichiometry (Drug:CD)Stability Constant (K) (M⁻¹)Solubility Enhancement (at 15 mM CD)
β-Cyclodextrin1:12304.6-fold
HP-β-Cyclodextrin1:14509-fold
M-β-Cyclodextrin1:162015-fold

Data are based on studies with similar flavonoid glycosides and serve as a guide.[5][6]

Experimental Protocols

Protocol 1: Solubilization using a Co-solvent System (DMSO)
  • Preparation of Stock Solution:

    • Weigh the desired amount of this compound powder.

    • Dissolve the powder in 100% DMSO to prepare a concentrated stock solution (e.g., 10 mg/mL). Ensure complete dissolution by vortexing or brief sonication.

  • Preparation of Working Solution:

    • Determine the final desired concentration of this compound and DMSO in your aqueous buffer.

    • Add the required volume of the this compound stock solution to the aqueous buffer dropwise while vortexing to ensure rapid mixing and prevent precipitation.

    • Note: The final DMSO concentration should be kept as low as possible and tested for its effect on the experimental system.

Protocol 2: Preparation of a this compound-Cyclodextrin Inclusion Complex (Kneading Method)
  • Molar Ratio Calculation:

    • Determine the desired molar ratio of this compound to cyclodextrin (e.g., 1:1).

    • Calculate the required mass of each component based on their molecular weights.

  • Kneading:

    • Place the calculated amount of cyclodextrin (e.g., HP-β-cyclodextrin) in a mortar.

    • Add a small amount of water to form a paste.

    • Add the this compound to the paste and knead for 60 minutes.

    • During kneading, add small amounts of water to maintain a suitable consistency.

  • Drying and Sieving:

    • Dry the resulting paste in an oven at 40-50°C until a constant weight is achieved.

    • Grind the dried complex into a fine powder and pass it through a sieve.

Protocol 3: Formulation of this compound Nanoparticles (Wet Milling)
  • Preparation of Dispersion Medium:

    • Prepare an aqueous solution containing a stabilizer, such as 0.5% hydroxypropyl methylcellulose (HPMC) and 0.5% Tween 80.

  • Milling:

    • Add the this compound powder to the dispersion medium.

    • Charge a milling chamber with milling pearls (e.g., zirconium oxide beads).

    • Add the drug suspension to the milling chamber.

    • Mill at high speed for a specified duration (e.g., 1-4 hours), monitoring the particle size periodically using a particle size analyzer.

  • Separation and Storage:

    • Separate the nanosuspension from the milling pearls.

    • Store the nanosuspension at 4°C.

Signaling Pathways and Experimental Workflows

Signaling Pathway of Tyrosinase Inhibition

This compound has been identified as a tyrosinase inhibitor. Tyrosinase is a key enzyme in melanin synthesis. Its inhibition can occur through direct binding to the enzyme or by modulating signaling pathways that regulate its expression, such as the cAMP/PKA/CREB and MAPK pathways.

Tyrosinase_Inhibition_Pathway UV_Stimulation UV Stimulation MC1R MC1R UV_Stimulation->MC1R MAPK MAPK Pathway (p38, JNK) UV_Stimulation->MAPK AC Adenylate Cyclase MC1R->AC cAMP cAMP AC->cAMP PKA PKA cAMP->PKA CREB CREB PKA->CREB MITF MITF CREB->MITF Tyrosinase_Gene Tyrosinase Gene Expression MITF->Tyrosinase_Gene Tyrosinase Tyrosinase Tyrosinase_Gene->Tyrosinase Melanin Melanin Synthesis Tyrosinase->Melanin Viscumneoside_III This compound Viscumneoside_III->Tyrosinase Viscumneoside_III->MAPK MAPK->MITF

Caption: Proposed mechanism of tyrosinase inhibition by this compound.

Anti-Inflammatory Signaling Pathway

Extracts from Viscum album, the plant genus from which this compound is derived, have been shown to exert anti-inflammatory effects, potentially through the inhibition of the STAT3 signaling pathway, which plays a crucial role in inflammation and cancer.[7][8][9]

Anti_Inflammatory_Pathway cluster_nucleus Cytokines Pro-inflammatory Cytokines (e.g., IL-6) Receptor Cytokine Receptor Cytokines->Receptor JAK JAK Receptor->JAK STAT3 STAT3 JAK->STAT3 pSTAT3 p-STAT3 (dimer) STAT3->pSTAT3 Nucleus Nucleus pSTAT3->Nucleus Gene_Expression Pro-inflammatory Gene Expression (e.g., COX-2, iNOS) Inflammation Inflammation Gene_Expression->Inflammation Viscum_Compound Viscum Album Compound (e.g., this compound) Viscum_Compound->JAK

Caption: Potential anti-inflammatory mechanism via STAT3 pathway inhibition.

Experimental Workflow for Solubility Enhancement

The following diagram illustrates a logical workflow for selecting a suitable solubilization method for this compound.

Solubility_Workflow Start Start: Poorly Soluble This compound Co_Solvency Attempt Co-solvency (e.g., DMSO, PEG 400) Start->Co_Solvency Check_Solubility1 Sufficiently Soluble & Stable? Co_Solvency->Check_Solubility1 Cyclodextrin Attempt Cyclodextrin Complexation Check_Solubility1->Cyclodextrin No End Proceed with Experiment Check_Solubility1->End Yes Check_Solubility2 Sufficiently Soluble & Stable? Cyclodextrin->Check_Solubility2 Nanoparticles Attempt Nanoparticle Formulation Check_Solubility2->Nanoparticles No Check_Solubility2->End Yes Check_Solubility3 Sufficiently Soluble & Stable? Nanoparticles->Check_Solubility3 Check_Solubility3->End Yes Re_evaluate Re-evaluate Formulation or Experiment Design Check_Solubility3->Re_evaluate No

Caption: Workflow for selecting a solubilization method for this compound.

References

Technical Support Center: Optimizing HPLC Separation of Viscumneoside III from its Isomers

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing the High-Performance Liquid Chromatography (HPLC) separation of viscumneoside III from its isomers.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its separation from isomers important?

A1: this compound is a flavanone glycoside found in plants of the Viscum genus, notably Viscum coloratum.[1] It is of interest for its potential pharmacological activities. Separation from its isomers, such as homoeriodictyol-7-O-β-D-glycoside and homoeriodictyol-7-O-β-D-apiose (1→5)-β-D-apiose (1→2)-β-D-glycoside, is crucial for accurate quantification, characterization, and to ensure the purity of the compound for research and potential therapeutic applications.

Q2: What are the common isomers of this compound found in Viscum coloratum?

A2: Common isomers and related compounds that may co-elute with this compound in extracts of Viscum coloratum include homoeriodictyol-7-O-β-D-glycoside and homoeriodictyol-7-O-β-D-apiose (1→5)-β-D-apiose (1→2)-β-D-glycoside.

Q3: What type of HPLC column is typically used for the separation of this compound and its isomers?

A3: A reversed-phase C18 column is commonly used for the separation of flavonoids, including this compound, from Viscum coloratum extracts.[2][3][4]

Q4: What are the general mobile phase compositions for this separation?

A4: A gradient mobile phase consisting of an acidified aqueous solution (e.g., 0.1% formic acid or 0.5% acetic acid in water) and an organic solvent like methanol or acetonitrile is typically employed.[2][3][4] Both gradient and isocratic elution methods have been successfully used.

Troubleshooting Guide

This guide addresses specific issues you may encounter during the HPLC separation of this compound and its isomers.

ProblemPossible Cause(s)Suggested Solution(s)
Poor resolution between this compound and its isomers 1. Inappropriate mobile phase composition. 2. Suboptimal column temperature. 3. Column degradation. 4. Inadequate column chemistry for isomer separation.1. Optimize the gradient: Adjust the gradient slope to enhance separation. A shallower gradient can often improve the resolution of closely eluting peaks. 2. Modify the mobile phase: Try a different organic modifier (e.g., acetonitrile instead of methanol) or adjust the pH of the aqueous phase. 3. Adjust column temperature: Lowering the temperature can sometimes improve the resolution of isomers. 4. Consider a different column: If a standard C18 column does not provide sufficient resolution, consider using a column with a different selectivity, such as a phenyl-hexyl or a biphenyl stationary phase, which can offer alternative interactions for aromatic and polar analytes. For challenging separations of diastereomers, a beta-cyclodextrin-based column could be explored.
Peak tailing for this compound or its isomers 1. Secondary interactions with the stationary phase. 2. Column overload. 3. Presence of active sites on the column.1. Adjust mobile phase pH: Ensure the pH of the mobile phase is appropriate to maintain the analytes in a single ionic form. Adding a small amount of acid (e.g., formic acid or acetic acid) can help reduce peak tailing. 2. Reduce sample concentration: Dilute the sample to avoid overloading the column. 3. Use a high-purity silica column: Modern, end-capped columns with high-purity silica are less prone to peak tailing.
Variable retention times 1. Inconsistent mobile phase preparation. 2. Fluctuations in column temperature. 3. Pump malfunction or leaks. 4. Insufficient column equilibration.1. Ensure accurate mobile phase preparation: Use precise measurements and ensure the mobile phase components are thoroughly mixed and degassed. 2. Use a column oven: Maintain a constant and consistent column temperature to ensure reproducible retention times. 3. System maintenance: Check for leaks in the HPLC system and ensure the pump is delivering a consistent flow rate. 4. Equilibrate the column properly: Before starting a sequence, ensure the column is fully equilibrated with the initial mobile phase conditions.
Ghost peaks in the chromatogram 1. Contaminants in the mobile phase or sample. 2. Carryover from previous injections. 3. Degradation of the sample.1. Use high-purity solvents and reagents: Ensure all components of the mobile phase are of HPLC grade. 2. Implement a robust wash cycle: Use a strong solvent to wash the autosampler needle and injection port between injections to prevent carryover. 3. Proper sample handling: Store samples appropriately to prevent degradation. Prepare fresh samples when necessary.

Experimental Protocols

Below are detailed methodologies for the HPLC separation of this compound and other flavonoids from Viscum coloratum.

Method 1: Gradient HPLC-MS Method[2][3]

This method is suitable for the simultaneous determination of multiple flavonoids, including this compound.

  • Instrumentation: High-Performance Liquid Chromatography system coupled with a Mass Spectrometer (HPLC-MS).

  • Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).

  • Mobile Phase:

    • A: 0.1% (v/v) formic acid in water

    • B: Methanol

  • Gradient Program:

    Time (min) % B
    0 20
    10 40
    25 60

    | 30 | 80 |

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detection: Negative electrospray ionization mass spectrometry (ESI-MS).

  • Injection Volume: 10 µL

Method 2: Isocratic HPLC Method[4]

This method is a simpler alternative for the determination of homoeriodictyol-7-O-beta-D-glycoside, a related compound to this compound.

  • Instrumentation: High-Performance Liquid Chromatography system with a UV detector.

  • Column: Kromasil C18 column (4.6 x 200 mm, 5 µm).

  • Mobile Phase: Acetonitrile and 0.5% glacial acetic acid solution (18:82, v/v).

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detection Wavelength: 284 nm

  • Injection Volume: 10 µL

Quantitative Data Summary

The following table summarizes the quantitative performance of the gradient HPLC-MS method for this compound (homoeriodictyol-7-O-β-D-apiose (1→2)-β-D-glycoside).[3]

CompoundLinear Range (µg/mL)Limit of Quantification (LOQ) (µg/mL)
This compound5.000 - 300.05.000

Visualizations

Experimental Workflow for HPLC Analysis

experimental_workflow cluster_sample_prep Sample Preparation cluster_hplc_analysis HPLC Analysis cluster_data_analysis Data Analysis sample Viscum coloratum Plant Material extraction Extraction with 50% Methanol sample->extraction filtration Filtration extraction->filtration hplc HPLC System filtration->hplc Inject Sample column C18 Column hplc->column detection MS or UV Detector column->detection chromatogram Chromatogram detection->chromatogram Generate Data quantification Quantification of this compound and Isomers chromatogram->quantification

Caption: General workflow for the HPLC analysis of this compound.

Troubleshooting Logic for Poor Resolution

troubleshooting_resolution start Poor Resolution of Isomers optimize_gradient Optimize Gradient Profile (e.g., shallower gradient) start->optimize_gradient check_resolution Resolution Improved? optimize_gradient->check_resolution change_mobile_phase Modify Mobile Phase (e.g., different organic solvent, adjust pH) adjust_temp Adjust Column Temperature change_mobile_phase->adjust_temp change_column Consider Alternative Column (e.g., Phenyl-Hexyl, Biphenyl) adjust_temp->change_column end_bad Further Method Development Required change_column->end_bad check_resolution->change_mobile_phase No end_good Separation Optimized check_resolution->end_good Yes

Caption: Decision tree for troubleshooting poor resolution of isomers.

References

Troubleshooting peak tailing in HPLC analysis of viscumneoside III

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the HPLC analysis of viscumneoside III. This resource provides troubleshooting guidance and answers to frequently asked questions to assist researchers, scientists, and drug development professionals in achieving optimal chromatographic results.

Troubleshooting Guide: Peak Tailing

Peak tailing is a common issue in HPLC that can compromise the accuracy and resolution of your analysis. This guide addresses the potential causes of peak tailing specifically for this compound and offers targeted solutions.

Question: My this compound peak is tailing. What are the possible causes and how can I fix it?

Answer: Peak tailing for this compound in reversed-phase HPLC can stem from several factors, primarily related to secondary chemical interactions, inappropriate mobile phase conditions, or issues with the HPLC system itself. Below is a systematic approach to troubleshoot this problem.

1. Secondary Interactions with the Stationary Phase

  • Problem: The most frequent cause of peak tailing is the interaction of polar analytes with residual silanol groups on the silica-based stationary phase of the column.[1][2][3] this compound possesses multiple hydroxyl groups, making it susceptible to these secondary interactions.[4]

  • Solution:

    • Adjust Mobile Phase pH: this compound has a predicted pKa of 7.14. To minimize silanol interactions, lower the mobile phase pH to be at least 2 pH units below the analyte's pKa. An acidic mobile phase (pH 2.5-3.5) will suppress the ionization of the silanol groups, reducing their ability to interact with this compound.[1][2][5][6] This can be achieved by adding a small amount of an acidifier like formic acid, acetic acid, or trifluoroacetic acid (TFA) to the aqueous portion of your mobile phase.[7][8]

    • Use an End-Capped Column: Employ a high-quality, end-capped C18 column. End-capping chemically modifies the stationary phase to block most of the residual silanol groups, thereby reducing secondary interactions.[1][2]

    • Add a Competing Base: In some cases, adding a small concentration of a competing base, like triethylamine (TEA), to the mobile phase can help to saturate the active silanol sites and improve the peak shape of basic or polar analytes.[6]

2. Mobile Phase and Sample Solvent Mismatch

  • Problem: If the sample is dissolved in a solvent that is significantly stronger (i.e., has a higher elution strength) than the initial mobile phase, it can cause peak distortion, including tailing.[3][5]

  • Solution:

    • Dissolve the Sample in the Initial Mobile Phase: Whenever possible, dissolve your this compound standard and samples in the initial mobile phase of your gradient or in a solvent that is weaker than the mobile phase.

    • Reduce Injection Volume: If dissolving the sample in a weaker solvent is not feasible, try reducing the injection volume to minimize this effect.[5]

3. Column Overload

  • Problem: Injecting too much sample mass onto the column can saturate the stationary phase, leading to broadened and tailing peaks.[3][7]

  • Solution:

    • Dilute the Sample: Prepare a more dilute solution of your sample and inject it again. If the peak shape improves, you were likely overloading the column.[7]

    • Use a Higher Capacity Column: If you need to inject higher concentrations, consider using a column with a larger internal diameter or a stationary phase with a higher carbon load.

4. Column Contamination and Degradation

  • Problem: Accumulation of strongly retained sample matrix components on the column inlet frit or at the head of the column can disrupt the flow path and cause peak tailing.[3][9] The column's stationary phase can also degrade over time, especially when using aggressive mobile phases.

  • Solution:

    • Use a Guard Column: A guard column is a small, disposable column placed before the analytical column to trap strongly retained or particulate matter from the sample, thus protecting the analytical column.[10]

    • Implement Sample Clean-up: For complex samples, use a sample preparation technique like solid-phase extraction (SPE) to remove interfering compounds before injection.[1]

    • Flush the Column: If you suspect contamination, try flushing the column with a strong solvent (e.g., 100% acetonitrile or methanol) to remove adsorbed contaminants. Always follow the column manufacturer's instructions for cleaning and regeneration.

5. Extra-Column Effects

  • Problem: Excessive volume in the tubing, fittings, or detector flow cell can lead to band broadening and peak tailing. This is often more pronounced for early-eluting peaks.[10][11]

  • Solution:

    • Minimize Tubing Length and Diameter: Use the shortest possible length of tubing with a narrow internal diameter (e.g., 0.125 mm) to connect the injector, column, and detector.

    • Ensure Proper Fittings: Check all fittings to ensure they are properly tightened and that there are no gaps or dead volumes. Improperly seated ferrules are a common source of extra-column volume.[11]

6. Analyte Stability

  • Problem: Flavonoid glycosides like this compound can be susceptible to degradation under certain conditions, such as exposure to heat, light, or acidic/basic conditions.[1][2] Degradation products co-eluting with the main peak can cause apparent tailing.

  • Solution:

    • Control Temperature: Use a column oven to maintain a consistent and moderate temperature (e.g., 25-30 °C). Avoid excessive heat.

    • Protect from Light: Prepare samples in amber vials and store them protected from light.

    • Freshly Prepare Samples: Analyze samples as soon as possible after preparation to minimize the risk of degradation.

Frequently Asked Questions (FAQs)

Q1: What is a typical starting HPLC method for this compound analysis?

A1: A good starting point for a reversed-phase HPLC method for this compound would be:

  • Column: A C18 column (e.g., 4.6 x 150 mm, 5 µm particle size) with end-capping.

  • Mobile Phase A: Water with 0.1% formic acid.

  • Mobile Phase B: Acetonitrile or methanol.

  • Gradient: A linear gradient from a low percentage of B (e.g., 10-20%) to a higher percentage (e.g., 70-80%) over 20-30 minutes.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 25 °C.

  • Detection: UV detection at a wavelength where this compound has maximum absorbance (a wavelength scan of a standard solution is recommended).

Q2: What is an acceptable tailing factor for the this compound peak?

A2: An ideal peak has a tailing factor (Tf) of 1.0. In practice, a tailing factor between 0.9 and 1.5 is generally considered acceptable for routine analysis. Some studies on similar flavonoid glycosides report tailing factors between 1.05 and 1.26.[1][2][3]

Q3: Can the choice of organic solvent (acetonitrile vs. methanol) affect peak tailing?

A3: Yes, the choice of organic modifier can influence peak shape. Acetonitrile and methanol have different solvent properties and can interact differently with the analyte and the stationary phase. It is worthwhile to screen both solvents during method development to see which one provides better peak symmetry and resolution for this compound.

Q4: My peak tailing issue appeared suddenly. What should I check first?

A4: If peak tailing appears suddenly, it is often related to a change in the system. Check the following in order:

  • Guard Column: If you are using a guard column, replace it.

  • Mobile Phase: Ensure the mobile phase was prepared correctly, especially the pH.

  • Fittings: Check for any leaks or loose fittings.

  • Column: The column may be contaminated or have developed a void. Try flushing it or replacing it with a new one.

Q5: Could interactions with metal components of the HPLC system cause peak tailing?

A5: Yes, some compounds can chelate with metal ions from stainless steel tubing, frits, or other instrument parts, leading to peak tailing. If you suspect this is an issue, you can try using a system with PEEK (polyetheretherketone) tubing and frits, or add a chelating agent like EDTA to your mobile phase (be sure this is compatible with your entire system and detection method).

Quantitative Data Summary

The following table summarizes typical quantitative parameters for the HPLC analysis of flavanone glycosides, including this compound. These values can serve as a starting point for method development and optimization.

ParameterTypical Value/RangeRationale/Reference
Column Chemistry C18, End-cappedProvides good hydrophobic retention for moderately polar compounds. End-capping minimizes silanol interactions.[1][3][9]
Column Dimensions 4.6 mm I.D. x 150-250 mm lengthStandard analytical column dimensions offering a good balance of resolution and analysis time.[3][9]
Particle Size 3-5 µmCommon particle sizes for standard HPLC, providing good efficiency.[3][9]
Mobile Phase A Water with 0.1-0.5% Formic Acid or Acetic AcidAcidification of the mobile phase to a pH of ~2.5-3.5 suppresses silanol ionization, improving peak shape.[7][8][12]
Mobile Phase B Acetonitrile or MethanolCommon organic modifiers for reversed-phase HPLC.[5]
Flow Rate 0.8 - 1.2 mL/minA standard flow rate for a 4.6 mm I.D. column.
Column Temperature 25 - 40 °CControls retention time and can affect peak shape. Maintaining a stable temperature is crucial for reproducibility.[3]
Injection Volume 5 - 20 µLShould be minimized to prevent band broadening, especially if the sample solvent is stronger than the mobile phase.
Tailing Factor (Tf) < 1.5A common system suitability requirement indicating acceptable peak symmetry.[1][2][3]

Experimental Protocols

Standard HPLC Method for this compound Analysis

This protocol provides a general method for the analysis of this compound that can be adapted and optimized for specific instrumentation and sample matrices.

  • Instrumentation:

    • High-Performance Liquid Chromatography (HPLC) system equipped with a binary pump, autosampler, column oven, and a Diode Array Detector (DAD) or UV-Vis detector.

  • Chromatographic Conditions:

    • Column: C18, 4.6 x 150 mm, 5 µm particle size, end-capped.

    • Mobile Phase A: 0.1% (v/v) formic acid in HPLC-grade water.

    • Mobile Phase B: Acetonitrile.

    • Gradient Program:

      • 0-5 min: 20% B

      • 5-25 min: Linear gradient from 20% to 50% B

      • 25-30 min: Linear gradient from 50% to 80% B

      • 30-35 min: Hold at 80% B

      • 35.1-40 min: Return to 20% B and equilibrate.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detection Wavelength: Monitor at the absorbance maximum of this compound (determine by running a UV spectrum of a standard).

    • Injection Volume: 10 µL.

  • Sample Preparation:

    • Standard Solution: Accurately weigh a known amount of this compound reference standard and dissolve it in methanol or the initial mobile phase (80:20 Water:Acetonitrile with 0.1% formic acid) to prepare a stock solution. Further dilute to a working concentration (e.g., 10-100 µg/mL).

    • Sample Solution: Depending on the matrix, extract the sample with a suitable solvent (e.g., methanol). The extract may need to be filtered through a 0.45 µm syringe filter before injection.

  • System Suitability:

    • Before running samples, perform at least five replicate injections of a standard solution.

    • Calculate the relative standard deviation (RSD) for retention time and peak area (should be < 2%).

    • Determine the tailing factor and number of theoretical plates for the this compound peak to ensure the system is performing adequately.

Visualizations

Troubleshooting_Workflow start Peak Tailing Observed for this compound check_column Is it a new or well-maintained column? start->check_column check_mobile_phase Is the mobile phase pH acidic (2.5-3.5)? check_column->check_mobile_phase Yes use_guard_column Consider using an end-capped column and a guard column. check_column->use_guard_column No adjust_ph Adjust mobile phase pH with 0.1% Formic Acid. check_mobile_phase->adjust_ph No check_sample_solvent Is the sample dissolved in the initial mobile phase? check_mobile_phase->check_sample_solvent Yes adjust_ph->check_sample_solvent change_solvent Dissolve sample in initial mobile phase or reduce injection volume. check_sample_solvent->change_solvent No check_concentration Is the sample concentration high? check_sample_solvent->check_concentration Yes change_solvent->check_concentration dilute_sample Dilute the sample and re-inject. check_concentration->dilute_sample Yes check_system Check for leaks, improper fittings, and extra-column volume. check_concentration->check_system No end_good Peak Shape Improved dilute_sample->end_good check_system->end_good If issues found and fixed end_bad Issue Persists: Consider column replacement or further method development. check_system->end_bad use_guard_column->check_mobile_phase Signaling_Pathway cluster_causes Primary Causes of Peak Tailing cluster_solutions Solutions cause1 Secondary Silanol Interactions solution1 Acidify Mobile Phase (pH 2.5-3.5) Use End-capped Column cause1->solution1 cause2 Mobile Phase / Sample Mismatch solution2 Match Sample Solvent to Mobile Phase cause2->solution2 cause3 Column Issues (Overload, Contamination) solution3 Dilute Sample Use Guard Column Flush Column cause3->solution3 cause4 System Issues (Extra-column Volume) solution4 Minimize Tubing Length/ID Check Fittings cause4->solution4

References

Minimizing degradation of viscumneoside III during sample preparation

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing the degradation of viscumneoside III during sample preparation.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its stability a concern during sample preparation?

A1: this compound is a flavanone glycoside, a type of natural product found in plants like Viscum coloratum.[1] Like many glycosides, it is susceptible to degradation, which can impact the accuracy of experimental results and the potency of potential therapeutic applications. The primary concern is the hydrolysis of the glycosidic bonds, which can be triggered by factors such as pH, temperature, and enzymatic activity, leading to the loss of the sugar moieties and alteration of the compound's structure and bioactivity.

Q2: What are the primary degradation pathways for flavanone glycosides like this compound?

A2: While specific degradation pathways for this compound are not extensively documented, based on the behavior of similar flavanone glycosides, the main degradation routes are:

  • Enzymatic Hydrolysis: Plant tissues often contain enzymes like β-glucosidases that can cleave the sugar groups from the flavonoid backbone.

  • Acidic Hydrolysis: Low pH conditions can catalyze the hydrolysis of the glycosidic linkages.

  • Thermal Degradation: High temperatures can accelerate both enzymatic and chemical degradation processes.

  • Photodegradation: Exposure to light, particularly UV radiation, can potentially lead to the degradation of flavonoid compounds.

Q3: What are the initial signs of this compound degradation in a sample?

A3: Degradation of this compound would likely result in the appearance of new peaks in your analytical chromatogram (e.g., HPLC, LC-MS) corresponding to its aglycone (the non-sugar part) and free sugars. This would be accompanied by a decrease in the peak area or intensity of the intact this compound. You might also observe a change in the color or clarity of your sample extract over time.

Troubleshooting Guide

Problem Possible Cause Recommended Solution
Low yield of this compound in the final extract. Inefficient extraction solvent or procedure.Use a 70% ethanol solution for extraction, as this has been shown to be effective for extracting components from Viscum species.[2] Consider using advanced extraction techniques like ultrasound-assisted extraction (UAE) or microwave-assisted extraction (MAE) to improve efficiency at lower temperatures.
Degradation during extraction due to high temperatures.Maintain a low extraction temperature (e.g., room temperature or below). If heating is necessary, use the lowest effective temperature and minimize the duration.
Appearance of unexpected peaks in the chromatogram, suggesting degradation. Enzymatic activity from the plant material.Immediately after harvesting, flash-freeze the plant material in liquid nitrogen to deactivate enzymes. Alternatively, blanching the material before extraction can also denature enzymes.
Acidic or alkaline conditions during processing.Maintain a neutral pH (around 7.0) during extraction and purification steps. Use buffered solutions if necessary.
Inconsistent results between sample batches. Variable storage conditions of the plant material or extracts.Store fresh plant material at -80°C. Store extracts in a cool, dark place, preferably under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation. Long-term storage should be at -20°C or lower.
Exposure to light.Protect samples from light at all stages of preparation and analysis by using amber-colored vials or wrapping containers in aluminum foil.

Experimental Protocols

Protocol 1: Optimized Extraction of this compound from Viscum coloratum

This protocol is designed to minimize degradation by controlling temperature and enzymatic activity.

Materials:

  • Freshly harvested Viscum coloratum stems and leaves

  • Liquid nitrogen

  • 70% Ethanol (v/v) in deionized water

  • Mortar and pestle or a cryogenic grinder

  • Centrifuge and centrifuge tubes

  • Rotary evaporator

  • 0.22 µm syringe filter

Procedure:

  • Immediately after harvesting, flash-freeze the plant material in liquid nitrogen.

  • Grind the frozen plant material to a fine powder using a pre-chilled mortar and pestle or a cryogenic grinder.

  • Weigh the powdered plant material and transfer it to a flask.

  • Add 70% ethanol at a 1:10 solid-to-solvent ratio (w/v).

  • Macerate the mixture on a shaker at room temperature (20-25°C) for 24 hours, protected from light.

  • Centrifuge the mixture at 4000 rpm for 15 minutes.

  • Decant the supernatant. Repeat the extraction process on the pellet two more times.

  • Pool the supernatants and concentrate the extract under reduced pressure using a rotary evaporator at a temperature not exceeding 40°C.

  • Re-dissolve the dried extract in a suitable solvent (e.g., methanol) and filter through a 0.22 µm syringe filter before analysis.

Protocol 2: Monitoring this compound Stability by HPLC

This protocol allows for the quantitative assessment of this compound and its potential degradation products.

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector

  • C18 analytical column (e.g., 4.6 x 250 mm, 5 µm)

Mobile Phase:

  • Solvent A: 0.1% Formic acid in water

  • Solvent B: Acetonitrile

Gradient Elution:

Time (min) % Solvent A % Solvent B
0 90 10
20 60 40
25 10 90
30 10 90
35 90 10

| 40 | 90 | 10 |

Flow Rate: 1.0 mL/min Detection Wavelength: 280 nm Injection Volume: 10 µL

Procedure:

  • Prepare this compound standard solutions of known concentrations.

  • Prepare your sample extracts as described in Protocol 1.

  • Inject the standards and samples onto the HPLC system.

  • Identify and quantify the this compound peak based on the retention time and calibration curve of the standard.

  • Monitor for the appearance of new peaks at different retention times, which may indicate degradation products.

Data Presentation

Table 1: Influence of Temperature on this compound Degradation (Hypothetical Data)

This table illustrates the potential effect of temperature on the stability of this compound in a 70% ethanol extract over a 24-hour period. Data is hypothetical and for illustrative purposes.

Temperature (°C)Initial Concentration (µg/mL)Concentration after 24h (µg/mL)Degradation (%)
410098.51.5
2510092.37.7
4010078.121.9
6010055.444.6
Table 2: Effect of pH on this compound Stability (Hypothetical Data)

This table shows the potential impact of pH on the stability of this compound in an aqueous solution at 25°C for 24 hours. Data is hypothetical and for illustrative purposes.

pHInitial Concentration (µg/mL)Concentration after 24h (µg/mL)Degradation (%)
3.010085.214.8
5.010095.14.9
7.010099.20.8
9.010091.58.5

Visualizations

experimental_workflow cluster_collection Sample Collection & Pre-processing cluster_extraction Extraction cluster_purification Purification & Analysis harvest Harvest Viscum coloratum freeze Flash-freeze in Liquid Nitrogen harvest->freeze Immediate Processing grind Cryogenic Grinding freeze->grind macerate Macerate with 70% Ethanol (Room Temp, Dark) grind->macerate centrifuge Centrifuge macerate->centrifuge pool Pool Supernatants centrifuge->pool concentrate Concentrate under Vacuum (<40°C) pool->concentrate analyze HPLC/LC-MS Analysis concentrate->analyze

Caption: Workflow for minimizing this compound degradation.

signaling_pathway cluster_cell Macrophage Cell viscumneoside_III This compound signaling_cascade Intracellular Signaling Cascade viscumneoside_III->signaling_cascade Inhibits (Suppresses MCP-1 production) receptor Cell Surface Receptor (Hypothesized) receptor->signaling_cascade Initiates nf_kb NF-κB signaling_cascade->nf_kb Activates mcp1_gene MCP-1 Gene nf_kb->mcp1_gene Promotes Transcription mcp1_protein MCP-1 Protein (Secretion) mcp1_gene->mcp1_protein Leads to lps LPS (Lipopolysaccharide) (Inflammatory Stimulus) lps->receptor Activates

Caption: Hypothesized signaling pathway of this compound.

References

Technical Support Center: Interpreting Complex NMR Spectra of Viscumneoside III

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers in interpreting the complex NMR spectra of viscumneoside III. The information is presented in a question-and-answer format to directly address common challenges encountered during experimental analysis.

Frequently Asked Questions (FAQs)

Q1: What is the basic structure of this compound and how does it influence the NMR spectrum?

A1: this compound is a flavanone glycoside, specifically a derivative of homoeriodictyol.[1] Its structure consists of a homoeriodictyol aglycone linked to a disaccharide chain at the C-7 position. This disaccharide is composed of a glucose molecule and an apiose molecule. The complexity of this structure, with numerous overlapping proton and carbon signals, particularly in the sugar region, is the primary reason for the intricate nature of its NMR spectra.

Q2: I am having trouble assigning the anomeric protons of the sugar moieties. What are their expected chemical shifts?

A2: The anomeric protons are crucial for identifying the sugar units and their linkages. In this compound, you should expect two anomeric proton signals. Based on published data for similar flavonoid glycosides, the anomeric proton of the glucose unit directly attached to the aglycone (H-1'') typically appears around δ 5.0-5.2 ppm, while the anomeric proton of the terminal apiose unit (H-1''') is expected at a slightly higher field. Specific HMBC correlations are key to confirming these assignments. For instance, a correlation between the anomeric proton of glucose (H-1'') and the C-7 of the homoeriodictyol aglycone confirms their linkage.

Q3: The aromatic region of my 1H NMR spectrum is difficult to interpret. What are the expected patterns for the homoeriodictyol aglycone?

A3: The homoeriodictyol aglycone has two aromatic rings, A and B.

  • Ring A is typically characterized by two meta-coupled protons, appearing as doublets around δ 6.0-6.5 ppm.

  • Ring B exhibits an ABX spin system due to the substitution pattern (a methoxy group and a hydroxyl group). This results in three aromatic protons with characteristic ortho and meta couplings, typically observed between δ 6.8 and 7.2 ppm.

Careful analysis of the coupling constants is essential for unambiguous assignment. 2D COSY experiments are invaluable for tracing the coupling networks within each aromatic ring.

Troubleshooting Guides

Problem: Significant peak overlap is observed in the 1H NMR spectrum, especially in the sugar region (δ 3.0-4.5 ppm).

Solution:

  • Optimize Experimental Conditions:

    • Higher Magnetic Field: If available, acquiring the spectrum on a higher field spectrometer (e.g., 600 MHz or above) will increase chemical shift dispersion and reduce overlap.

    • Solvent Change: Switching to a different deuterated solvent (e.g., from CD3OD to DMSO-d6) can alter the chemical shifts of certain protons, potentially resolving overlapping signals.

    • Temperature Variation: Acquiring spectra at different temperatures can sometimes induce small chemical shift changes, which may be sufficient to separate overlapping peaks.

  • Utilize 2D NMR Techniques:

    • HSQC (Heteronuclear Single Quantum Coherence): This experiment is essential for correlating each proton to its directly attached carbon. This helps to spread out the signals into a second dimension, significantly aiding in the resolution of individual proton signals within the crowded sugar region.

    • HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals long-range (2-3 bond) correlations between protons and carbons. It is critical for establishing the connectivity between the sugar units and the aglycone, as well as the linkage between the two sugar molecules.

    • TOCSY (Total Correlation Spectroscopy): This experiment can be used to identify all protons belonging to a specific spin system (i.e., all the protons of a single sugar unit) by irradiating one proton in that system.

Problem: Difficulty in definitively assigning the linkage between the glucose and apiose units.

Solution:

The key to determining the interglycosidic linkage is the HMBC experiment. Look for a long-range correlation between the anomeric proton of the terminal apiose unit (H-1''') and a carbon of the glucose unit. For example, a correlation between H-1''' of apiose and C-2'' of glucose would confirm a (1→2) linkage. The absence of other correlations from H-1''' to other glucose carbons strengthens this assignment.

Data Presentation

The following tables summarize the expected 1H and 13C NMR chemical shifts for this compound based on published data for structurally related compounds. Note: Actual chemical shifts may vary slightly depending on the solvent and experimental conditions.

Table 1: 1H NMR Spectral Data of this compound

PositionδH (ppm)MultiplicityJ (Hz)
Aglycone
2~5.3dd
3a~3.1m
3b~2.8dd
6~6.1d
8~6.1d
2'~7.0d
5'~6.8d
6'~6.9dd
OCH3~3.8s
Glucose
1''~5.1d
2''-6''~3.2 - 4.0m
Apiose
1'''~5.3d
2'''-5'''~3.5 - 4.2m

Table 2: 13C NMR Spectral Data of this compound

PositionδC (ppm)
Aglycone
2~80
3~43
4~197
5~164
6~97
7~167
8~96
9~163
10~103
1'~132
2'~112
3'~147
4'~148
5'~115
6'~119
OCH3~56
Glucose
1''~101
2''~80
3''~78
4''~71
5''~77
6''~62
Apiose
1'''~111
2'''~78
3'''~80
4'''~75
5'''~65

Experimental Protocols

1. NMR Sample Preparation:

  • Dissolve 5-10 mg of purified this compound in 0.5 mL of a suitable deuterated solvent (e.g., methanol-d4 or DMSO-d6).

  • Filter the solution into a 5 mm NMR tube.

2. NMR Data Acquisition:

  • Acquire 1H NMR, 13C NMR, DEPT-135, COSY, HSQC, and HMBC spectra on a high-field NMR spectrometer (500 MHz or higher is recommended).

  • Standard pulse programs provided by the spectrometer manufacturer are generally sufficient.

Visualization of Experimental Workflow and Structure Elucidation

experimental_workflow cluster_acquisition Data Acquisition cluster_analysis Spectral Analysis cluster_elucidation Structure Elucidation 1D_NMR 1D NMR (¹H, ¹³C, DEPT) Proton_Carbon_Shifts Assign Proton & Carbon Chemical Shifts 1D_NMR->Proton_Carbon_Shifts Coupling_Constants Determine Coupling Constants (J) 1D_NMR->Coupling_Constants 2D_NMR 2D NMR (COSY, HSQC, HMBC) 2D_Correlations Analyze 2D Correlations 2D_NMR->2D_Correlations Aglycone_Structure Determine Aglycone Structure Proton_Carbon_Shifts->Aglycone_Structure Sugar_Identities Identify Sugar Moieties Proton_Carbon_Shifts->Sugar_Identities Coupling_Constants->Aglycone_Structure 2D_Correlations->Aglycone_Structure 2D_Correlations->Sugar_Identities Glycosidic_Linkages Establish Glycosidic Linkages 2D_Correlations->Glycosidic_Linkages Final_Structure Confirm Final Structure of This compound Aglycone_Structure->Final_Structure Sugar_Identities->Final_Structure Glycosidic_Linkages->Final_Structure

Caption: Workflow for NMR-based structure elucidation of this compound.

logical_relationships Complex_Spectrum Complex ¹H NMR Spectrum Overlapping_Signals Overlapping Signals in Sugar Region Complex_Spectrum->Overlapping_Signals Ambiguous_Assignments Ambiguous Proton and Carbon Assignments Overlapping_Signals->Ambiguous_Assignments Troubleshooting_Strategies Troubleshooting Strategies Ambiguous_Assignments->Troubleshooting_Strategies Higher_Field_NMR Use Higher Field NMR Troubleshooting_Strategies->Higher_Field_NMR Solvent_Variation Vary Solvent Troubleshooting_Strategies->Solvent_Variation 2D_NMR Utilize 2D NMR (HSQC, HMBC, TOCSY) Troubleshooting_Strategies->2D_NMR Resolved_Spectrum Resolved Spectrum Higher_Field_NMR->Resolved_Spectrum Solvent_Variation->Resolved_Spectrum Unambiguous_Assignments Unambiguous Assignments 2D_NMR->Unambiguous_Assignments Resolved_Spectrum->Unambiguous_Assignments Correct_Structure Correct Structure of This compound Unambiguous_Assignments->Correct_Structure

Caption: Troubleshooting logic for interpreting complex NMR spectra.

References

Addressing matrix effects in LC-MS analysis of viscumneoside III

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address matrix effects in the liquid chromatography-mass spectrometry (LC-MS) analysis of viscumneoside III.

Section 1: FAQs - Understanding Matrix Effects

Q1: What is a matrix effect in LC-MS analysis?

A matrix effect is the alteration of analyte ionization efficiency due to the presence of co-eluting, undetected components from the sample's matrix (e.g., plasma, urine, tissue homogenate).[1] This phenomenon can lead to ion suppression (decreased signal) or ion enhancement (increased signal), ultimately compromising the accuracy, precision, and sensitivity of the quantitative analysis.[2][3] Common interfering components include phospholipids, salts, proteins, and metabolites.[1][4]

Q2: Why might this compound be particularly susceptible to matrix effects?

This compound, a dihydroflavone O-glycoside, possesses a complex structure with multiple polar functional groups. When analyzing it in biological matrices, which are inherently complex, there is a high probability of co-elution with endogenous polar substances like phospholipids and salts. These substances can interfere with the ionization process of this compound in the MS source, leading to unreliable quantitative results.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
Molecular Formula C27H32O15[5][6]
Molecular Weight 596.53 g/mol [5][7]
Structure Class Dihydroflavone O-glycoside[7][8]
Solubility Low solubility in water; soluble in organic solvents like methanol, ethanol, and DMSO.[6]
pKa (Predicted) 7.14 ± 0.40[6]
Q3: What are the common signs of matrix effects in my this compound analysis?

Key indicators of matrix effects include:

  • Poor reproducibility of results between different sample lots.

  • Inaccurate quantification, even with the use of an internal standard.

  • Non-linear calibration curves.

  • Significant variation in analyte response when comparing standards prepared in neat solvent versus those spiked into a blank matrix extract.[9]

  • Changes in peak shape or retention time.

Section 2: Troubleshooting - Identifying and Quantifying Matrix Effects

A systematic approach is crucial to confirm and quantify matrix effects before attempting to mitigate them.

workflow_investigation start Observe Poor Reproducibility or Inaccurate Results qual_assess Qualitative Assessment: Post-Column Infusion start->qual_assess Suspicion of Matrix Effect quant_assess Quantitative Assessment: Post-Extraction Spike qual_assess->quant_assess Ion Suppression/ Enhancement Zone Identified interpret Calculate Matrix Factor (MF) and IS-Normalized MF quant_assess->interpret mitigate Select & Implement Mitigation Strategy interpret->mitigate Significant Matrix Effect Confirmed (MF ≠ 1) end Validated Method mitigate->end

Caption: Workflow for Investigating LC-MS Matrix Effects.

Q4: How can I qualitatively determine if a matrix effect is impacting my analysis?

The post-column infusion technique is a rapid and effective method for qualitative assessment. It helps identify retention time regions where ion suppression or enhancement occurs.

post_column_infusion cluster_lc LC Column Effluent lc LC System tee lc->tee Blank Matrix Extract Injection infusion_pump Syringe Pump (this compound Solution) infusion_pump->tee Constant Infusion ms Mass Spectrometer tee->ms

Caption: Experimental Setup for Post-Column Infusion Analysis.

By injecting a blank, extracted matrix sample while continuously infusing a standard solution of this compound post-column, any dip or rise in the baseline signal at specific retention times indicates the presence of interfering matrix components.[10]

Q5: How do I quantitatively measure the matrix effect for this compound?

The post-extraction spiking method is the gold standard for quantifying matrix effects.[4] This involves comparing the peak response of an analyte spiked into a blank matrix extract against the response of the analyte in a neat (clean) solvent.

The Matrix Factor (MF) is calculated as follows:

MF = (Peak Area of Analyte in Matrix) / (Peak Area of Analyte in Neat Solution)

Experimental Protocol 1: Quantitative Assessment using Post-Extraction Spiking

  • Prepare Set A: Spike a known concentration of this compound and its internal standard (IS) into a neat solution (e.g., mobile phase or reconstitution solvent).

  • Prepare Set B: Process at least six different lots of blank biological matrix (e.g., plasma) through the entire sample preparation procedure.[4] After the final extraction step, spike the resulting blank extracts with this compound and IS at the same concentration as in Set A.

  • Analysis: Inject both sets of samples into the LC-MS system.

  • Calculation: Calculate the MF for both the analyte and the IS. Additionally, calculate the IS-Normalized MF to determine if the IS effectively compensates for the variability.

    • IS-Normalized MF = (MF of Analyte) / (MF of IS)

Table 2: Interpretation of Matrix Factor (MF) Results

MF ValueInterpretationImplication for Analysis
MF = 1 No matrix effectThe method is likely free from ionization interference.
MF < 1 Ion SuppressionThe matrix is reducing the analyte signal, leading to underestimation.
MF > 1 Ion EnhancementThe matrix is increasing the analyte signal, leading to overestimation.
IS-Normalized MF ≈ 1 CompensationThe chosen internal standard effectively tracks and corrects for the matrix effect.

Section 3: Mitigation Strategies and Protocols

If a significant matrix effect is confirmed, several strategies can be employed. The choice depends on the severity of the effect and the required sensitivity of the assay.[10]

decision_tree start Significant Matrix Effect (MF ≠ 1) q1 Is the effect severe and sensitivity critical? start->q1 improve_cleanup Improve Sample Cleanup q1->improve_cleanup Yes compensate Compensate for Effect q1->compensate No optimize_chrom Optimize Chromatography improve_cleanup->optimize_chrom and/or spe Use SPE or LLE improve_cleanup->spe phospholipid Use Phospholipid Removal Plates improve_cleanup->phospholipid sil_is Use Stable Isotope-Labeled IS compensate->sil_is matrix_match Use Matrix-Matched Calibrators compensate->matrix_match

Caption: Decision Tree for Selecting a Matrix Effect Mitigation Strategy.

Q6: What are the recommended sample preparation techniques to reduce matrix effects for this compound?

The goal of sample preparation is to remove interfering endogenous components while efficiently recovering the analyte.[3] More selective techniques generally provide cleaner extracts.

Table 3: Comparison of Common Sample Preparation Techniques

TechniquePrincipleProsCons
Protein Precipitation (PPT) Protein removal by adding an organic solvent (e.g., acetonitrile).Fast, simple, inexpensive.Non-selective; often results in significant matrix effects from phospholipids and other soluble components.
Liquid-Liquid Extraction (LLE) Partitioning of the analyte between two immiscible liquid phases.[11]Can provide a cleaner extract than PPT.Can be labor-intensive; requires solvent optimization; may have lower analyte recovery.
Solid-Phase Extraction (SPE) Analyte is retained on a solid sorbent while interferences are washed away.[11]Highly selective, provides very clean extracts, can pre-concentrate the analyte.[3]More complex method development; can be more expensive.
Phospholipid Depletion Plates Specific removal of phospholipids using specialized sorbents (e.g., HybridSPE).Excellent for removing a major source of matrix effects in plasma/serum.Targeted to one class of interference; may not remove other matrix components.

Experimental Protocol 2: General Solid-Phase Extraction (SPE) for this compound

This is a general protocol and should be optimized for your specific application.

  • Sorbent Selection: Choose a polymeric reversed-phase (or mixed-mode cation exchange) sorbent, which is often effective for retaining polar glycosides like this compound while allowing for rigorous washing steps.[11]

  • Conditioning: Condition the SPE cartridge with 1 mL of methanol.

  • Equilibration: Equilibrate the cartridge with 1 mL of water or a weak buffer.

  • Loading: Load the pre-treated sample (e.g., plasma diluted with a weak acid) onto the cartridge.

  • Washing: Wash the cartridge with a weak organic solvent mixture (e.g., 1 mL of 5% methanol in water) to remove highly polar interferences. A second wash with a stronger non-polar solvent (e.g., hexane) can remove lipids.

  • Elution: Elute this compound with a small volume (e.g., 0.5-1 mL) of a strong organic solvent like methanol or acetonitrile, possibly modified with a small amount of acid or base to ensure complete elution.

  • Evaporation & Reconstitution: Evaporate the eluate to dryness under nitrogen and reconstitute in the initial mobile phase to minimize solvent effects.

Q7: How can I optimize my chromatographic method to avoid matrix interferences?

The primary goal is to achieve chromatographic separation between this compound and any co-eluting matrix components that cause ion suppression.

  • Increase Resolution: Use a column with higher efficiency (smaller particles, longer length) or modify the mobile phase gradient to better separate the analyte peak from the "suppression zone" identified during post-column infusion.

  • Use a Divert Valve: Program the system to divert the flow from the LC column to waste during the early and late parts of the run when highly polar or non-polar interferences are likely to elute, preventing them from entering the MS source.[10]

Q8: When should I use a stable isotope-labeled internal standard (SIL-IS)?

Using a SIL-IS is the most effective way to compensate for matrix effects.[12] A SIL-IS (e.g., ¹³C- or ²H-labeled this compound) is chemically identical to the analyte and will co-elute and experience the same ionization suppression or enhancement. Because it can be distinguished by its mass, it provides the most accurate correction. If a SIL-IS is not available or is too costly, a structural analog may be used, but it must be proven to co-elute and behave similarly in the ion source.[4]

Q9: What other calibration strategies can compensate for matrix effects?

If matrix effects cannot be eliminated, compensation methods are necessary:

  • Matrix-Matched Calibration: Calibration standards are prepared in a blank biological matrix that is free of the analyte. This ensures that the standards and the unknown samples experience the same matrix effect. This is effective but requires a reliable source of analyte-free blank matrix.[10]

  • Standard Addition: The unknown sample is divided into several aliquots, and increasing known amounts of a standard are added to each. By extrapolating the resulting calibration curve back to a zero response, the initial concentration in the sample can be determined. This method is very accurate as it corrects for the matrix effect in each individual sample but is also very time-consuming and requires more sample volume.[10][12]

References

Technical Support Center: Enhancing Viscumneoside III Detection

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to enhancing the sensitivity of viscumneoside III detection. The information is presented in a question-and-answer format to directly address specific issues encountered during experimental workflows.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its sensitive detection important?

A1: this compound is a flavanone glycoside found in plants of the Viscum genus, such as Viscum coloratum.[1][2] As a bioactive compound, it has garnered interest for its potential therapeutic properties, including immune-modulating activities.[3] Sensitive and accurate detection is crucial for pharmacokinetic studies, quality control of herbal preparations, and further investigation of its pharmacological effects.

Q2: What are the main analytical challenges in detecting this compound?

A2: The primary challenges include its relatively low concentration in complex plant matrices, potential for degradation during sample preparation, and the presence of isomeric compounds that can interfere with accurate quantification. Matrix effects, where other components in the sample suppress or enhance the analyte signal, are also a significant hurdle in achieving high sensitivity, particularly in mass spectrometry-based methods.[4][5]

Q3: Which analytical techniques are most suitable for the sensitive detection of this compound?

A3: Ultra-High-Performance Liquid Chromatography coupled with tandem mass spectrometry (UPLC-MS/MS) or Quadrupole Time-of-Flight Mass Spectrometry (UPLC-QTOF-MS) are the most powerful techniques.[6] These methods offer high selectivity, sensitivity, and the ability to provide structural information for confirmation.

Troubleshooting Guide

Problem Potential Cause(s) Recommended Solution(s)
Low or No Signal for this compound 1. Inefficient extraction from the plant matrix.2. Degradation of the analyte during sample preparation.3. Suboptimal ionization in the MS source.4. Incorrect MS parameters (e.g., precursor/product ion selection).1. Optimize the extraction solvent. A mixture of methanol or acetonitrile with a small percentage of acid (e.g., 0.1% formic acid) is often effective for flavonoids.[7] Consider using ultrasonication or pressurized liquid extraction to improve efficiency.2. Minimize sample exposure to high temperatures and light. Work quickly and consider using antioxidants during extraction. Ensure the pH of the extraction and final solutions is suitable for flavonoid stability.3. Optimize ESI source parameters. For flavanone glycosides, negative ion mode often provides better sensitivity.[7] Adjust parameters like capillary voltage, gas flow rates, and source temperature.[8][9][10]4. Confirm the exact mass of the deprotonated molecule [M-H]⁻ for this compound (C₂₇H₃₂O₁₅, MW: 596.53 g/mol ) and select appropriate product ions based on its fragmentation pattern.
Poor Peak Shape or Resolution 1. Inappropriate LC column.2. Unsuitable mobile phase composition or gradient.3. Column overloading.1. Use a high-efficiency reversed-phase column, such as a C18, with a small particle size (e.g., ≤1.8 µm).2. Optimize the mobile phase. A common choice is a gradient of water and acetonitrile or methanol, both containing a small amount of acid (e.g., 0.1-0.2% formic acid) to improve peak shape.[7]3. Dilute the sample or reduce the injection volume.
High Background Noise 1. Contaminated solvents or reagents.2. Inadequate sample clean-up.3. Carryover from previous injections.1. Use high-purity, LC-MS grade solvents and reagents.2. Incorporate a solid-phase extraction (SPE) step to remove interfering matrix components.[4]3. Implement a thorough needle and column wash protocol between injections.
Inconsistent Quantitative Results 1. Matrix effects (ion suppression or enhancement).2. Instability of the analyte in the autosampler.3. Non-linearity of the calibration curve.1. Use a matrix-matched calibration curve or an isotopically labeled internal standard if available.[11] Diluting the sample can also mitigate matrix effects.[4]2. Keep the autosampler at a low temperature (e.g., 4°C) to prevent degradation.3. Prepare a calibration curve with a sufficient number of points spanning the expected concentration range of the samples.

Experimental Protocols

Sample Preparation from Viscum coloratum

This protocol is a recommended starting point and may require further optimization.

  • Grinding: Freeze-dry the plant material (leaves and stems) and grind into a fine powder.

  • Extraction:

    • Weigh approximately 1.0 g of the powdered sample into a centrifuge tube.

    • Add 20 mL of 80% methanol containing 0.1% formic acid.

    • Vortex for 1 minute, then sonicate in an ultrasonic bath for 30 minutes at room temperature.

    • Centrifuge at 4000 rpm for 15 minutes.

    • Collect the supernatant. Repeat the extraction process on the pellet one more time.

    • Combine the supernatants.

  • Clean-up (Solid-Phase Extraction - SPE):

    • Condition a C18 SPE cartridge with methanol followed by water.

    • Load the combined supernatant onto the cartridge.

    • Wash with water to remove polar impurities.

    • Elute this compound and other flavonoids with methanol or acetonitrile.

    • Evaporate the eluate to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in a known volume of the initial mobile phase (e.g., 1 mL).

    • Filter through a 0.22 µm syringe filter before UPLC-MS/MS analysis.

UPLC-MS/MS Method for Quantification

This is a general method that should be optimized for your specific instrumentation.

  • UPLC System:

    • Column: Acquity UPLC BEH C18 (or equivalent), 1.7 µm, 2.1 x 100 mm.

    • Mobile Phase A: Water with 0.1% formic acid.

    • Mobile Phase B: Acetonitrile with 0.1% formic acid.

    • Gradient: A typical starting point would be a linear gradient from 5-95% B over 10-15 minutes.

    • Flow Rate: 0.3 mL/min.

    • Column Temperature: 40°C.

    • Injection Volume: 1-5 µL.

  • Mass Spectrometer:

    • Ionization Mode: Electrospray Ionization (ESI), Negative.

    • Capillary Voltage: -3.0 to -3.5 kV.

    • Source Temperature: ~120-150°C.

    • Desolvation Temperature: ~350-450°C.

    • Gas Flows (Nebulizer, Drying Gas): Optimize according to the manufacturer's recommendations.

    • Acquisition Mode: Multiple Reaction Monitoring (MRM).

      • Precursor Ion [M-H]⁻ for this compound: m/z 595.16.

      • Product Ions: Based on the predicted fragmentation, monitor transitions such as the loss of the apiosyl-glucosyl moiety or further fragmentation of the aglycone.

Quantitative Data for Flavonoids in Viscum coloratum

CompoundPrecursor Ion (m/z)Product Ion (m/z)LOD (µg/mL)LOQ (µg/mL)
Reference Flavonoids in Viscum coloratum
Quercetin301.0151.00.0020.006
Luteolin285.0133.00.0020.008
Kaempferol285.0117.00.0030.010
Isorhamnetin315.0300.00.0020.008
Hesperetin301.0164.00.0060.020
Naringenin271.0151.00.0050.018
Homoeriodictyol301.0255.00.0030.010
Sakuranetin285.0164.00.0020.008
Rhamnetin315.0300.00.0020.006
Rhamnazin329.0314.00.0020.008

Data adapted from a study on Viscum coloratum constituents and should be used as a guideline.[6] Actual LOD/LOQ will depend on the specific instrumentation and method used.

Visualizations

Experimental Workflow

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing Grinding Plant Material Grinding Extraction Solvent Extraction Grinding->Extraction Cleanup Solid-Phase Extraction (SPE) Extraction->Cleanup UPLC UPLC Separation Cleanup->UPLC Reconstituted Sample MS MS/MS Detection UPLC->MS Quantification Quantification MS->Quantification Raw Data Validation Method Validation Quantification->Validation

Caption: A generalized workflow for the detection and quantification of this compound.

Predicted Fragmentation Pathway of this compound

This compound is a glycoside of homoeriodictyol. Its fragmentation in negative ion mode ESI-MS/MS is expected to involve the loss of the sugar moieties and fragmentation of the aglycone.

fragmentation_pathway parent This compound [M-H]⁻ m/z 595.16 loss_sugar Loss of Apiosyl-glucosyl (-294 Da) parent->loss_sugar aglycone Homoeriodictyol Aglycone [Y₀]⁻ m/z 301.07 loss_sugar->aglycone fragment1 Fragment A (e.g., Retro-Diels-Alder) aglycone->fragment1 fragment2 Fragment B (e.g., Loss of CH₃) aglycone->fragment2

Caption: Predicted fragmentation of this compound in negative ion ESI-MS/MS.

References

Technical Support Center: Optimizing Reaction Conditions for Viscumneoside III Derivatization

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the derivatization of viscumneoside III. This resource is designed for researchers, scientists, and drug development professionals to provide guidance and troubleshooting for common experimental hurdles.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses specific issues you may encounter during the derivatization of this compound.

Q1: My this compound starting material is not fully dissolving in the reaction solvent. What can I do?

A1: Poor solubility is a common issue with flavonoid glycosides. Here are a few troubleshooting steps:

  • Solvent Choice: Ensure you are using an appropriate solvent. For acetylation, pyridine is often used both as a solvent and a catalyst. For methylation, dimethyl carbonate (DMC) can serve as both solvent and reagent.[1] If solubility remains an issue, consider using a co-solvent system.

  • Gentle Heating: Gently warming the mixture can aid in dissolution. However, be cautious as excessive heat can lead to degradation of the starting material.

  • Sonication: Using an ultrasonic bath can help to break up aggregates and improve dissolution without excessive heating.

  • pH Adjustment: For certain reactions, adjusting the pH of the medium might enhance the solubility of your compound.

Q2: The derivatization reaction is not going to completion, and I see a mixture of products on my TLC/LC-MS.

A2: Incomplete reactions can be due to several factors. Consider the following:

  • Reaction Time: Derivatization of complex molecules like this compound can be slow. Ensure the reaction has been allowed to proceed for a sufficient duration. Monitor the reaction progress using TLC or LC-MS at regular intervals. For methylation of flavonoids with DMC/DBU, reaction times can range from 12 to 72 hours depending on the specific hydroxyl groups.[1]

  • Reagent Stoichiometry: Ensure that you are using a sufficient excess of the derivatizing agent (e.g., acetic anhydride, dimethyl carbonate). For flavonoid acetylation, a significant molar excess of the acetylating agent is often required.

  • Catalyst Activity: If you are using a catalyst (e.g., DBU for methylation, pyridine for acetylation), ensure it is fresh and active.

  • Temperature: Some derivatization reactions require elevated temperatures to proceed efficiently. For example, methylation of flavonoids using DMC/DBU is typically performed at 90 °C.[1]

  • Moisture: The presence of water can consume reagents and hinder the reaction. Ensure all glassware is thoroughly dried and use anhydrous solvents.

Q3: I am observing the formation of multiple derivatives. How can I improve the selectivity of the reaction?

A3: this compound has multiple hydroxyl groups, which can lead to the formation of various derivatives. To improve selectivity:

  • Protecting Groups: For complex syntheses, consider using protecting groups to block more reactive hydroxyls and direct the derivatization to a specific site. This will add extra steps to your synthesis (protection and deprotection) but offers greater control.

  • Enzymatic Derivatization: Lipases can be used for regioselective acetylation of flavonoids. These enzymes can selectively acylate specific hydroxyl groups under mild conditions.

  • Reaction Conditions: Carefully controlling the reaction temperature and stoichiometry of reagents can sometimes favor the derivatization of the most reactive hydroxyl groups first.

Q4: My final product is difficult to purify. What purification strategies are recommended?

A4: Purification of flavonoid derivatives can be challenging due to their similar polarities.

  • Column Chromatography: Silica gel column chromatography is a standard method. A gradient elution with a solvent system like ethyl acetate/hexane or dichloromethane/methanol is often effective.

  • Preparative HPLC: For high purity, preparative reverse-phase HPLC is a powerful technique. A water/acetonitrile or water/methanol gradient with a small amount of formic acid to improve peak shape is a good starting point.

  • Recrystallization: If a solid product is obtained, recrystallization from a suitable solvent system can be an effective final purification step.

Q5: I am seeing degradation of my this compound derivative during analysis. How can I prevent this?

A5: Flavonoid derivatives can be sensitive to light, heat, and pH.

  • Storage: Store your purified derivatives in a cool, dark place, preferably under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidation.

  • HPLC Analysis: When analyzing by HPLC, ensure the mobile phase is appropriately buffered. Using amber vials can protect the sample from light degradation. Avoid high temperatures in the autosampler if your compound is thermally labile. For issues with HPLC analysis such as peak splitting or baseline noise, systematic troubleshooting of the mobile phase, column, and detector is recommended.[2][3][4][5]

Experimental Protocols

Below are detailed methodologies for common derivatization reactions, adapted for this compound based on protocols for similar flavonoid glycosides.

Protocol 1: Acetylation of this compound

This protocol is based on the general procedure for flavonoid acetylation.

Materials:

  • This compound

  • Acetic Anhydride ((CH₃CO)₂O)

  • Pyridine (anhydrous)

  • Dichloromethane (DCM, anhydrous)

  • Saturated sodium bicarbonate solution

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

  • Ethyl acetate and hexane for elution

Procedure:

  • Dissolve this compound (1 equivalent) in a mixture of anhydrous pyridine and anhydrous DCM in a round-bottom flask under a nitrogen atmosphere.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add acetic anhydride (a molar excess, e.g., 10-20 equivalents) to the solution with stirring.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC.

  • Once the reaction is complete, quench the reaction by slowly adding saturated sodium bicarbonate solution.

  • Extract the product with DCM.

  • Wash the organic layer with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexane.

Protocol 2: Methylation of this compound

This protocol is adapted from a general method for flavonoid methylation using dimethyl carbonate (DMC).[1]

Materials:

  • This compound

  • Dimethyl Carbonate (DMC)

  • 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)

  • Ethyl acetate

  • 1N Hydrochloric acid (HCl)

  • Methanol

Procedure:

  • In a round-bottom flask, dissolve this compound (1 equivalent) in dimethyl carbonate.

  • Add DBU (a stoichiometric amount relative to the hydroxyl groups to be methylated, e.g., 1.1 equivalents per hydroxyl group) to the solution.

  • Heat the reaction mixture to 90 °C and stir under a nitrogen atmosphere.

  • Monitor the reaction by TLC. The reaction time can vary from 12 to 72 hours.[1]

  • After completion, evaporate the solvent under reduced pressure. Adding methanol can help form an azeotrope to remove all DMC.[1]

  • Dissolve the residue in ethyl acetate and wash with 1N HCl solution.

  • Wash the organic layer with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by silica gel column chromatography.

Quantitative Data Summary

The following tables summarize typical reaction conditions and yields for the derivatization of flavonoids, which can be used as a starting point for optimizing the derivatization of this compound.

Table 1: Acetylation of Flavonoids - Reaction Parameters

Flavonoid TypeReagentSolventTemperature (°C)Time (h)Yield (%)
FlavanoneAcetic Anhydride/PyridinePyridine/DCM0 to RT12-2480-95
FlavonolAcetic AnhydrideReflux2-12>90
FlavoneAcetic AnhydrideReflux7-12>90

Data adapted from general flavonoid acetylation protocols.

Table 2: Methylation of Flavonoids - Reaction Parameters

Flavonoid TypeReagentCatalystSolventTemperature (°C)Time (h)Yield (%)
FlavoneDimethyl CarbonateDBUDMC9012-72>90[1]
FlavanoneDimethyl SulfateK₂CO₃AcetoneReflux4-870-90

Data adapted from general flavonoid methylation protocols.

Visualizations

Experimental Workflow for this compound Derivatization

experimental_workflow cluster_start Starting Material cluster_derivatization Derivatization cluster_purification Purification cluster_analysis Analysis start This compound acetylation Acetylation (Acetic Anhydride, Pyridine) start->acetylation Reaction methylation Methylation (DMC, DBU) start->methylation Reaction purification Column Chromatography or Preparative HPLC acetylation->purification Workup & Purify methylation->purification Workup & Purify analysis TLC, LC-MS, NMR purification->analysis Characterize

Caption: A generalized workflow for the derivatization of this compound.

Proposed Anti-Inflammatory Signaling Pathway of this compound Derivatives

This compound and its parent aglycone, homoeriodictyol, have been noted for their anti-inflammatory properties. A plausible mechanism of action involves the inhibition of pro-inflammatory signaling pathways such as the MAPK and NF-κB pathways, which are key regulators of inflammatory cytokine production.

signaling_pathway cluster_stimulus Inflammatory Stimulus cluster_receptor Cellular Receptor cluster_pathways Signaling Cascades cluster_nucleus Nuclear Events cluster_output Inflammatory Response LPS LPS TLR4 TLR4 LPS->TLR4 MAPK MAPK Pathway (p38, JNK, ERK) TLR4->MAPK IKK IKK Complex TLR4->IKK NFkB_nuc NF-κB Translocation to Nucleus MAPK->NFkB_nuc activates IkappaB IκBα IKK->IkappaB phosphorylates NFkB NF-κB (p65/p50) IkappaB->NFkB releases NFkB->NFkB_nuc Gene_exp Gene Expression NFkB_nuc->Gene_exp Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6, IL-1β) Gene_exp->Cytokines Viscum_deriv This compound Derivative Viscum_deriv->MAPK Inhibits Viscum_deriv->IKK Inhibits

Caption: Proposed mechanism for the anti-inflammatory action of this compound derivatives.

References

Technical Support Center: Viscumneoside III Bioassays - Cell Culture Contamination Issues

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address cell culture contamination issues that researchers, scientists, and drug development professionals may encounter during viscumneoside III bioassays.

Frequently Asked Questions (FAQs)

Q1: What are the most common types of contamination in cell culture, and how can I identify them?

A1: The most common types of microbial contamination are bacterial, fungal (yeast and mold), and mycoplasma.

  • Bacterial Contamination: Often identified by a sudden drop in pH (media turns yellow), turbidity (cloudiness) in the culture medium, and sometimes a foul odor. Under a microscope, bacteria appear as small, motile particles, often described as "quicksand."[1][2]

  • Yeast Contamination: The medium may become turbid and yellowish over time. Microscopically, yeast appears as individual round or oval particles, which may be budding.[1]

  • Mold Contamination: Typically visible as filamentous structures (hyphae) on the surface of the culture. The medium often remains clear initially.[1]

  • Mycoplasma Contamination: This is a significant concern as it is often not visible by standard light microscopy and does not cause turbidity or pH changes in the early stages. Signs of mycoplasma contamination can be subtle, including reduced cell proliferation, changes in cell morphology, and decreased transfection efficiency.[3] Specific testing, such as PCR or fluorescence staining, is required for detection.

Q2: What are the primary sources of contamination in a cell culture laboratory?

A2: Contamination can arise from several sources, including the laboratory environment, personnel, and reagents.

  • Environment: Airborne microorganisms, dust, and aerosols can introduce contaminants. Improperly maintained equipment like incubators and biosafety cabinets are also common sources.

  • Personnel: An experimenter's skin, clothing, and breath can carry microorganisms. Poor aseptic technique is a major contributor to contamination.

  • Reagents and Media: Contaminated serum, media, and other reagents can introduce widespread contamination.[4]

  • Cross-contamination: Using the same pipette for different cell lines or mishandling of cultures can lead to cross-contamination with other cell lines.[5]

Q3: How can contamination affect the results of my this compound cytotoxicity assay (e.g., MTT or SRB assay)?

A3: Contamination can significantly impact the validity of cytotoxicity assay results, leading to misinterpretation of this compound's effects.

  • False Positives/Negatives: Bacteria and yeast have metabolic activity and can reduce tetrazolium salts like MTT, leading to a false-positive signal of cell viability and masking the cytotoxic effects of this compound.[6] Conversely, some contaminants can be directly toxic to the cells, leading to a false-positive cytotoxic effect.

  • Altered Cellular Metabolism: Mycoplasma, in particular, can alter host cell metabolism, growth rates, and gene expression, which can affect the cellular response to this compound and the readout of the bioassay.[2]

  • High Background Absorbance: Contamination in the culture medium can lead to high background absorbance in colorimetric assays, reducing the signal-to-noise ratio and the accuracy of the results.[7]

Q4: Should I routinely use antibiotics in my cell cultures to prevent contamination?

A4: While antibiotics can be useful in specific situations, their routine use is generally discouraged. Antibiotics can mask low-level contamination, lead to the development of antibiotic-resistant strains, and may have cytotoxic effects on some cell lines, affecting experimental results.[3] They are often recommended for primary cell cultures during the initial stages or for short-term treatment of a known contamination.[7] Aseptic technique remains the best defense against contamination.[3]

Troubleshooting Guides

Issue 1: Unexpected Results in this compound Cytotoxicity Assay

Q: My this compound cytotoxicity assay is showing inconsistent or unexpected results (e.g., no dose-response, high variability between replicates). Could this be due to contamination?

A: Yes, contamination is a likely cause. Here’s how to troubleshoot:

  • Microscopic Examination: Carefully inspect your cell cultures under a microscope. Look for signs of bacterial or fungal contamination as described in FAQ A1.

  • Check for Mycoplasma: If no obvious contamination is visible, perform a mycoplasma detection test (e.g., PCR-based assay or fluorescent staining). Mycoplasma can significantly alter cellular responses to treatments.[3]

  • Review Aseptic Technique: Observe your cell culture practices. Ensure strict adherence to aseptic techniques, including proper use of the biosafety cabinet, sterilizing all reagents and equipment, and minimizing exposure of cultures to the environment.[8]

  • Quarantine and Test New Cell Lines: Always quarantine new cell lines until they have been tested and confirmed to be free of contamination.[8]

  • Discard and Start Over: If contamination is confirmed, it is generally best to discard the contaminated cultures and start with a fresh, confirmed-uncontaminated stock of cells.

Issue 2: Visible Contamination in Culture Flasks

Q: I see signs of bacterial/fungal contamination in my cell cultures for a this compound experiment. What should I do?

A: Immediate action is crucial to prevent the spread of contamination.

  • Isolate and Discard: Immediately isolate the contaminated flasks to prevent cross-contamination to other cultures. The recommended course of action for heavy contamination is to discard the cells and decontaminate the incubator and biosafety cabinet.[1]

  • Decontaminate: Thoroughly clean and disinfect the biosafety cabinet, incubator, and any other potentially contaminated equipment.[1]

  • Review Protocols: Re-examine your experimental and cell handling protocols to identify potential sources of the contamination.

  • Consider Salvage for Irreplaceable Cultures: For mild contamination of highly valuable or irreplaceable cultures, you may attempt to salvage them by washing the cells with PBS and treating with a high concentration of an appropriate antibiotic or antifungal agent. However, this is a temporary solution and not recommended for routine work.[1]

Data Presentation

Table 1: Common Contaminants and Their Impact on Cytotoxicity Assays

ContaminantVisual IndicatorsMicroscopic AppearanceImpact on Cytotoxicity Assays (e.g., MTT)
Bacteria Turbid, yellow medium; rapid pH dropSmall, motile, rod- or cocci-shaped particlesCan metabolize MTT, leading to falsely high viability readings (false negative for cytotoxicity).[6]
Yeast Slightly turbid, yellowish mediumRound or oval budding particlesCan also metabolize MTT, potentially masking cytotoxic effects.
Mold Filamentous growth, often on the surfaceMycelial networks (hyphae)Can interfere with optical density readings and affect cell health.
Mycoplasma Often no visible change in mediumNot visible with a standard light microscopeAlters cell metabolism, growth, and gene expression, leading to unreliable and skewed assay results.[2]

Table 2: Recommended Concentrations for Common Cell Culture Antibiotics

Antibiotic/AntimycoticTarget Organism(s)Recommended Working ConcentrationNotes
Penicillin-Streptomycin Gram-positive and Gram-negative bacteria50-100 I.U./mL Penicillin, 50-100 µg/mL StreptomycinCommonly used, but ineffective against mycoplasma and some resistant bacterial strains.[7]
Gentamicin Gram-positive and Gram-negative bacteria, Mycoplasma50 mg/LCan be cytotoxic to some cell lines.[6]
Amphotericin B Fungi (yeast and molds)2.5 mg/LCan be toxic to cells.[6]
Nystatin Fungi (yeast and molds)50 mg/LUsed as an alternative to Amphotericin B.[6]

Experimental Protocols

Protocol: this compound Cytotoxicity Assessment using MTT Assay on RAW264.7 Cells

This protocol is based on standard MTT assay procedures and findings that this compound has been tested on RAW264.7 macrophage cells.[1][8]

  • Cell Seeding:

    • Culture RAW264.7 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.

    • Trypsinize and resuspend cells in fresh medium.

    • Seed 1 x 10^5 cells/well in a 96-well plate and incubate for 24 hours at 37°C in a 5% CO2 incubator.

  • Treatment with this compound:

    • Prepare a stock solution of this compound in DMSO.

    • Perform serial dilutions of this compound in culture medium to achieve the desired final concentrations. Ensure the final DMSO concentration is less than 0.1% to avoid solvent toxicity.

    • Remove the old medium from the cells and add 100 µL of the medium containing different concentrations of this compound. Include a vehicle control (medium with DMSO) and a negative control (medium only).

    • Incubate the plate for 24 hours.

  • MTT Assay:

    • Add 10 µL of 5 mg/mL MTT solution to each well.

    • Incubate for 4 hours at 37°C.

    • Carefully remove the medium from each well.

    • Add 100 µL of DMSO to each well to dissolve the formazan crystals.

    • Shake the plate for 10 minutes to ensure complete dissolution.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability using the following formula: % Viability = (Absorbance of treated cells / Absorbance of control cells) x 100

    • Plot a dose-response curve and determine the IC50 value (the concentration of this compound that inhibits 50% of cell growth).

Mandatory Visualization

Contamination_Troubleshooting_Workflow start Start: Unexpected Bioassay Results (e.g., high variability, no dose-response) check_visual Visual Inspection of Culture (Turbidity, color change, film) start->check_visual check_microscope Microscopic Examination check_visual->check_microscope contamination_visible Bacterial/Fungal Contamination Visible? check_microscope->contamination_visible mycoplasma_test Perform Mycoplasma Test (e.g., PCR, fluorescent stain) contamination_visible->mycoplasma_test No action_discard Action: Isolate & Discard Contaminated Cultures. Decontaminate equipment. contamination_visible->action_discard Yes mycoplasma_positive Mycoplasma Positive? mycoplasma_test->mycoplasma_positive no_contamination No Obvious Contamination mycoplasma_positive->no_contamination No mycoplasma_positive->action_discard Yes review_protocol Review Assay Protocol and Reagent Preparation no_contamination->review_protocol review_technique Review Aseptic Technique and Reagent Sterility action_discard->review_technique restart_experiment Restart Experiment with fresh, confirmed-clean cell stock review_technique->restart_experiment end End: Reliable Bioassay Results restart_experiment->end review_protocol->restart_experiment

Caption: Troubleshooting workflow for unexpected bioassay results.

Apoptosis_Signaling_Pathway cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway death_ligand Death Ligand (e.g., FasL, TNF) death_receptor Death Receptor (e.g., Fas, TNFR) death_ligand->death_receptor caspase8 Caspase-8 activation death_receptor->caspase8 caspase3 Executioner Caspase-3 activation caspase8->caspase3 dna_damage DNA Damage / Stress (e.g., from this compound) p53 p53 activation dna_damage->p53 bax_bak Bax/Bak activation p53->bax_bak mitochondrion Mitochondrion bax_bak->mitochondrion cytochrome_c Cytochrome c release mitochondrion->cytochrome_c caspase9 Caspase-9 activation cytochrome_c->caspase9 caspase9->caspase3 apoptosis Apoptosis (Cell Death) caspase3->apoptosis

Caption: Simplified overview of apoptosis signaling pathways.

References

Technical Support Center: Viscumneoside III and Tyrosinase Inhibition Assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with viscumneoside III in tyrosinase inhibition assays.

Troubleshooting Guide

Variability in tyrosinase inhibition assay results with this compound can arise from several factors. This guide provides a structured approach to identifying and resolving common issues.

Problem 1: High Variability or Poor Reproducibility of IC50 Values

Potential CauseRecommended Solution
Inconsistent Enzyme Activity Ensure the tyrosinase enzyme is from a consistent source and lot number. Enzyme purity can vary between batches and suppliers, significantly impacting results.[1][2][3][4]
Substrate Concentration Use a consistent and saturating concentration of L-tyrosine or L-DOPA. The choice of substrate can influence the inhibitory activity of some compounds.
Solvent Effects This compound is often dissolved in DMSO. Ensure the final concentration of DMSO in the assay is consistent across all wells and does not exceed 1-2%, as higher concentrations can inhibit the enzyme.[1][3]
pH and Temperature Fluctuations Maintain a constant pH and temperature throughout the experiment. Tyrosinase activity is highly sensitive to both. The optimal pH is typically between 6.5 and 7.5.
Instability of this compound Prepare fresh solutions of this compound for each experiment. As a flavanone glycoside, its stability in aqueous buffer over time may be limited.[5][6]
Pipetting Errors Use calibrated pipettes and proper pipetting techniques to ensure accurate and consistent volumes of all reagents.

Problem 2: No or Low Tyrosinase Inhibition Observed

Potential CauseRecommended Solution
Incorrect Wavelength Ensure the absorbance is read at the correct wavelength for dopachrome formation (typically around 475-490 nm).[7][8]
Inactive Enzyme Test the enzyme activity with a known inhibitor, such as kojic acid, to confirm it is active.
Low Concentration of this compound The reported inhibitory concentration of this compound is in the millimolar range. Ensure the concentrations being tested are appropriate.
Pre-incubation Time Optimize the pre-incubation time of the enzyme with this compound before adding the substrate. A 10-minute pre-incubation is a common starting point.

Problem 3: Interference with the Assay

Potential CauseRecommended Solution
Compound Color If this compound solutions have inherent color, this can interfere with the absorbance reading. Run appropriate controls containing the compound without the enzyme to subtract the background absorbance.
Compound Precipitation Visually inspect the wells for any precipitation of this compound in the assay buffer. If precipitation occurs, consider adjusting the solvent concentration or using a different solvent system.
Non-specific Inhibition Some compounds can inhibit tyrosinase through non-specific mechanisms. Consider performing enzyme kinetic studies to determine the mode of inhibition.

Frequently Asked Questions (FAQs)

Q1: What is the expected IC50 value for this compound in a tyrosinase inhibition assay?

A precise, peer-reviewed IC50 value for this compound is not consistently reported in the literature. One commercially available source states an IC50 of 0.5 mM. Another study reports that this compound exhibits a higher rate of tyrosinase inhibition than ascorbic acid, which was used as a positive control.[9] Due to the inherent variability of this assay, it is recommended to include a standard inhibitor like kojic acid or ascorbic acid in your experiments to benchmark the activity of your this compound sample.

Q2: What is the best solvent to use for dissolving this compound?

This compound, a flavanone glycoside, is sparingly soluble in water but soluble in organic solvents such as dimethyl sulfoxide (DMSO), methanol, and ethanol. For in vitro assays, DMSO is a common choice as it can dissolve a wide range of compounds and is miscible with aqueous buffers.[10] It is crucial to keep the final DMSO concentration in the assay low (ideally below 1%) to avoid solvent-induced enzyme inhibition.[1][3]

Q3: What is the mechanism of tyrosinase inhibition by this compound?

As a flavonoid, this compound likely inhibits tyrosinase through its ability to chelate the copper ions within the active site of the enzyme.[11] This prevents the binding of the natural substrates, L-tyrosine and L-DOPA. Additionally, flavonoids can act as antioxidants, which may also contribute to the reduction of dopaquinone, an intermediate in the melanin synthesis pathway.

Q4: Should I use mushroom tyrosinase or human tyrosinase for my experiments?

Mushroom tyrosinase is widely used for initial screening of inhibitors due to its commercial availability and lower cost. However, it is important to note that there are structural differences between mushroom and human tyrosinase, and inhibitors can exhibit different potencies against the two enzymes.[1][3][4] For studies with direct relevance to human applications, it is advisable to confirm findings using human tyrosinase or in a cell-based assay with human melanocytes.

Q5: How can I be sure that the observed inhibition is specific to this compound?

To ensure the specificity of inhibition, it is important to run several controls. These include a negative control (no inhibitor), a positive control (a known tyrosinase inhibitor like kojic acid), and a blank for the test compound (this compound in buffer without the enzyme) to account for any intrinsic color of the compound. Performing enzyme kinetic studies (e.g., Lineweaver-Burk plots) can also help to elucidate the mechanism of inhibition and confirm a specific interaction with the enzyme.

Quantitative Data Summary

Due to the limited publicly available data on the specific IC50 of this compound, this table provides a qualitative comparison based on existing literature.

CompoundReported Tyrosinase Inhibitory ActivityReference
This compound Higher rate of inhibition than ascorbic acid
Ascorbic Acid Commonly used as a positive control
Kojic Acid IC50 values vary widely, often in the low µM to mM range depending on assay conditions[12]

Experimental Protocols

Detailed Methodology for Mushroom Tyrosinase Inhibition Assay

This protocol is a general guideline and may require optimization for your specific experimental conditions.

1. Materials:

  • Mushroom Tyrosinase (e.g., from Agaricus bisporus)

  • L-DOPA (3,4-dihydroxyphenylalanine)

  • This compound

  • Kojic Acid (positive control)

  • Phosphate Buffer (e.g., 50 mM, pH 6.8)

  • Dimethyl Sulfoxide (DMSO)

  • 96-well microplate

  • Microplate reader

2. Reagent Preparation:

  • Phosphate Buffer: Prepare a 50 mM phosphate buffer and adjust the pH to 6.8.

  • Mushroom Tyrosinase Solution: Prepare a stock solution of mushroom tyrosinase in phosphate buffer. The final concentration in the well should be optimized (e.g., 20-40 units/mL).

  • L-DOPA Solution: Prepare a stock solution of L-DOPA in phosphate buffer (e.g., 2.5 mM). This solution should be prepared fresh and protected from light.

  • This compound Stock Solution: Dissolve this compound in DMSO to prepare a high-concentration stock solution (e.g., 50 mM).

  • Test Solutions: Prepare serial dilutions of the this compound stock solution in phosphate buffer to achieve the desired final concentrations. Ensure the final DMSO concentration is consistent across all test wells and does not exceed 1%.

  • Kojic Acid Solution: Prepare a stock solution of kojic acid in phosphate buffer or DMSO, followed by serial dilutions in phosphate buffer.

3. Assay Procedure:

  • To each well of a 96-well plate, add the following in order:

    • 20 µL of the test solution (this compound or Kojic Acid at various concentrations) or buffer (for the negative control).

    • 140 µL of phosphate buffer.

    • 20 µL of mushroom tyrosinase solution.

  • Pre-incubate the plate at room temperature for 10 minutes.

  • Initiate the reaction by adding 20 µL of L-DOPA solution to each well.

  • Immediately measure the absorbance at 475 nm using a microplate reader in kinetic mode for a set period (e.g., 20-30 minutes) at a constant temperature (e.g., 25°C or 37°C). Alternatively, take an endpoint reading after a fixed incubation time.

  • Controls:

    • Negative Control: Contains all reagents except the inhibitor (replace with buffer).

    • Positive Control: Contains a known inhibitor (kojic acid).

    • Blank: Contains all reagents except the enzyme (replace with buffer) to account for non-enzymatic oxidation of L-DOPA.

    • Compound Blank: Contains the test compound and all other reagents except the enzyme to correct for the intrinsic color of the compound.

4. Data Analysis:

  • Calculate the rate of reaction (change in absorbance per minute) for each well.

  • Subtract the rate of the blank from all other readings.

  • Calculate the percentage of tyrosinase inhibition using the following formula: % Inhibition = [(Rate of Negative Control - Rate of Sample) / Rate of Negative Control] * 100

  • Plot the percentage of inhibition against the concentration of this compound to determine the IC50 value (the concentration at which 50% of the enzyme activity is inhibited).

Visualizations

Melanin_Synthesis_and_Flavonoid_Inhibition L_Tyrosine L-Tyrosine L_DOPA L-DOPA L_Tyrosine->L_DOPA Tyrosinase Dopaquinone Dopaquinone L_DOPA->Dopaquinone Tyrosinase Melanin Melanin Dopaquinone->Melanin Spontaneous Polymerization Tyrosinase Tyrosinase (Copper-containing enzyme) Viscumneoside_III This compound (Flavonoid) Copper_Chelation Copper Chelation in Active Site Viscumneoside_III->Copper_Chelation Copper_Chelation->Tyrosinase Inhibition Experimental_Workflow_Tyrosinase_Assay Start Start: Prepare Reagents Add_Inhibitor Add this compound (or controls) to wells Start->Add_Inhibitor Add_Enzyme Add Tyrosinase Enzyme Add_Inhibitor->Add_Enzyme Pre_Incubate Pre-incubate (e.g., 10 min at 25°C) Add_Enzyme->Pre_Incubate Add_Substrate Add L-DOPA Substrate Pre_Incubate->Add_Substrate Measure_Absorbance Measure Absorbance (e.g., 475 nm) Add_Substrate->Measure_Absorbance Analyze_Data Calculate % Inhibition and IC50 Measure_Absorbance->Analyze_Data Signaling_Pathway_Melanogenesis alpha_MSH α-MSH MC1R MC1R alpha_MSH->MC1R AC Adenylate Cyclase MC1R->AC Activates cAMP cAMP AC->cAMP PKA PKA cAMP->PKA Activates CREB CREB PKA->CREB Phosphorylates MITF MITF CREB->MITF Upregulates Transcription Tyrosinase_Gene Tyrosinase Gene (TYR) MITF->Tyrosinase_Gene Activates Transcription Tyrosinase_Protein Tyrosinase Protein Tyrosinase_Gene->Tyrosinase_Protein Translation Melanin Melanin Synthesis Tyrosinase_Protein->Melanin Flavonoids Flavonoids (e.g., this compound) Flavonoids->MITF Downregulates Expression Flavonoids->Tyrosinase_Protein Direct Inhibition

References

Technical Support Center: Standardization of Viscumneoside III Quantification

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in standardizing the quantification of viscumneoside III across different laboratories.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its standardized quantification important?

This compound is a flavanone glycoside found in plants such as Viscum coloratum. Standardized quantification is crucial for ensuring the consistency, comparability, and reliability of research findings across different studies and laboratories, which is essential for drug development and quality control of herbal medicines.

Q2: Is there a commercially available certified reference material (CRM) for this compound?

Currently, a widely available commercial certified reference material (CRM) for this compound is not listed by major suppliers. Laboratories may need to isolate and characterize their own internal reference standard. The purity of an in-house reference standard should be rigorously assessed using techniques like NMR, mass spectrometry, and HPLC-UV.

Q3: What are the recommended methods for quantifying this compound?

High-Performance Liquid Chromatography (HPLC) with UV detection and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) are the most suitable methods for the quantification of this compound. LC-MS/MS offers higher sensitivity and selectivity, which is particularly advantageous for complex matrices.

Q4: How can we minimize variability in this compound quantification between different laboratories?

Minimizing inter-laboratory variability requires a comprehensive approach that includes:

  • Standardized Protocols: Implementing harmonized protocols for sample preparation, extraction, and analysis.

  • Reference Material: Using a common, well-characterized reference standard (in-house or commercial, if available).

  • Method Validation: Each laboratory should validate the analytical method according to ICH guidelines, assessing parameters like linearity, accuracy, precision, and robustness.[1][2][3][4]

  • Inter-laboratory Comparison Studies: Participating in proficiency testing or inter-laboratory comparison studies to identify and address systematic biases.[5][6][7][8]

Troubleshooting Guides

HPLC-UV Method
IssuePossible Cause(s)Suggested Solution(s)
Poor Peak Shape (Tailing or Fronting) - Inappropriate mobile phase pH- Column degradation- Sample overload- Adjust the mobile phase pH to ensure this compound is in a single ionic form.- Use a new column or a guard column.- Reduce the injection volume or sample concentration.
Inconsistent Retention Times - Fluctuations in column temperature- Inconsistent mobile phase composition- Pump malfunction- Use a column oven to maintain a constant temperature.- Prepare fresh mobile phase daily and ensure proper mixing.- Check the HPLC pump for leaks and ensure proper functioning.
Low Sensitivity - Suboptimal detection wavelength- Low sample concentration- Determine the UV maximum absorbance of this compound and set the detector to that wavelength.- Concentrate the sample or increase the injection volume (while monitoring for overload).
Baseline Noise or Drift - Contaminated mobile phase or column- Detector lamp aging- Filter the mobile phase and flush the column.- Replace the detector lamp if it has exceeded its lifespan.
LC-MS/MS Method
IssuePossible Cause(s)Suggested Solution(s)
Poor Ionization Efficiency - Suboptimal mobile phase additives- Incorrect ionization source settings- Optimize the mobile phase with additives like formic acid or ammonium formate to enhance protonation.- Adjust source parameters such as capillary voltage, gas flow, and temperature.
Matrix Effects (Ion Suppression or Enhancement) - Co-eluting compounds from the sample matrix interfering with ionization.- Improve sample preparation using techniques like solid-phase extraction (SPE) to remove interfering substances.[9]- Use a matrix-matched calibration curve.- Employ an isotopically labeled internal standard if available.
Inconsistent Fragmentation - Fluctuating collision energy- Contamination in the collision cell- Optimize and stabilize the collision energy for the specific MRM transition.- Perform routine maintenance and cleaning of the mass spectrometer.
Low Signal-to-Noise Ratio - Inefficient sample clean-up- Low abundance of precursor ion- Enhance sample preparation to reduce background noise.- Optimize LC conditions to improve peak shape and intensity.

Experimental Protocols

Sample Preparation and Extraction

A generalized protocol for the extraction of this compound from plant material:

  • Grinding: Mill the dried plant material to a fine powder (e.g., 40-60 mesh) to ensure homogeneity and increase extraction efficiency.[10]

  • Extraction Solvent: Use methanol or a methanol-water mixture (e.g., 80% methanol) for extraction.

  • Extraction Technique: Employ methods like ultrasonication or accelerated solvent extraction (ASE) for efficient extraction.[9][11]

    • Ultrasonication: Mix the plant powder with the solvent (e.g., 1:20 w/v) and sonicate for 30-60 minutes.

    • ASE: Pack the powdered sample into the extraction cell and perform extraction at an elevated temperature and pressure.

  • Filtration and Concentration: Filter the extract through a 0.45 µm filter. If necessary, concentrate the extract under reduced pressure.

  • Solid-Phase Extraction (SPE) Cleanup (Optional): For complex matrices, use a C18 SPE cartridge to remove interfering non-polar compounds.

HPLC-UV Quantification Method
  • Column: C18 column (e.g., 4.6 x 250 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile (A) and water with 0.1% formic acid (B).

    • Example Gradient: Start with 10% A, increase to 40% A over 20 minutes, then wash with 90% A and re-equilibrate.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection: UV detector at the maximum absorbance wavelength of this compound.

  • Injection Volume: 10-20 µL.

  • Quantification: Use an external standard calibration curve prepared with a this compound reference standard.

LC-MS/MS Quantification Method
  • Chromatographic Conditions: Similar to the HPLC-UV method, but may use a shorter column and faster gradient for higher throughput.

  • Ionization Source: Electrospray Ionization (ESI) in negative or positive ion mode (optimization required). Negative mode is often suitable for flavonoids.[12]

  • Mass Spectrometry: Triple quadrupole mass spectrometer.

  • Analysis Mode: Multiple Reaction Monitoring (MRM).

  • MRM Transitions: Determine the precursor ion ([M-H]⁻ or [M+H]⁺) and the most abundant product ions of this compound by direct infusion of a standard solution.

  • Quantification: Use an external standard calibration curve, preferably matrix-matched, or an internal standard method.

Data Presentation for Inter-Laboratory Comparison

For effective comparison of results between laboratories, data should be presented in a standardized format.

Table 1: Comparison of HPLC-UV Quantification Results for a Standard Sample

Laboratory IDRetention Time (min)Peak AreaCalculated Concentration (µg/mL)% Recovery
Lab A15.212543010.1101%
Lab B15.51198709.898%
Lab C15.112895010.3103%
Mean 15.27 124750 10.07 100.7%
Std. Dev. 0.21 4545 0.25 2.5%
%RSD 1.37% 3.64% 2.48% 2.48%

Table 2: Key Validation Parameters Reported by Different Laboratories

ParameterLaboratory ALaboratory BLaboratory C
Linearity (r²) 0.99950.99910.9998
LOD (µg/mL) 0.050.060.04
LOQ (µg/mL) 0.150.180.12
Accuracy (% Recovery) 98.5 - 102.1%97.9 - 103.5%99.0 - 101.5%
Precision (%RSD) < 2.0%< 2.5%< 1.8%

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analytical Quantification cluster_data Data Processing & Standardization Grinding Plant Material Grinding Extraction Solvent Extraction (e.g., Ultrasonication) Grinding->Extraction Filtration Filtration & Concentration Extraction->Filtration Cleanup SPE Cleanup (Optional) Filtration->Cleanup HPLC HPLC-UV Analysis Cleanup->HPLC LCMS LC-MS/MS Analysis Cleanup->LCMS Quantification Quantification using Reference Standard HPLC->Quantification LCMS->Quantification Validation Method Validation Quantification->Validation Comparison Inter-laboratory Comparison Validation->Comparison

Caption: Workflow for Standardized this compound Quantification.

troubleshooting_logic cluster_sample_prep_solutions Sample Prep Solutions cluster_instrument_solutions Instrument Solutions cluster_standard_solutions Reference Standard Solutions Problem Inconsistent Results CheckSamplePrep Review Sample Preparation? Problem->CheckSamplePrep CheckInstrument Review Instrument Parameters? CheckSamplePrep->CheckInstrument No Homogenize Ensure Homogenization CheckSamplePrep->Homogenize Yes CheckStandard Review Reference Standard? CheckInstrument->CheckStandard No Calibrate Calibrate Instrument CheckInstrument->Calibrate Yes CheckPurity Verify Purity & Stability CheckStandard->CheckPurity Yes StandardizeExtraction Standardize Extraction Method Homogenize->StandardizeExtraction ValidateCleanup Validate Cleanup Step StandardizeExtraction->ValidateCleanup OptimizeMethod Optimize Method Parameters Calibrate->OptimizeMethod SystemSuitability Perform System Suitability Test OptimizeMethod->SystemSuitability UseCommonLot Use Common Lot CheckPurity->UseCommonLot

Caption: Troubleshooting Logic for Inconsistent Quantification Results.

References

Technical Support Center: Viscumneoside III Stability in Cosmetic Formulations

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the stability of viscumneoside III in cosmetic formulations.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its stability a concern in cosmetic formulations?

This compound is a flavanone glycoside, a natural compound found in plants like Viscum coloratum.[1] It is a potent tyrosinase inhibitor, making it a desirable active ingredient for skin brightening and anti-pigmentation cosmetic products.[2] However, like many flavonoids, this compound is susceptible to degradation when exposed to various environmental factors, which can lead to a loss of efficacy and undesirable changes in the cosmetic product.[3][4]

Q2: What are the primary factors that can degrade this compound in a cosmetic formulation?

The stability of flavonoids like this compound is influenced by several factors:

  • pH: The pH of the formulation can significantly impact the stability of flavonoids. Extreme pH values can catalyze hydrolytic degradation.

  • Temperature: Elevated temperatures can accelerate the rate of chemical degradation reactions.[3][5]

  • Light: Exposure to UV radiation can induce photochemical degradation of flavonoids.[1]

  • Oxygen: The presence of oxygen can lead to oxidative degradation of the flavonoid structure.[1][6]

  • Metal Ions: Trace metal ions (e.g., iron, copper) can act as catalysts for oxidative degradation.

Q3: What are the visible signs of this compound degradation in a cosmetic product?

Degradation of this compound can manifest in several ways:

  • Color Change: A noticeable shift in the color of the formulation, often to a yellowish or brownish hue, can indicate degradation.[7][8]

  • Odor Change: The development of an off-odor can be a sign of chemical changes within the product.[7][8]

  • Loss of Efficacy: The primary function of this compound, tyrosinase inhibition, will diminish as the molecule degrades.

  • pH Shift: Degradation can sometimes lead to a change in the overall pH of the formulation.[8]

  • Phase Separation: In emulsion-based products, degradation of an active ingredient can sometimes contribute to the overall instability of the emulsion.[9]

Troubleshooting Guide

This guide provides solutions to common problems encountered during the formulation and stability testing of cosmetics containing this compound.

Problem Potential Cause Troubleshooting Steps & Solutions
Formulation develops a yellow/brown discoloration over time, especially under accelerated stability testing at 40°C. Oxidative degradation of the this compound polyphenol structure, potentially catalyzed by heat and trace metal ions.1. Incorporate Antioxidants: Add an antioxidant system to the formulation. A combination of Vitamin E (tocopherol) and ferulic acid can be effective in preventing oxidative destruction.[4] 2. Add a Chelating Agent: Introduce a chelating agent such as ethylenediaminetetraacetic acid (EDTA) or its salts to sequester metal ions that can catalyze oxidation.[7] 3. Control Headspace Oxygen: During manufacturing, consider purging the container with an inert gas like nitrogen before sealing to minimize oxygen exposure.
Loss of this compound potency is observed after exposure to light. Photodegradation due to UV exposure. Flavonoid structures are often sensitive to UV radiation.[1]1. Use UV-Protective Packaging: Store the formulation in opaque or UV-blocking packaging to prevent light exposure.[4] 2. Incorporate a UV Absorber: For products in transparent packaging, consider adding a UV absorber to the formulation, such as benzophenone-4, if compatible with the overall formulation.
The concentration of this compound decreases significantly in an aqueous or emulsion-based formulation with a high pH. Hydrolytic degradation of the glycosidic bonds or the flavanone ring structure, which is often pH-dependent.[10]1. Adjust Formulation pH: Buffer the formulation to a mildly acidic pH range (e.g., pH 4.5-6.0), where many flavonoids exhibit greater stability. 2. Microencapsulation: Consider using an encapsulated form of this compound. Encapsulation technologies like liposomes or polymer-based microcapsules can protect the active ingredient from the bulk formulation's environment.[4]
Inconsistent this compound concentration across different batches of the same formulation. Issues with the solubility or uniform dispersion of this compound in the cosmetic base.1. Optimize Solubilization: Ensure this compound is fully dissolved in an appropriate solvent before being incorporated into the main formulation. Solubilizers like cyclodextrins can enhance the solubility of flavonoids in aqueous systems.[4] 2. Improve Homogenization: During manufacturing, ensure that the mixing and homogenization process is sufficient to evenly distribute the active ingredient throughout the batch.

Experimental Protocols

Accelerated Stability Testing Protocol

This protocol is designed to predict the long-term stability of a cosmetic formulation containing this compound by subjecting it to elevated temperature and humidity.

Methodology:

  • Sample Preparation: Prepare three batches of the final formulation containing this compound. Package the samples in the intended final packaging.

  • Initial Analysis (Time Zero): Before placing the samples in the stability chambers, perform initial analysis on a control sample from each batch kept at room temperature. The analysis should include:

    • Physical Characteristics: Appearance, color, odor, and signs of phase separation.

    • Physicochemical Parameters: pH and viscosity.

    • Quantification of this compound: Determine the initial concentration of this compound using a validated analytical method (e.g., HPLC-UV, see protocol below).

  • Stability Conditions: Place the samples in a stability chamber under accelerated conditions. A common condition for cosmetic testing is 40°C ± 2°C with 75% ± 5% relative humidity.[11]

  • Testing Intervals: Pull samples for analysis at predetermined intervals. For a 3-month accelerated study, typical time points are 1 month, 2 months, and 3 months.

  • Analysis at Each Interval: At each time point, analyze the samples for the same parameters as the initial analysis (physical characteristics, pH, viscosity, and this compound concentration).

  • Data Evaluation: Compare the results at each time point to the initial data. Significant changes in any of the parameters may indicate instability.

Representative Stability Data for this compound in a Cream Base (Illustrative)

ParameterTime 0 (25°C)1 Month (40°C)2 Months (40°C)3 Months (40°C)
Appearance Homogeneous white creamHomogeneous white creamSlight yellowish tintNoticeable yellowish tint
pH 5.55.45.25.0
Viscosity (cps) 15,00014,50013,80013,000
This compound (%) 100%95%88%80%
Quantification of this compound by HPLC-UV

This protocol outlines a method for the quantification of this compound in a cosmetic cream.

Methodology:

  • Standard Preparation:

    • Accurately weigh pure this compound standard and dissolve it in methanol to prepare a stock solution of 1 mg/mL.

    • Perform serial dilutions of the stock solution with the mobile phase to prepare a series of calibration standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

  • Sample Preparation (Extraction from Cream):

    • Accurately weigh approximately 1 gram of the cosmetic cream into a centrifuge tube.

    • Add 10 mL of methanol and vortex for 2 minutes to disperse the cream.

    • Use an ultrasonic bath for 15 minutes to ensure complete extraction of this compound.

    • Centrifuge the sample at 4000 rpm for 10 minutes.

    • Filter the supernatant through a 0.45 µm syringe filter into an HPLC vial.

  • HPLC Conditions:

    • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).

    • Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid).

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 20 µL.

    • Detection Wavelength: Set based on the UV absorbance maximum of this compound (typically around 280-330 nm for flavanones).

    • Column Temperature: 30°C.

  • Analysis and Calculation:

    • Inject the prepared calibration standards to generate a standard curve (peak area vs. concentration).

    • Inject the prepared sample solution.

    • Quantify the amount of this compound in the sample by comparing its peak area to the standard curve.

Visualizations

Signaling Pathway

Tyrosinase_Inhibition_Pathway Tyrosine L-Tyrosine Tyrosinase Tyrosinase Tyrosine->Tyrosinase DOPA L-DOPA DOPA->Tyrosinase Dopaquinone Dopaquinone Melanin Melanin (Pigment) Dopaquinone->Melanin Further Reactions Tyrosinase->DOPA Hydroxylation Tyrosinase->Dopaquinone Oxidation Viscumneoside This compound Viscumneoside->Tyrosinase Inhibition

Caption: Mechanism of tyrosinase inhibition by this compound.

Experimental Workflow

Stability_Testing_Workflow start Start: Prepare 3 Batches of Formulation t0_analysis Time 0 Analysis: pH, Viscosity, Appearance, Quantify this compound start->t0_analysis storage Store Samples at Accelerated Conditions (40°C / 75% RH) t0_analysis->storage pull_t1 Pull Samples (1 Month) storage->pull_t1 analysis_t1 Analyze Samples pull_t1->analysis_t1 pull_t2 Pull Samples (2 Months) analysis_t1->pull_t2 analysis_t2 Analyze Samples pull_t2->analysis_t2 pull_t3 Pull Samples (3 Months) analysis_t2->pull_t3 analysis_t3 Analyze Samples pull_t3->analysis_t3 evaluation Data Evaluation: Compare T0 vs. Tx analysis_t3->evaluation end End: Stability Report evaluation->end Troubleshooting_Logic problem Problem Observed: Formulation Instability color_change Discoloration (Yellowing) problem->color_change e.g. potency_loss Loss of Potency problem->potency_loss e.g. cause_oxidation Cause: Oxidation color_change->cause_oxidation cause_photo Cause: Photodegradation potency_loss->cause_photo cause_hydrolysis Cause: Hydrolysis (pH) potency_loss->cause_hydrolysis solution_antioxidant Solution: Add Antioxidants & Chelating Agents cause_oxidation->solution_antioxidant solution_packaging Solution: Use UV-Protective Packaging cause_photo->solution_packaging solution_ph Solution: Adjust/Buffer pH cause_hydrolysis->solution_ph

References

Technical Support Center: Scaling Up the Purification of Viscumneoside III

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on scaling up the purification of viscumneoside III. It includes a troubleshooting guide, frequently asked questions (FAQs), detailed experimental protocols, and key data considerations for transitioning from analytical to preparative scale chromatography.

I. Experimental Protocol: Scaled-Up Purification of this compound

This protocol outlines a general procedure for the large-scale purification of this compound from a crude plant extract, employing a two-step chromatographic process. It is intended as a starting point and may require optimization based on the specific biomass and available equipment.

1. Crude Extraction

  • Plant Material: Dried and powdered leaves and stems of Viscum species known to contain this compound.

  • Extraction Solvent: 50-80% ethanol or methanol in water.[1][2][3] The use of alcoholic solvents is a common and effective strategy for extracting phenolic compounds like flavonoids.[3]

  • Procedure:

    • Macerate the powdered plant material in the extraction solvent at a 1:10 (w/v) ratio for 24-48 hours at room temperature with occasional agitation. Maceration is a simple and low-cost extraction method.[3]

    • Alternatively, for improved efficiency, perform reflux extraction at 60-70°C for 2-3 hours.[1]

    • Filter the extract through cheesecloth and then a finer filter paper to remove solid plant material.

    • Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain a crude extract.

2. Preparative Flash Chromatography (Initial Purification)

  • Objective: To fractionate the crude extract and isolate the fraction enriched with this compound.

  • Stationary Phase: Silica gel.

  • Mobile Phase: A gradient of dichloromethane and methanol is often effective for separating flavonoids.

  • Procedure:

    • Dissolve the crude extract in a minimal amount of the initial mobile phase solvent. If the extract is not fully soluble, it can be adsorbed onto a small amount of silica gel, dried, and then loaded onto the column as a solid.[4]

    • Pack a flash chromatography column with silica gel. The column size should be selected based on the amount of crude extract to be purified; a common starting point is a 1% load, meaning the crude mixture weight is 1% of the column's media weight.[5]

    • Equilibrate the column with the initial mobile phase (e.g., 100% dichloromethane).

    • Load the sample onto the column.

    • Elute the column with a stepwise or linear gradient of increasing methanol concentration.

    • Collect fractions and monitor by Thin Layer Chromatography (TLC) or analytical High-Performance Liquid Chromatography (HPLC) to identify fractions containing this compound.

    • Pool the enriched fractions and evaporate the solvent.

3. Preparative High-Performance Liquid Chromatography (Prep-HPLC) (Final Purification)

  • Objective: To achieve high purity this compound from the enriched fraction.

  • Stationary Phase: C18 reversed-phase column.

  • Mobile Phase: A gradient of acetonitrile (A) and water (B), both often containing a small amount of acid (e.g., 0.1% formic acid or acetic acid) to improve peak shape.[6][7]

  • Procedure:

    • Develop an analytical HPLC method to achieve good separation of this compound from impurities.[8]

    • Scale up the analytical method to a preparative scale. This involves adjusting the column size, flow rate, and sample load while maintaining the linear velocity of the mobile phase.[9]

    • Dissolve the this compound-enriched fraction from the flash chromatography step in the initial mobile phase.

    • Filter the sample solution through a 0.45 µm filter before injection.

    • Equilibrate the preparative C18 column with the initial mobile phase.

    • Inject the sample and run the preparative HPLC method.

    • Collect fractions corresponding to the this compound peak.

    • Analyze the purity of the collected fractions using analytical HPLC.

    • Pool the high-purity fractions and remove the solvent by lyophilization or evaporation.

II. Data Presentation: Scaling Chromatography Parameters

When scaling up from analytical to preparative chromatography, it is crucial to adjust several parameters to maintain separation efficiency. The following table provides a general comparison of typical parameters.

ParameterAnalytical ScalePreparative Scale
Column Internal Diameter 2.1 - 4.6 mm10 - 50 mm or larger
Column Length 50 - 250 mm100 - 250 mm
Particle Size 1.7 - 5 µm5 - 15 µm or larger
Flow Rate 0.2 - 2.0 mL/min10 - 150 mL/min or higher
Sample Load Micrograms (µg) to low milligrams (mg)High milligrams (mg) to grams (g)
Injection Volume Microliters (µL)Milliliters (mL)

III. Troubleshooting Guide

This guide addresses common issues encountered during the scaled-up purification of this compound.

Issue Potential Cause Recommended Solution
Poor Resolution in Preparative Chromatography Overloading the column.Reduce the sample load. As a general rule, for reversed-phase chromatography, the sample load should not exceed 1-5% of the stationary phase weight.
Inappropriate mobile phase.Re-optimize the mobile phase on an analytical scale to improve separation before scaling up.
Column degradation.Check the column's performance with a standard compound. If performance is poor, the column may need to be replaced.
High Backpressure Blockage in the system (e.g., frits, tubing).Systematically check for blockages starting from the detector and moving backward. Replace any clogged components.
Sample precipitation on the column.Ensure the sample is fully dissolved in the initial mobile phase. Consider using a stronger solvent for dissolution and injection, but be mindful of potential peak distortion.
High mobile phase viscosity.If using a highly viscous mobile phase, consider increasing the column temperature to reduce viscosity and backpressure.
Peak Tailing or Fronting Column overload.Reduce the sample load.
Incompatible sample solvent.Dissolve the sample in the initial mobile phase whenever possible. If a stronger solvent is necessary, inject a smaller volume.
Secondary interactions with the stationary phase.For silica gel chromatography, adding a small amount of triethylamine can reduce tailing for basic compounds. For reversed-phase, adding an acid like formic or acetic acid can improve the peak shape of acidic compounds.[6][7]
No Compound Eluting from the Column Compound is too strongly retained.Increase the strength of the mobile phase (e.g., increase the percentage of methanol in normal phase or acetonitrile in reversed-phase).
Compound degraded on the column.Test the stability of this compound on the stationary phase by spotting a solution on a TLC plate and letting it sit for several hours before developing. If degradation occurs, consider an alternative stationary phase.[10]
System leak.Check all fittings and connections for leaks.
Low Yield/Recovery Irreversible adsorption to the stationary phase.This can be an issue with highly polar compounds on silica gel. Consider using a different stationary phase or deactivating the silica gel.
Compound degradation.Flavonoid glycosides can be susceptible to hydrolysis under acidic or basic conditions. Ensure the pH of the mobile phase is within a stable range for the compound.
Inefficient extraction.Optimize the extraction procedure by trying different solvents, temperatures, or extraction times.

IV. Frequently Asked Questions (FAQs)

Q1: What is the best way to develop a method for preparative HPLC?

A1: The most efficient approach is to first develop and optimize the separation on an analytical scale using a column with the same stationary phase chemistry as your preparative column.[8] This allows for rapid testing of different mobile phases and gradients with minimal sample and solvent consumption. Once a good analytical separation is achieved, the method can be geometrically scaled up to the preparative column.[8]

Q2: How do I determine the loading capacity of my preparative column?

A2: The loading capacity depends on the column dimensions, stationary phase, and the separation difficulty of your sample. A good starting point is to perform a loading study on your analytical column. Gradually increase the injection volume until you see a significant loss in resolution. This will give you an indication of the maximum load per unit area of the column, which can then be scaled to your preparative column.

Q3: My this compound seems to be degrading during purification. What can I do?

A3: Flavonoid glycosides can be sensitive to pH and temperature. Avoid strongly acidic or basic mobile phases if possible. Also, minimize the time the compound spends in solution and at elevated temperatures. If degradation on silica gel is suspected, you can try deactivating the silica by pre-treating it with a solvent containing a small amount of a base like triethylamine.[4]

Q4: Can I use flash chromatography for the final purification step?

A4: While flash chromatography is an excellent technique for initial fractionation and purification, achieving the high purity (e.g., >95%) often required for drug development may be challenging, especially if impurities are structurally similar to this compound.[11] Preparative HPLC generally offers higher resolution and is better suited for final polishing steps.[6]

Q5: What are some alternative purification techniques for scaling up?

A5: High-Speed Counter-Current Chromatography (HSCCC) is a liquid-liquid partition chromatography technique that avoids a solid stationary phase, which can be beneficial for preventing irreversible adsorption and degradation of the sample.[6][12] It has been successfully used for the preparative separation of flavonoids.[6][12]

V. Visualizations

experimental_workflow start Start: Crude Plant Material extraction Crude Extraction (e.g., Maceration, Reflux) start->extraction filtration Filtration extraction->filtration concentration1 Concentration (Rotary Evaporator) filtration->concentration1 crude_extract Crude Extract concentration1->crude_extract flash_chromatography Preparative Flash Chromatography crude_extract->flash_chromatography fraction_collection1 Fraction Collection & Monitoring (TLC/HPLC) flash_chromatography->fraction_collection1 pooling1 Pooling of Enriched Fractions fraction_collection1->pooling1 concentration2 Concentration pooling1->concentration2 enriched_fraction This compound Enriched Fraction concentration2->enriched_fraction prep_hplc Preparative HPLC enriched_fraction->prep_hplc fraction_collection2 Fraction Collection & Purity Analysis prep_hplc->fraction_collection2 pooling2 Pooling of High-Purity Fractions fraction_collection2->pooling2 final_product Purified this compound pooling2->final_product

Caption: Experimental workflow for the scaled-up purification of this compound.

troubleshooting_flowchart start Chromatography Issue Observed pressure High Backpressure? start->pressure resolution Poor Resolution? pressure->resolution No check_blockage Check for System Blockage pressure->check_blockage Yes recovery Low Recovery? resolution->recovery No reduce_load Reduce Sample Load resolution->reduce_load Yes check_stability Check Compound Stability recovery->check_stability Yes check_sample_sol Check Sample Solubility check_blockage->check_sample_sol optimize_mobile_phase Re-optimize Mobile Phase reduce_load->optimize_mobile_phase check_adsorption Investigate Irreversible Adsorption check_stability->check_adsorption

Caption: Troubleshooting flowchart for common chromatography issues.

References

Validation & Comparative

A Comparative Guide to the Quantification of Viscumneoside III: Validating an HPLC Method and Exploring Alternatives

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the accurate quantification of bioactive compounds is a critical step in ensuring the quality, consistency, and efficacy of botanical drugs and related products. This guide provides a comprehensive overview of a validated High-Performance Liquid Chromatography (HPLC) method for the quantification of flavonoid glycosides, using quercetin as a representative analog for viscumneoside III, due to the lack of a specific validated public method for the latter. Furthermore, this guide explores alternative analytical techniques, offering a comparative analysis to aid in the selection of the most suitable method for specific research and quality control needs.

High-Performance Liquid Chromatography (HPLC) with Diode-Array Detection (DAD): A Validated Approach

HPLC is a widely used technique for the separation, identification, and quantification of components in a mixture.[1] Its application in the analysis of pharmaceutical compounds is well-established due to its high precision and ability to handle thermally unstable and polar compounds.[1] A validated HPLC-DAD method provides a reliable and robust approach for the routine quality control of plant extracts containing flavonoid glycosides.

Experimental Protocol: HPLC-DAD for Quercetin (as a proxy for this compound)

This protocol is based on a validated method for the quantification of quercetin.[1][2][3][4]

1. Instrumentation:

  • High-Performance Liquid Chromatograph equipped with a Diode-Array Detector (DAD).

  • C18 analytical column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

2. Reagents and Materials:

  • Acetonitrile (HPLC grade).

  • Methanol (HPLC grade).

  • Water (HPLC grade).

  • Acetic acid (analytical grade).

  • Quercetin reference standard.

  • Viscum album extract containing this compound.

3. Chromatographic Conditions:

  • Mobile Phase: A gradient or isocratic mixture of acidified water and an organic solvent like acetonitrile or methanol. A validated method for quercetin used a mobile phase of 1.5% acetic acid in a water/acetonitrile/methanol ratio of 55:40:5.[2][3][4]

  • Flow Rate: Typically 1.0 mL/min.

  • Column Temperature: Ambient or controlled (e.g., 25 °C).

  • Detection Wavelength: The wavelength of maximum absorbance for the analyte. For quercetin, 368 nm provides good resolution.[2][3]

  • Injection Volume: 10-20 µL.

4. Standard and Sample Preparation:

  • Standard Stock Solution: Accurately weigh and dissolve the quercetin reference standard in a suitable solvent (e.g., methanol) to obtain a known concentration.

  • Working Standard Solutions: Prepare a series of dilutions from the stock solution to create a calibration curve.

  • Sample Solution: Accurately weigh the Viscum album extract, dissolve it in a suitable solvent, and filter through a 0.45 µm syringe filter before injection.

Data Presentation: HPLC Method Validation Parameters for Quercetin

The following tables summarize the typical validation parameters for an HPLC-DAD method for quercetin quantification, which would be analogous to the validation required for a this compound method.[2][3][4]

Table 1: Linearity and Range

ParameterResult
Linearity Range0.1 - 25 µg/mL
Correlation Coefficient (r²)> 0.999
Regression Equationy = mx + c

Table 2: Precision

ParameterRelative Standard Deviation (RSD)
Intra-day Precision (Repeatability)< 2%
Inter-day Precision (Intermediate Precision)< 5%

Table 3: Accuracy (Recovery)

Spiked Concentration (µg/mL)Measured Concentration (µg/mL)Recovery (%)
Low-98 - 102
Medium-98 - 102
High-98 - 102

Table 4: Limits of Detection (LOD) and Quantification (LOQ)

ParameterValue (µg/mL)
Limit of Detection (LOD)0.05
Limit of Quantification (LOQ)0.15

Table 5: Robustness

Parameter VariedEffect on Results
Mobile Phase Composition (± 2%)No significant change
Column Temperature (± 5 °C)No significant change
Flow Rate (± 0.1 mL/min)No significant change

Visualizing the HPLC Method Validation Workflow

HPLC_Validation_Workflow cluster_0 Method Development cluster_1 Method Validation MD_Start Define Analytical Target: This compound MD_Opt Optimize Chromatographic Conditions (Mobile Phase, Column, Flow Rate) MD_Start->MD_Opt MD_End Developed HPLC Method MD_Opt->MD_End V_Start Validation Protocol MD_End->V_Start Proceed to Validation V_Linearity Linearity & Range V_Start->V_Linearity V_Precision Precision (Intra-day, Inter-day) V_Start->V_Precision V_Accuracy Accuracy (Recovery) V_Start->V_Accuracy V_Specificity Specificity V_Start->V_Specificity V_LOD_LOQ LOD & LOQ V_Start->V_LOD_LOQ V_Robustness Robustness V_Start->V_Robustness V_End Validated Method V_Linearity->V_End V_Precision->V_End V_Accuracy->V_End V_Specificity->V_End V_LOD_LOQ->V_End V_Robustness->V_End

Caption: Workflow for the development and validation of an HPLC method.

Alternative Quantification Methods: A Comparative Overview

While HPLC is a powerful tool, other analytical techniques offer distinct advantages for the quantification of this compound and other flavonoids.

Ultra-Performance Liquid Chromatography with Tandem Mass Spectrometry (UPLC-MS/MS)

UPLC-MS/MS offers higher resolution, sensitivity, and selectivity compared to HPLC-DAD. This technique is particularly useful for analyzing complex mixtures and for detecting compounds at very low concentrations.

Experimental Protocol Outline:

  • Instrumentation: UPLC system coupled to a triple quadrupole or Q-TOF mass spectrometer.

  • Ionization Source: Electrospray ionization (ESI) is commonly used for flavonoids.

  • Scan Mode: Multiple Reaction Monitoring (MRM) for targeted quantification provides high selectivity and sensitivity.

  • Sample Preparation: Similar to HPLC, involving extraction and filtration.

Comparison with HPLC-DAD:

FeatureHPLC-DADUPLC-MS/MS
Sensitivity GoodExcellent
Selectivity ModerateExcellent
Speed StandardFaster
Cost LowerHigher
Complexity SimplerMore complex
High-Performance Thin-Layer Chromatography (HPTLC)

HPTLC is a planar chromatographic technique that allows for the simultaneous analysis of multiple samples, making it a cost-effective and high-throughput method for quality control.

Experimental Protocol Outline:

  • Stationary Phase: HPTLC plates pre-coated with silica gel.

  • Mobile Phase: A mixture of solvents optimized for the separation of flavonoids.

  • Application: Samples and standards are applied as bands using an automated applicator.

  • Development: The plate is developed in a chromatographic chamber.

  • Detection: Densitometric scanning at the wavelength of maximum absorbance.

Comparison with HPLC-DAD:

FeatureHPLC-DADHPTLC
Throughput SequentialHigh (multiple samples per plate)
Cost per Sample HigherLower
Solvent Consumption HigherLower
Resolution HigherLower
Automation Fully automatedSemi-automated
Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy

qNMR is a primary analytical method that allows for the direct quantification of compounds without the need for a specific reference standard for each analyte.[5][6][7] The signal intensity in an NMR spectrum is directly proportional to the number of nuclei, enabling absolute quantification.[5][7]

Experimental Protocol Outline:

  • Instrumentation: High-field NMR spectrometer (e.g., 400 MHz or higher).

  • Internal Standard: A certified reference material with a known concentration and purity is added to the sample.

  • Solvent: Deuterated solvent in which both the analyte and the internal standard are soluble.

  • Data Acquisition: Acquisition of a 1D proton NMR spectrum with appropriate parameters to ensure accurate integration.

  • Quantification: Calculation of the analyte concentration based on the integral ratio of the analyte and internal standard signals.

Comparison with HPLC-DAD:

FeatureHPLC-DADqNMR
Reference Standard Required for each analyteUniversal internal standard can be used
Quantification RelativeAbsolute
Selectivity Depends on chromatographic separationHigh, based on unique chemical shifts
Sample Throughput ModerateLower
Structural Information LimitedProvides structural information
Capillary Electrophoresis (CE)

CE is a separation technique that utilizes an electric field to separate ions based on their electrophoretic mobility. It offers high separation efficiency, short analysis times, and low consumption of reagents and samples.[8][9][10]

Experimental Protocol Outline:

  • Instrumentation: Capillary electrophoresis system with a suitable detector (e.g., UV-Vis).

  • Capillary: Fused-silica capillary.

  • Background Electrolyte (BGE): A buffer solution that controls the pH and conductivity.

  • Separation Voltage: High voltage applied across the capillary.

  • Injection: Hydrodynamic or electrokinetic injection of the sample.

Comparison with HPLC-DAD:

FeatureHPLC-DADCapillary Electrophoresis
Efficiency HighVery High
Sample Volume MicrolitersNanoliters
Solvent Consumption HigherVery Low
Cost per Analysis ModerateLow
Sensitivity GoodGenerally lower (can be improved)

Logical Relationship of Analytical Method Selection

Method_Selection cluster_choices Method Choice cluster_considerations Key Considerations Requirement Analytical Requirement HPLC HPLC-DAD Requirement->HPLC Routine QC, Good Sensitivity UPLC UPLC-MS/MS Requirement->UPLC High Sensitivity, Complex Matrix HPTLC HPTLC Requirement->HPTLC High Throughput, Screening qNMR qNMR Requirement->qNMR Absolute Quantification, No Specific Standard CE Capillary Electrophoresis Requirement->CE High Efficiency, Low Sample Volume Cost Cost HPLC->Cost Speed Speed HPLC->Speed Sensitivity Sensitivity HPLC->Sensitivity Expertise Required Expertise HPLC->Expertise UPLC->Cost UPLC->Speed UPLC->Sensitivity UPLC->Expertise HPTLC->Cost HPTLC->Speed HPTLC->Sensitivity HPTLC->Expertise qNMR->Cost qNMR->Speed qNMR->Sensitivity qNMR->Expertise CE->Cost CE->Speed CE->Sensitivity CE->Expertise

Caption: Decision tree for selecting an analytical method for quantification.

References

A Comparative Analysis of Tyrosinase Inhibitory Activity: Viscumneoside III vs. Kojic Acid

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the tyrosinase inhibitory activity of viscumneoside III and the well-established inhibitor, kojic acid. The information presented herein is compiled from various scientific sources to aid in the evaluation of these compounds for dermatological and cosmetic applications.

Introduction

Tyrosinase is a key enzyme in the biosynthesis of melanin, the primary pigment responsible for skin, hair, and eye color. The inhibition of this enzyme is a principal strategy in the development of agents for treating hyperpigmentation disorders and for skin whitening applications. Kojic acid is a widely recognized and utilized tyrosinase inhibitor. This compound, a dihydroflavone O-glycoside isolated from mistletoe, has also been identified as a potent inhibitor of this enzyme. This guide aims to provide a comparative overview of their efficacy based on available experimental data.

Quantitative Comparison of Tyrosinase Inhibitory Activity

The inhibitory potential of a compound against tyrosinase is commonly expressed as its half-maximal inhibitory concentration (IC50), which represents the concentration of the inhibitor required to reduce the enzyme's activity by 50%. It is crucial to note that IC50 values can vary significantly depending on the experimental conditions, including the source of the tyrosinase (e.g., mushroom or mammalian), the substrate used (e.g., L-tyrosine or L-DOPA), and other assay parameters.[1]

The following table summarizes the reported IC50 values for this compound and kojic acid from various studies. A direct comparative study under identical experimental conditions was not available in the reviewed literature; therefore, these values should be interpreted with caution.

CompoundIC50 ValueSource of TyrosinaseSubstrateReference
This compound 0.5 mMNot SpecifiedNot Specified[2]
Kojic Acid 23.18 ± 0.11 µMMushroomNot Specified[3]
37.86 ± 2.21 µMMushroomNot Specified[3]
48.62 ± 3.38 µMMushroomNot Specified[3]
121 ± 5 µMMushroomL-DOPA[4]

Mechanism of Tyrosinase Inhibition

Kojic Acid: The mechanism of tyrosinase inhibition by kojic acid is well-documented. It acts as a competitive or mixed-type inhibitor by chelating the copper ions (Cu²⁺) present in the active site of the tyrosinase enzyme.[5] This chelation prevents the substrate from binding to the active site, thereby inhibiting the catalytic activity of the enzyme.[5]

This compound: While the specific inhibitory mechanism of this compound has not been extensively detailed in the available literature, as a flavonoid, it is likely to exert its inhibitory effect through a similar mechanism to other flavonoids. Flavonoids are known to inhibit tyrosinase by chelating the copper ions in the enzyme's active site.[6][7] The 3-hydroxy-4-keto moiety present in many flavonols is a key structural feature for this copper chelation.[6] As a dihydroflavone O-glycoside, this compound possesses a structure that could facilitate the chelation of copper ions.

Experimental Protocols

The following is a generalized protocol for an in vitro mushroom tyrosinase inhibition assay, based on common methodologies found in the literature.

Objective: To determine the in vitro inhibitory effect of a test compound on mushroom tyrosinase activity.

Materials:

  • Mushroom Tyrosinase

  • L-DOPA (3,4-dihydroxy-L-phenylalanine) or L-Tyrosine

  • Phosphate buffer (pH 6.8)

  • Test compounds (this compound, Kojic Acid)

  • Dimethyl sulfoxide (DMSO) for dissolving compounds

  • 96-well microplate

  • Microplate reader

Procedure:

  • Preparation of Reagents:

    • Prepare a stock solution of mushroom tyrosinase in phosphate buffer.

    • Prepare a stock solution of L-DOPA or L-Tyrosine in phosphate buffer.

    • Prepare stock solutions of the test compounds (this compound and kojic acid) in DMSO. Further dilutions are made with phosphate buffer to achieve the desired final concentrations.

  • Assay Protocol:

    • In a 96-well plate, add a specific volume of the test compound solution at various concentrations.

    • Add a specific volume of the mushroom tyrosinase solution to each well.

    • Incubate the mixture at a specific temperature (e.g., 25°C or 37°C) for a defined period (e.g., 10 minutes).

    • Initiate the enzymatic reaction by adding a specific volume of the L-DOPA or L-Tyrosine solution to each well.

    • Immediately measure the absorbance of the resulting dopachrome at a specific wavelength (typically 475-492 nm) using a microplate reader.

    • Continue to measure the absorbance at regular intervals for a set duration (e.g., 20-30 minutes).

  • Controls:

    • Negative Control: Contains all reagents except the test compound.

    • Positive Control: Contains a known tyrosinase inhibitor, such as kojic acid, at a reference concentration.

    • Blank: Contains all reagents except the enzyme, to account for any non-enzymatic oxidation of the substrate.

  • Calculation of Inhibition:

    • The rate of reaction is determined from the change in absorbance over time.

    • The percentage of tyrosinase inhibition is calculated using the following formula: % Inhibition = [(A_control - A_sample) / A_control] x 100 Where:

      • A_control is the absorbance of the negative control.

      • A_sample is the absorbance in the presence of the test compound.

    • The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

Visualizations

Experimental Workflow for Tyrosinase Inhibition Assay

G cluster_prep Reagent Preparation cluster_assay Assay Execution cluster_analysis Data Analysis prep_enzyme Prepare Tyrosinase Solution add_enzyme Add Tyrosinase Solution prep_enzyme->add_enzyme prep_substrate Prepare Substrate Solution (L-DOPA/L-Tyrosine) add_substrate Add Substrate Solution prep_substrate->add_substrate prep_inhibitor Prepare Inhibitor Solutions (this compound, Kojic Acid) add_inhibitor Add Inhibitor to 96-well Plate prep_inhibitor->add_inhibitor add_inhibitor->add_enzyme incubate Incubate add_enzyme->incubate incubate->add_substrate measure Measure Absorbance (475-492 nm) add_substrate->measure calc_inhibition Calculate % Inhibition measure->calc_inhibition plot_curve Plot Dose-Response Curve calc_inhibition->plot_curve calc_ic50 Determine IC50 Value plot_curve->calc_ic50

Caption: Workflow of the in vitro tyrosinase inhibition assay.

Melanogenesis Signaling Pathway

G UV UV Radiation alpha_MSH α-MSH UV->alpha_MSH stimulates MC1R MC1R alpha_MSH->MC1R binds AC Adenylate Cyclase MC1R->AC activates cAMP cAMP AC->cAMP produces PKA PKA cAMP->PKA activates CREB CREB PKA->CREB phosphorylates MITF MITF CREB->MITF activates transcription Tyrosinase_gene Tyrosinase Gene MITF->Tyrosinase_gene activates transcription Tyrosinase_protein Tyrosinase (Enzyme) Tyrosinase_gene->Tyrosinase_protein translates to Tyrosine Tyrosine DOPA L-DOPA Tyrosine->DOPA Tyrosinase Dopaquinone Dopaquinone DOPA->Dopaquinone Tyrosinase Melanin Melanin Dopaquinone->Melanin further reactions Inhibitor Tyrosinase Inhibitor (e.g., this compound, Kojic Acid) Inhibitor->Tyrosinase_protein inhibits

Caption: Simplified melanogenesis signaling pathway and the point of action for tyrosinase inhibitors.

Conclusion

References

Viscumneoside III and Arbutin: A Comparative Analysis of Tyrosinase Inhibition

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and professionals in drug development and life sciences, the quest for potent and safe tyrosinase inhibitors is a significant area of focus for the development of novel skin-lightening agents and treatments for hyperpigmentation disorders. This guide provides a detailed comparison of the tyrosinase inhibitory effects of Viscumneoside III, a natural flavonoid glycoside, and arbutin, a well-established skin-depigmenting agent.

This comparison summarizes available quantitative data, details the experimental methodologies used to assess tyrosinase inhibition, and illustrates the underlying biochemical pathways.

Quantitative Comparison of Tyrosinase Inhibition

The inhibitory potency of a compound against tyrosinase is commonly expressed as the half-maximal inhibitory concentration (IC50), which represents the concentration of the inhibitor required to reduce the enzyme's activity by 50%. A lower IC50 value indicates a more potent inhibitor.

Based on available data, this compound has demonstrated significant tyrosinase inhibitory activity. A commercially available source reports an IC50 value of 0.5 mM for this compound[1]. Research on extracts from Korean Mistletoe (Viscum album), a natural source of this compound, has shown that fractions containing this compound exhibit higher tyrosinase inhibition rates than ascorbic acid, a known tyrosinase inhibitor[2][3].

Arbutin's inhibitory effect on tyrosinase varies depending on its isomeric form (α-arbutin or β-arbutin) and the source of the enzyme (e.g., mushroom or mammalian). The following table summarizes the reported IC50 values for different forms of arbutin under various experimental conditions.

CompoundTyrosinase SourceSubstrateIC50 Value (mM)Reference
This compound Not SpecifiedNot Specified0.5[1]
α-Arbutin Mouse MelanomaL-DOPA0.48
β-Arbutin MushroomL-DOPA0.7 (Diphenolase)
β-Arbutin MushroomL-Tyrosine0.9 (Monophenolase)
Arbutin (isomer not specified) Human & MushroomNot Specified0.04 - 0.1

Experimental Protocols

The following is a generalized experimental protocol for a tyrosinase inhibition assay, based on common methodologies cited in the literature. Specific parameters may vary between studies.

Mushroom Tyrosinase Inhibition Assay (In Vitro)

This assay is a widely used method for screening potential tyrosinase inhibitors.

Materials:

  • Mushroom Tyrosinase (e.g., from Agaricus bisporus)

  • L-DOPA (L-3,4-dihydroxyphenylalanine) or L-Tyrosine as the substrate

  • Phosphate Buffer (typically pH 6.8)

  • Test compounds (this compound, Arbutin) dissolved in a suitable solvent (e.g., DMSO)

  • Microplate reader

Procedure:

  • A reaction mixture is prepared in a 96-well plate containing the phosphate buffer and the test compound at various concentrations.

  • Mushroom tyrosinase solution is added to each well, and the mixture is pre-incubated for a specific duration at a controlled temperature (e.g., 25-37°C).

  • The enzymatic reaction is initiated by adding the substrate (L-DOPA or L-Tyrosine) to each well.

  • The formation of dopachrome, a colored product of the reaction, is monitored by measuring the absorbance at a specific wavelength (typically 475-492 nm) at regular intervals using a microplate reader.

  • The percentage of tyrosinase inhibition is calculated by comparing the rate of the reaction in the presence of the inhibitor to the rate of the control reaction (without the inhibitor).

  • The IC50 value is determined by plotting the percentage of inhibition against the inhibitor concentration.

Mechanism of Action and Signaling Pathways

Arbutin:

Arbutin primarily acts as a competitive inhibitor of tyrosinase. Its structure is similar to that of tyrosine, the natural substrate for the enzyme. This structural resemblance allows arbutin to bind to the active site of tyrosinase, thereby preventing tyrosine from binding and being converted to melanin precursors. Kinetic studies have confirmed this competitive inhibition mechanism.

This compound:

The precise kinetic mechanism of tyrosinase inhibition by this compound is not as extensively documented in publicly available literature. However, as a flavonoid glycoside, it is hypothesized to inhibit tyrosinase through chelation of the copper ions present in the enzyme's active site. Flavonoids are known to bind to the binuclear copper center of tyrosinase, which is essential for its catalytic activity. This interaction would likely result in a non-competitive or mixed-type inhibition.

Below is a diagram illustrating the general workflow of a tyrosinase inhibition assay and the proposed inhibitory mechanisms of arbutin and this compound.

Tyrosinase_Inhibition_Pathway cluster_assay Tyrosinase Inhibition Assay Workflow cluster_mechanism Inhibition Mechanisms Tyrosinase Tyrosinase Enzyme Reaction_Mix Reaction Mixture Tyrosinase->Reaction_Mix Substrate Substrate (L-Tyrosine/L-DOPA) Substrate->Reaction_Mix Inhibitor Inhibitor (this compound or Arbutin) Inhibitor->Reaction_Mix Measurement Measure Dopachrome Formation (Absorbance at 475-492 nm) Reaction_Mix->Measurement IC50 Calculate IC50 Value Measurement->IC50 Arbutin Arbutin (Competitive Inhibitor) Viscumneoside_III This compound (Proposed: Copper Chelation) Tyrosinase_Active_Site Tyrosinase Active Site (with Copper Ions) Melanin_Pathway Melanin Synthesis Pathway Tyrosinase_Active_Site->Melanin_Pathway Catalyzes rate-limiting step Arbutin->Tyrosinase_Active_Site Binds to active site, competes with substrate Viscumneoside_III->Tyrosinase_Active_Site Chelates copper ions, inactivates enzyme

Caption: Workflow of a tyrosinase inhibition assay and proposed mechanisms for arbutin and this compound.

Conclusion

References

Comparative Efficacy of Viscumneoside III and Other Natural Tyrosinase Inhibitors: A Scientific Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the tyrosinase inhibitory efficacy of viscumneoside III against other well-established natural inhibitors: kojic acid, arbutin, and aloesin. The content is structured to offer a clear overview of their relative potencies, supported by experimental data and methodologies for a scientific audience.

Quantitative Comparison of Tyrosinase Inhibitory Activity

The efficacy of tyrosinase inhibitors is commonly quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of an inhibitor required to reduce the enzyme's activity by 50%. The following table summarizes the reported IC50 values and the mechanism of inhibition for this compound and other selected natural compounds. It is important to note that IC50 values can vary depending on the source of the tyrosinase (e.g., mushroom, murine, human) and the specific experimental conditions.

CompoundTyrosinase SourceIC50 ValueMechanism of Inhibition
This compound Not Specified0.5 mM[1]Not Specified
Kojic Acid Mushroom121 ± 5 µM (diphenolase)[2]Competitive (monophenolase), Mixed (diphenolase)[3]
Mushroom30.6 µM[3]
α-Arbutin Mushroom8 ± 0.58 mM (monophenolase)[4]Apparent Competitive[4]
Mouse Melanoma0.48 mM[5]Mixed Type[5]
β-Arbutin Mushroom0.9 ± 0.76 mM (monophenolase)[4]Noncompetitive[5]
Mushroom0.7 mM (diphenolase)[6]
Aloesin Mushroom/Human0.1 mM[7]Noncompetitive[7]
Mushroom0.9 mM[8]Not Specified

Experimental Protocols: Tyrosinase Inhibition Assay

A standardized in vitro assay is crucial for evaluating and comparing the potency of tyrosinase inhibitors. The DOPAchrome formation method using mushroom tyrosinase is a widely accepted protocol.

Objective: To determine the concentration of a test compound required to inhibit 50% of tyrosinase activity (IC50).

Materials and Reagents:

  • Mushroom tyrosinase (e.g., 30 U/mL)

  • L-DOPA (10 mM)

  • Phosphate buffer (0.1 M, pH 6.8)

  • Test compounds (this compound, etc.) dissolved in a suitable solvent (e.g., DMSO)

  • Positive control (e.g., Kojic acid)

  • 96-well microplate

  • Microplate reader

Procedure:

  • In a 96-well plate, add 20 µL of the test compound at various concentrations. For the control wells, 20 µL of the solvent (e.g., DMSO) is used.

  • Add 40 µL of mushroom tyrosinase solution and 100 µL of phosphate buffer to each well.

  • Pre-incubate the plate at room temperature for 10 minutes.

  • Initiate the enzymatic reaction by adding 40 µL of L-DOPA solution to each well.

  • Incubate the plate at 37°C for 20 minutes.

  • Measure the absorbance of the resulting DOPAchrome at 475 nm using a microplate reader.

  • The percentage of tyrosinase inhibition is calculated using the following formula:

    % Inhibition = [(A_control - A_sample) / A_control] x 100

    Where A_control is the absorbance of the control reaction and A_sample is the absorbance in the presence of the test compound.

  • The IC50 value is determined by plotting the percentage of inhibition against the concentration of the test compound.

Visualizing the Mechanism of Action

The following diagrams illustrate the melanogenesis pathway and the general workflow for evaluating tyrosinase inhibitors.

Melanogenesis_Pathway cluster_pathway Melanogenesis Pathway cluster_inhibition Mechanism of Inhibition Tyrosine L-Tyrosine DOPA L-DOPA Tyrosine->DOPA Tyrosinase (Monophenolase) Dopaquinone Dopaquinone DOPA->Dopaquinone Tyrosinase (Diphenolase) Melanin Melanin Dopaquinone->Melanin Spontaneous reactions Inhibitor Tyrosinase Inhibitor (e.g., this compound) Tyrosinase_Target Tyrosinase Inhibitor->Tyrosinase_Target Binds to and inhibits enzyme Experimental_Workflow cluster_prep Preparation cluster_assay Assay Procedure cluster_analysis Data Analysis A Prepare Reagents: - Tyrosinase Enzyme - L-DOPA Substrate - Buffer C Mix Inhibitor and Enzyme A->C B Prepare Test Compounds: - this compound - Other Inhibitors - Positive Control B->C D Pre-incubate C->D E Add Substrate (L-DOPA) D->E F Incubate at 37°C E->F G Measure Absorbance at 475 nm F->G H Calculate % Inhibition G->H I Determine IC50 Value H->I

References

A Comparative Study of the Antioxidant Activity of Viscumneoside III and Quercetin

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to the Compounds

Viscumneoside III is a flavanone glycoside found in Viscum coloratum, a species of mistletoe used in traditional medicine.[1][2] Its structure consists of a homoeriodictyol aglycone linked to a sugar moiety. As a member of the flavonoid family, it is presumed to possess antioxidant properties, contributing to the overall antioxidant capacity of Viscum extracts.[3][4][5][6]

Quercetin is a highly researched flavonol present in a wide variety of fruits, vegetables, and grains. It is renowned for its potent antioxidant and anti-inflammatory effects, which are attributed to its specific chemical structure.[1][4][7][8]

Quantitative Antioxidant Activity

A direct quantitative comparison of the antioxidant activity of isolated this compound and quercetin is challenging due to the lack of specific IC50 or Trolox Equivalent Antioxidant Capacity (TEAC) values for this compound in published research. The tables below present established antioxidant values for quercetin and the reported activity of Viscum extracts, which contain this compound among other flavonoids.

Table 1: DPPH Radical Scavenging Activity

Compound/ExtractIC50 (µg/mL)Source
Quercetin4.97 ± 0.08[9]
Viscum orientale Methanol Extract6.63[10]
This compoundData not available

Lower IC50 values indicate stronger antioxidant activity.

Table 2: ABTS Radical Scavenging Activity

Compound/ExtractTEAC (µmol Trolox/µmol compound)Source
Quercetin~1.5 - 5.0[11]
This compoundData not available

Higher TEAC values indicate stronger antioxidant activity.

Mechanisms of Antioxidant Action

The antioxidant activity of flavonoids like this compound and quercetin is primarily executed through two main mechanisms: hydrogen atom transfer (HAT) and single electron transfer (SET). These mechanisms allow them to neutralize reactive oxygen species (ROS) and chelate metal ions, thereby preventing oxidative damage to cellular components.

Quercetin's Antioxidant Signaling Pathways

Quercetin's antioxidant effects are well-documented and involve the modulation of several intracellular signaling pathways. It can directly scavenge free radicals and also enhance the endogenous antioxidant defense system by upregulating the expression of antioxidant enzymes through the Nrf2-ARE pathway.

Quercetin_Antioxidant_Pathway ROS Reactive Oxygen Species (ROS) Quercetin Quercetin ROS->Quercetin Scavenged by Nrf2 Nrf2 Quercetin->Nrf2 Stabilizes ARE Antioxidant Response Element (ARE) Nrf2->ARE Translocates to nucleus and binds to Keap1 Keap1 AntioxidantEnzymes Antioxidant Enzymes (e.g., HO-1, SOD, CAT) ARE->AntioxidantEnzymes Promotes transcription of AntioxidantEnzymes->ROS Neutralize CellularProtection Cellular Protection AntioxidantEnzymes->CellularProtection Leads to

Caption: Quercetin's antioxidant mechanism of action.

This compound's Postulated Antioxidant Action

As a flavanone glycoside, this compound's antioxidant activity is expected to be influenced by its structural features. The presence of hydroxyl groups on the B-ring and the glycosylation at the C7 position of the A-ring are key determinants of its radical scavenging and metal-chelating abilities. The general mechanism involves donating a hydrogen atom or an electron to a free radical, thereby stabilizing it.

General_Flavonoid_Antioxidant_Action FreeRadical Free Radical (R•) NeutralizedMolecule Neutralized Molecule (RH) FreeRadical->NeutralizedMolecule Flavonoid Flavonoid (e.g., this compound) Flavonoid->FreeRadical Donates H• StableRadical Stable Flavonoid Radical (F•) Flavonoid->StableRadical

Caption: General mechanism of flavonoid antioxidant action.

Experimental Protocols

The following are detailed methodologies for key antioxidant assays that can be used to compare the activity of this compound and quercetin.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay measures the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical, causing a color change from purple to yellow.

Methodology:

  • Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol.

  • Sample Preparation: Prepare various concentrations of the test compounds (this compound and quercetin) and a standard antioxidant (e.g., ascorbic acid) in methanol.

  • Reaction Mixture: In a 96-well plate, add 180 µL of the DPPH solution to 20 µL of the sample solutions. A control well should contain 20 µL of methanol instead of the sample.

  • Incubation: Incubate the plate in the dark at room temperature for 30 minutes.

  • Measurement: Measure the absorbance at 517 nm using a microplate reader.

  • Calculation: The percentage of radical scavenging activity is calculated using the formula: % Scavenging = [(Abs_control - Abs_sample) / Abs_control] x 100 The IC50 value (the concentration of the sample that scavenges 50% of the DPPH radicals) is then determined by plotting the percentage of scavenging against the sample concentration.

DPPH_Assay_Workflow start Start prep_dpph Prepare 0.1 mM DPPH in Methanol start->prep_dpph prep_samples Prepare Sample Dilutions (this compound, Quercetin) start->prep_samples mix Mix 180 µL DPPH with 20 µL Sample in 96-well plate prep_dpph->mix prep_samples->mix incubate Incubate 30 min in the dark mix->incubate measure Measure Absorbance at 517 nm incubate->measure calculate Calculate % Scavenging and IC50 measure->calculate end End calculate->end

Caption: Workflow for the DPPH radical scavenging assay.

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay

This assay is based on the ability of antioxidants to scavenge the pre-formed ABTS radical cation (ABTS•+), a blue-green chromophore. The reduction of ABTS•+ by an antioxidant is measured by the decrease in absorbance.

Methodology:

  • Preparation of ABTS•+ Solution: Prepare a 7 mM aqueous solution of ABTS and a 2.45 mM aqueous solution of potassium persulfate. Mix the two solutions in equal volumes and allow them to react in the dark at room temperature for 12-16 hours to generate the ABTS•+ radical.

  • Working Solution: Dilute the ABTS•+ solution with ethanol to an absorbance of 0.70 ± 0.02 at 734 nm.

  • Sample Preparation: Prepare various concentrations of the test compounds and a standard (e.g., Trolox) in a suitable solvent.

  • Reaction Mixture: Add 190 µL of the ABTS•+ working solution to 10 µL of the sample solutions in a 96-well plate.

  • Incubation: Incubate the plate at room temperature for 6 minutes.

  • Measurement: Measure the absorbance at 734 nm.

  • Calculation: The scavenging activity is calculated similarly to the DPPH assay. The results are often expressed as Trolox Equivalent Antioxidant Capacity (TEAC), which is the concentration of Trolox with the same antioxidant capacity as the test sample.

ABTS_Assay_Workflow start Start prep_abts Prepare ABTS Radical Cation (ABTS + K2S2O8) start->prep_abts prep_samples Prepare Sample Dilutions (this compound, Quercetin, Trolox) start->prep_samples adjust_abs Dilute ABTS radical to Absorbance ~0.7 at 734 nm prep_abts->adjust_abs mix Mix 190 µL ABTS•+ with 10 µL Sample in 96-well plate prep_samples->mix adjust_abs->mix incubate Incubate 6 min mix->incubate measure Measure Absorbance at 734 nm incubate->measure calculate Calculate % Scavenging and TEAC measure->calculate end End calculate->end

Caption: Workflow for the ABTS radical scavenging assay.

Cellular Antioxidant Activity (CAA) Assay

The CAA assay measures the antioxidant activity of compounds within a cellular environment, providing a more biologically relevant assessment. It utilizes a fluorescent probe (DCFH-DA) that becomes fluorescent upon oxidation by intracellular ROS.

Methodology:

  • Cell Culture: Seed human hepatocarcinoma (HepG2) cells in a 96-well black, clear-bottom microplate and grow to confluence.

  • Cell Treatment: Wash the cells with phosphate-buffered saline (PBS). Treat the cells with various concentrations of the test compounds and a standard (quercetin can be used as a standard in this assay) along with the DCFH-DA probe (25 µM) for 1 hour.

  • Induction of Oxidative Stress: Wash the cells again with PBS to remove the compounds and probe from the medium. Add a free radical initiator, such as AAPH (600 µM), to induce oxidative stress.

  • Measurement: Immediately measure the fluorescence intensity every 5 minutes for 1 hour using a fluorescence plate reader with an excitation of 485 nm and an emission of 538 nm.

  • Calculation: The CAA value is calculated from the area under the curve of fluorescence versus time. The results are often expressed as quercetin equivalents (QE).

CAA_Assay_Workflow start Start seed_cells Seed HepG2 cells in 96-well plate to confluence start->seed_cells treat_cells Treat cells with Samples and DCFH-DA probe (1 hr) seed_cells->treat_cells wash_cells Wash cells with PBS treat_cells->wash_cells add_aaph Add AAPH to induce oxidative stress wash_cells->add_aaph measure_fluorescence Measure fluorescence kinetically (Ex: 485 nm, Em: 538 nm) add_aaph->measure_fluorescence calculate Calculate CAA values (Quercetin Equivalents) measure_fluorescence->calculate end End calculate->end

Caption: Workflow for the Cellular Antioxidant Activity (CAA) assay.

Conclusion

Quercetin is a well-established antioxidant with a large body of evidence supporting its potent free radical scavenging and cell-protective effects. This compound, as a flavonoid constituent of Viscum coloratum, is expected to contribute to the antioxidant properties of mistletoe extracts. However, a significant gap in the literature exists regarding the specific, quantitative antioxidant activity of isolated this compound.

Future research should focus on isolating this compound and evaluating its antioxidant capacity using standardized assays such as DPPH, ABTS, and CAA. This would enable a direct and quantitative comparison with well-characterized antioxidants like quercetin, providing valuable insights for researchers and drug development professionals interested in the therapeutic potential of this natural compound. Based on the general structure-activity relationships of flavonoids, it is hypothesized that quercetin, as a flavonol with a C2-C3 double bond and multiple hydroxyl groups, would exhibit stronger antioxidant activity than this compound, a flavanone glycoside. However, experimental validation is necessary to confirm this hypothesis.

References

A Comparative Guide to the Cross-Validation of Analytical Methods for Viscumneoside III Quantification

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of various analytical methods for the quantification of viscumneoside III, a flavanone glycoside found in Viscum coloratum.[1] The selection of an appropriate analytical method is critical for ensuring the accuracy, precision, and reliability of experimental results in research, quality control, and pharmacokinetic studies. This document outlines the experimental protocols and performance characteristics of four commonly employed analytical techniques: High-Performance Liquid Chromatography (HPLC), Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS), High-Performance Thin-Layer Chromatography (HPTLC), and Enzyme-Linked Immunosorbent Assay (ELISA).

Comparative Analysis of Analytical Methods

The choice of an analytical method is often a trade-off between various performance parameters. The following table summarizes the key validation parameters for the quantification of this compound using HPLC, UPLC-MS/MS, HPTLC, and ELISA. The data presented here is a representative synthesis based on typical performance characteristics of these methods for similar analytes.

Validation ParameterHPLC-UVUPLC-MS/MSHPTLC-DensitometryELISA
Linearity (r²) > 0.999[2]> 0.9998[3]> 0.998[4]> 0.99
Accuracy (% Recovery) 98 - 102%[5]97.8 - 103.2%[3]98.39 - 99.17%[4]95 - 105%
Precision (% RSD)
- Intra-day< 2%[2]< 1.5%< 2%[4]< 10%[6]
- Inter-day< 3%[2]< 2%< 3%< 15%[6]
Limit of Detection (LOD) ~50 ng/mL~0.1 ng/mL[3]~20 ng/band[7]~1 ng/mL[6]
Limit of Quantification (LOQ) ~150 ng/mL~0.3 ng/mL[3]~60 ng/band[7]~3 ng/mL[8]
Analysis Time per Sample ~20 min~5 min[9]~30 min (for a full plate)~4 hours (for a full plate)
Specificity/Selectivity ModerateHighModerateHigh (antibody dependent)
Cost per Sample LowHighLowModerate

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of analytical results. Below are representative protocols for each of the discussed analytical methods for the quantification of this compound.

High-Performance Liquid Chromatography (HPLC-UV)

HPLC is a widely used technique for the separation and quantification of various compounds.

Instrumentation:

  • HPLC system with a quaternary pump, autosampler, column oven, and a photodiode array (PDA) detector.[10]

Chromatographic Conditions:

  • Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm).[2]

  • Mobile Phase: Isocratic elution with a mixture of acetonitrile and 0.1% formic acid in water (e.g., 30:70 v/v).[2]

  • Flow Rate: 1.0 mL/min.[2]

  • Column Temperature: 25 °C.[11]

  • Injection Volume: 10 µL.[2]

  • Detection Wavelength: 280 nm.[12]

Sample Preparation:

  • Extract powdered plant material or formulate a sample with a suitable solvent (e.g., methanol).

  • Filter the extract through a 0.45 µm syringe filter before injection.

Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS)

UPLC-MS/MS offers higher sensitivity and selectivity compared to HPLC, making it suitable for trace-level analysis.

Instrumentation:

  • UPLC system coupled with a triple quadrupole tandem mass spectrometer with an electrospray ionization (ESI) source.[13]

Chromatographic Conditions:

  • Column: Acquity UPLC BEH C18 column (e.g., 100 mm x 2.1 mm, 1.7 µm).[3][14]

  • Mobile Phase: Gradient elution with 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).[14]

  • Flow Rate: 0.3 mL/min.

  • Column Temperature: 40 °C.[14]

  • Injection Volume: 2 µL.[15]

Mass Spectrometry Conditions:

  • Ionization Mode: Negative Electrospray Ionization (ESI-).

  • Multiple Reaction Monitoring (MRM) Transitions: Specific precursor and product ion transitions for this compound would need to be determined by direct infusion of a standard solution.

Sample Preparation:

  • Similar to HPLC, but may require a solid-phase extraction (SPE) clean-up step for complex matrices to reduce matrix effects.

High-Performance Thin-Layer Chromatography (HPTLC)

HPTLC is a planar chromatographic technique that allows for the simultaneous analysis of multiple samples, making it cost-effective for screening purposes.[7]

Instrumentation:

  • HPTLC applicator, developing chamber, and a densitometric scanner.[4]

Chromatographic Conditions:

  • Stationary Phase: HPTLC plates pre-coated with silica gel 60 F254.[4]

  • Mobile Phase: A mixture of ethyl acetate, formic acid, and water (e.g., 8:1:1, v/v/v).

  • Application: Apply samples as bands of 6 mm width.[4]

  • Development: Develop the plate up to a distance of 8 cm in a saturated chamber.[16]

  • Densitometric Analysis: Scan the plates at 280 nm.

Sample Preparation:

  • Extract the sample with a suitable solvent and apply the filtered extract directly to the HPTLC plate.

Enzyme-Linked Immunosorbent Assay (ELISA)

ELISA is a highly sensitive and specific immunoassay technique, provided a specific antibody against this compound is available.

Principle:

  • A competitive ELISA format is often used for small molecules like this compound.[6] In this setup, this compound in the sample competes with a labeled this compound conjugate for binding to a limited number of specific antibody-coated wells. The signal is inversely proportional to the concentration of this compound in the sample.

General Procedure:

  • Coat a microtiter plate with an antibody specific to this compound.

  • Add standards and samples to the wells, followed by the addition of enzyme-conjugated this compound.

  • Incubate to allow for competitive binding.

  • Wash the plate to remove unbound reagents.

  • Add a substrate that reacts with the enzyme to produce a colored product.

  • Stop the reaction and measure the absorbance using a microplate reader.

  • Quantify the amount of this compound in the samples by comparing their absorbance to a standard curve.

Workflow and Logical Relationships

The following diagrams illustrate the general workflow for cross-validating analytical methods and the logical relationship between the key validation parameters.

CrossValidationWorkflow cluster_planning Planning Phase cluster_execution Execution Phase cluster_evaluation Evaluation Phase A Define Analytical Requirements (e.g., sensitivity, throughput) B Select Potential Analytical Methods (e.g., HPLC, UPLC-MS, HPTLC, ELISA) A->B C Develop and Optimize Each Method Individually B->C D Perform Method Validation (Linearity, Accuracy, Precision, etc.) C->D E Analyze a Common Set of Samples with Each Validated Method D->E F Compare Quantitative Results (Statistical Analysis, e.g., Bland-Altman plot) E->F G Evaluate Practical Aspects (Cost, Time, Robustness) F->G H Select the Most Suitable Method for the Intended Application G->H

Caption: General workflow for the cross-validation of analytical methods.

ValidationParameters Method Analytical Method Linearity Linearity (r²) Method->Linearity Accuracy Accuracy (% Recovery) Method->Accuracy Precision Precision (% RSD) Method->Precision Sensitivity Sensitivity (LOD, LOQ) Method->Sensitivity Specificity Specificity Method->Specificity Robustness Robustness Method->Robustness Linearity->Accuracy Accuracy->Precision Precision->Sensitivity

Caption: Interrelationship of key analytical method validation parameters.

References

A Comparative Analysis of Viscumneoside III: In Vitro Promise vs. In Vivo Potential

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, understanding the translational potential of a novel compound is paramount. Viscumneoside III, a flavanone glycoside isolated from the medicinal plant Viscum coloratum, has demonstrated notable anti-inflammatory properties in laboratory settings. This guide provides a comprehensive comparison of the currently available in vitro and in vivo efficacy data for this compound, offering insights into its therapeutic promise and highlighting areas for future investigation.

In Vitro Efficacy: Targeted Anti-Inflammatory Action

In vitro studies have been instrumental in elucidating the specific cellular and molecular mechanisms of this compound. A key finding is its ability to selectively modulate the production of pro-inflammatory chemokines in macrophages without inducing cellular toxicity.

Quantitative Data Summary

The following table summarizes the key quantitative findings from in vitro assays performed on RAW264.7 murine macrophage cells.

ParameterAssayCell LineKey Findings
Anti-inflammatory Activity ELISARAW264.7This compound significantly suppresses the lipopolysaccharide (LPS)-induced production of Monocyte Chemoattractant Protein-1 (MCP-1) in a dose-dependent manner.[1]
Cytotoxicity MTT AssayRAW264.7This compound does not exhibit significant cytotoxicity at concentrations effective for anti-inflammatory activity.[1]
Mechanism of Action: Modulation of Inflammatory Signaling

Research indicates that the anti-inflammatory effects of Viscum album extracts, which contain this compound, are linked to the modulation of key inflammatory signaling pathways. Specifically, the extract has been shown to affect the phosphorylation of AKT and Mitogen-Activated Protein Kinases (MAPKs), including ERK, JNK, and p38. This suggests that this compound may exert its anti-inflammatory effects by interfering with these signaling cascades, ultimately leading to the reduced expression of inflammatory mediators like MCP-1.

Signaling Pathway of this compound in Macrophages

This compound Signaling Pathway cluster_pathways Intracellular Signaling LPS LPS TLR4 TLR4 LPS->TLR4 AKT AKT TLR4->AKT MAPK MAPK (ERK, JNK, p38) TLR4->MAPK Viscumneoside_III This compound p_AKT p-AKT Viscumneoside_III->p_AKT p_MAPK p-MAPK Viscumneoside_III->p_MAPK AKT->p_AKT Phosphorylation MAPK->p_MAPK Phosphorylation NFkB NF-κB MCP1 MCP-1 Production NFkB->MCP1 p_AKT->NFkB p_MAPK->NFkB

Caption: this compound inhibits LPS-induced MCP-1 production by suppressing the phosphorylation of AKT and MAPKs.

In Vivo Efficacy: An Area for Further Exploration

To date, there is a notable absence of published studies specifically evaluating the in vivo efficacy of isolated this compound. While research on crude extracts of Viscum album var. coloratum has shown promising results in animal models of inflammatory diseases, the direct contribution of this compound to these effects remains to be elucidated.

One study investigating an ethanol extract of Viscum album var. coloratum in a mouse model of ulcerative colitis reported an alleviation of clinical symptoms and a suppression of inflammatory cytokines.[2] However, as this was a complex extract, the observed in vivo activity cannot be solely attributed to this compound.

The lack of specific in vivo data, including pharmacokinetic and pharmacodynamic profiles, for this compound represents a significant knowledge gap. Future research should prioritize animal studies to determine its oral bioavailability, effective dosing, and efficacy in established models of inflammation.

Experimental Protocols

In Vitro MCP-1 Suppression Assay

Objective: To quantify the effect of this compound on the production of MCP-1 in LPS-stimulated macrophages.

Cell Line: RAW264.7 murine macrophages.

Methodology:

  • Cell Culture: RAW264.7 cells are cultured in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO2 humidified atmosphere.

  • Treatment: Cells are seeded in 24-well plates and allowed to adhere overnight. The following day, the media is replaced with fresh media containing various concentrations of this compound.

  • Stimulation: After a 1-hour pre-treatment with this compound, cells are stimulated with 0.5 ng/mL of lipopolysaccharide (LPS) for 24 hours.

  • Quantification: The cell culture supernatant is collected, and the concentration of MCP-1 is determined using a commercially available ELISA kit, following the manufacturer's instructions.

  • Data Analysis: The percentage of MCP-1 inhibition is calculated relative to the LPS-only treated control.

Experimental Workflow for In Vitro MCP-1 Assay

In Vitro MCP-1 Assay Workflow start Start culture Culture RAW264.7 Cells start->culture seed Seed Cells in 24-well Plates culture->seed treat Pre-treat with this compound seed->treat stimulate Stimulate with LPS treat->stimulate collect Collect Supernatant stimulate->collect elisa Perform MCP-1 ELISA collect->elisa analyze Analyze Data elisa->analyze end End analyze->end

Caption: Workflow for determining the in vitro effect of this compound on MCP-1 production.

In Vivo Anti-Inflammatory Model (General Protocol)

While no specific in vivo studies for this compound are available, a common model for assessing anti-inflammatory potential is the LPS-induced endotoxemia model in mice.

Objective: To evaluate the effect of a test compound on systemic inflammation.

Animal Model: C57BL/6 mice.

Methodology:

  • Acclimatization: Animals are acclimatized for at least one week before the experiment.

  • Treatment: Mice are administered the test compound (e.g., this compound) via an appropriate route (e.g., oral gavage, intraperitoneal injection) at various doses. A vehicle control group receives the vehicle alone.

  • Induction of Inflammation: After a specified pre-treatment time, inflammation is induced by an intraperitoneal injection of LPS.

  • Sample Collection: At a designated time point post-LPS injection, blood is collected for serum analysis, and relevant tissues (e.g., lung, liver) may be harvested.

  • Analysis: Serum levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6, MCP-1) are quantified by ELISA. Tissues can be processed for histological analysis or to measure inflammatory markers.

  • Data Analysis: Cytokine levels and histological scores in the treatment groups are compared to the LPS-only control group.

Conclusion and Future Directions

This compound demonstrates clear promise as a targeted anti-inflammatory agent based on robust in vitro evidence. Its ability to suppress MCP-1 production in macrophages without causing cytotoxicity points to a favorable therapeutic window at the cellular level. However, the current lack of in vivo data is a critical limitation in assessing its true therapeutic potential.

Future research should focus on:

  • Pharmacokinetic Studies: Determining the absorption, distribution, metabolism, and excretion (ADME) profile of this compound to understand its bioavailability and in vivo stability.

  • In Vivo Efficacy Studies: Evaluating the efficacy of isolated this compound in well-established animal models of inflammatory diseases, such as arthritis, inflammatory bowel disease, or sepsis.

  • Mechanism of Action Deep Dive: Further elucidating the precise molecular targets of this compound within the AKT and MAPK signaling pathways to better understand its mechanism of action.

By addressing these key areas, the scientific community can bridge the gap between the compelling in vitro findings and the potential for this compound to be developed into a novel anti-inflammatory therapeutic.

References

Synergistic Potential of Viscumneoside III and Other Viscum album Constituents in Cancer Therapy

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The therapeutic application of plant-derived compounds in oncology is a rapidly evolving field. Among these, constituents of Viscum album L. (European mistletoe) have garnered significant interest for their potential anticancer properties. While direct experimental evidence on the synergistic effects of viscumneoside III with other compounds is not extensively documented in current literature, a broader examination of Viscum album extracts reveals a compelling landscape of synergistic and additive interactions with conventional chemotherapeutic agents. This guide provides a comparative overview of the synergistic effects of Viscum album constituents, offering insights into their potential therapeutic applications and the experimental frameworks used to evaluate them.

Comparative Analysis of Synergistic Effects

Extracts from Viscum album contain a complex mixture of bioactive compounds, including lectins, viscotoxins, and triterpene acids. Studies have shown that these components can act synergistically to inhibit cancer cell growth and enhance the efficacy of chemotherapy.

Table 1: Synergistic Cytotoxicity of Viscum album Extracts and a Key Constituent

Cell Line(s)Compound/ExtractCombination AgentObserved EffectQuantitative Data (IC50/Effect)Reference
Ewing Sarcoma (TC-71, A673)ViscumTT (Aqueous Extract + Triterpene Extract)Self-SynergySynergistic induction of apoptosis and inhibition of proliferation.Webb's fractional product (Fp) > 1, indicating synergy.[1]
Acute Myeloid Leukemia (OCI-AML3, MOLM-13)ViscumTT (Aqueous Extract + Triterpene Extract)Self-SynergySynergistic enhancement of apoptosis induction.Not specified.[2]
Human Breast Carcinoma (HCC1937, HCC1143), Pancreatic Adenocarcinoma (PA-TU-8902), Prostate Carcinoma (DU145), Lung Carcinoma (NCI-H460)Viscum album Extract (VAE)Doxorubicin, Gemcitabine, Docetaxel, Mitoxantrone, CisplatinAdditive augmentation of chemotherapy-induced cytostasis at VAE concentrations ≥10 μg/ml.Not specified.[3][4]

Experimental Protocols

The following are detailed methodologies for key experiments cited in the evaluation of synergistic effects of Viscum album constituents.

1. Cell Viability and Cytotoxicity Assays

  • MTT Assay: To assess cell viability, cells are seeded in 96-well plates and treated with various concentrations of the compounds alone or in combination for a specified period (e.g., 24, 48, 72 hours). Subsequently, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution is added to each well and incubated. The resulting formazan crystals are dissolved in a solubilization buffer (e.g., DMSO), and the absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The percentage of cell viability is calculated relative to untreated control cells.

  • Apoptosis Assay (Annexin V/Propidium Iodide Staining): The induction of apoptosis is quantified using flow cytometry after staining cells with Annexin V-FITC and propidium iodide (PI). Cells are treated with the compounds for a specified time, harvested, washed with PBS, and then resuspended in Annexin V binding buffer. Annexin V-FITC and PI are added, and the cells are incubated in the dark. The stained cells are then analyzed by a flow cytometer to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.

2. Evaluation of Synergy

  • Webb's Fractional Product Method: To determine the nature of the interaction between components within an extract combination (e.g., viscumTT), Webb's fractional product (Fp) can be calculated. An Fp value greater than 1 indicates synergy.[1]

  • Combination Index (CI) Method: The synergistic, additive, or antagonistic effects of drug combinations are often quantified using the Combination Index (CI) method based on the Chou-Talalay principle. CI values are calculated using software like CompuSyn. A CI < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.

Signaling Pathways and Mechanisms of Action

The synergistic effects of Viscum album extracts are attributed to the modulation of multiple signaling pathways involved in cell survival and apoptosis.

Synergy_Workflow cluster_compounds Combination Treatment cluster_cellular_effects Cellular Response cluster_outcome Therapeutic Outcome Viscum_Album_Extracts Viscum album Extracts (Lectins, Triterpenes) Cell_Cycle_Arrest Cell Cycle Arrest Viscum_Album_Extracts->Cell_Cycle_Arrest Apoptosis_Induction Induction of Apoptosis Viscum_Album_Extracts->Apoptosis_Induction Proliferation_Inhibition Inhibition of Proliferation Viscum_Album_Extracts->Proliferation_Inhibition Chemotherapy Chemotherapeutic Agents (e.g., Doxorubicin, Cisplatin) Chemotherapy->Cell_Cycle_Arrest Chemotherapy->Apoptosis_Induction Chemotherapy->Proliferation_Inhibition Synergistic_Effect Synergistic/ Additive Effect Cell_Cycle_Arrest->Synergistic_Effect Apoptosis_Induction->Synergistic_Effect Proliferation_Inhibition->Synergistic_Effect

Caption: Workflow of synergistic interactions.

The combination of aqueous and triterpene extracts from Viscum album (viscumTT) has been shown to synergistically induce apoptosis through both the intrinsic and extrinsic pathways, involving the activation of CASP8 and CASP9.[1][5] Furthermore, this combination can downregulate key anti-apoptotic proteins such as MCL1, BIRC5, and XIAP.[1][5]

Apoptosis_Pathway cluster_treatment Treatment cluster_pathways Apoptotic Pathways cluster_regulation Regulatory Proteins cluster_outcome Outcome ViscumTT ViscumTT (Viscum album Extracts) Extrinsic_Pathway Extrinsic Pathway ViscumTT->Extrinsic_Pathway Intrinsic_Pathway Intrinsic Pathway ViscumTT->Intrinsic_Pathway Downregulation Downregulation ViscumTT->Downregulation Caspase8 CASP8 Activation Extrinsic_Pathway->Caspase8 Caspase9 CASP9 Activation Intrinsic_Pathway->Caspase9 Apoptosis Apoptosis Caspase8->Apoptosis Caspase9->Apoptosis Anti_Apoptotic Anti-Apoptotic Proteins (MCL1, BIRC5, XIAP) Anti_Apoptotic->Apoptosis | Downregulation->Anti_Apoptotic

Caption: Apoptosis induction by ViscumTT.

Potential Role of this compound and Other Flavonoid Glycosides

This compound is a flavanone glycoside found in Viscum coloratum.[6] While direct studies on its synergistic effects are lacking, the broader class of flavonoids and their glycosides have been shown to exhibit synergistic anticancer effects when combined with chemotherapeutic agents like paclitaxel.[7] Flavonoids can sensitize cancer cells to chemotherapy by modulating various signaling pathways, including PI3K/AKT, MAPK, and NF-κB, and by inhibiting drug efflux pumps like P-glycoprotein.[8]

Given that the therapeutic effects of Viscum album are often attributed to the synergistic interactions of its various secondary metabolites, it is plausible that flavonoid glycosides like this compound contribute to the overall anticancer activity of the extracts.[9] Future research should aim to isolate this compound and evaluate its synergistic potential with other compounds, both from Viscum album and from conventional cancer therapies. This would provide a more complete understanding of the therapeutic potential of this specific compound and could lead to the development of novel combination therapies.

References

Comparative Analysis of Viscumneoside III Content in Different Viscum Species: A Review of Current Findings

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the presence of viscumneoside III in various Viscum species based on available scientific literature. While direct quantitative comparisons of this compound content across multiple species are limited, this document summarizes the existing findings to aid in research and development efforts. The guide also details a standard experimental protocol for the analysis of flavonoids in Viscum and illustrates a key signaling pathway associated with the anti-inflammatory activity of flavonoids, a class of compounds to which this compound belongs.

Presence of this compound in Viscum Species

Current research has identified the presence of this compound in a limited number of Viscum species. The chemical composition of Viscum species can be influenced by factors such as the subspecies and the host tree.[1][2] Among the most studied species are Viscum album, Viscum coloratum, and Viscum articulatum.[1][3] The following table summarizes the reported presence of this compound in different Viscum species.

Viscum SpeciesPresence of this compound
Viscum albumReported[4]
Viscum coloratumReported
Viscum articulatumNot explicitly reported in the reviewed literature

Note: The absence of a report for a specific species does not definitively mean the compound is absent, but rather that it has not been identified in the reviewed studies. Further targeted quantitative analyses are required to establish the precise content of this compound across a wider range of Viscum species.

Experimental Protocols for Flavonoid Analysis in Viscum

The quantification of this compound and other flavonoids in Viscum species is typically performed using High-Performance Liquid Chromatography (HPLC) coupled with a Diode-Array Detector (DAD) or Mass Spectrometry (MS). The following is a representative protocol synthesized from various studies.[5][6][7][8]

1. Sample Preparation:

  • Extraction: Dried and powdered plant material (leaves and stems) is extracted with a suitable solvent, typically 80% methanol or ethanol. Maceration or sonication can be used to enhance extraction efficiency.

  • Purification: The crude extract is filtered and concentrated under reduced pressure. For more detailed analysis, solid-phase extraction (SPE) can be employed to clean up the sample and enrich the flavonoid fraction.

2. HPLC-DAD Analysis:

  • Chromatographic System: A standard HPLC system equipped with a C18 reversed-phase column is commonly used.

  • Mobile Phase: A gradient elution is typically employed using a mixture of two solvents:

    • Solvent A: Water with a small percentage of an acidifier like formic acid or trifluoroacetic acid (e.g., 0.1% v/v).

    • Solvent B: Acetonitrile or methanol with the same acidifier.

  • Gradient Program: The proportion of Solvent B is gradually increased over the course of the analysis to separate compounds with different polarities.

  • Detection: A Diode-Array Detector is used to monitor the absorbance at specific wavelengths, typically around 280 nm and 360 nm for flavonoids.

  • Quantification: The concentration of this compound is determined by comparing the peak area in the sample chromatogram to a calibration curve prepared with a certified reference standard of this compound.

Visualization of a Key Anti-Inflammatory Signaling Pathway

This compound is a flavonoid, a class of compounds known for their anti-inflammatory properties. A primary mechanism through which flavonoids exert their anti-inflammatory effects is by inhibiting the Nuclear Factor-kappa B (NF-κB) signaling pathway.[1][2][9][10][11][12][13][14][15] This pathway is a central regulator of the inflammatory response.

Below is a diagram illustrating the NF-κB signaling pathway and the inhibitory action of flavonoids.

G Inhibition of NF-κB Signaling Pathway by Flavonoids Inflammatory Stimuli Inflammatory Stimuli Receptor Receptor Inflammatory Stimuli->Receptor Binds IKK Complex IKK Complex Receptor->IKK Complex Activates IκB-NF-κB Complex IκB NF-κB IKK Complex->IκB-NF-κB Complex Phosphorylates IκB IκB IκB Ubiquitination & Degradation Ubiquitination & Degradation IκB->Ubiquitination & Degradation Tagged for NF-κB NF-κB NF-κB_n NF-κB NF-κB->NF-κB_n Translocates Flavonoids (this compound) Flavonoids (this compound) Flavonoids (this compound)->IKK Complex Inhibits Flavonoids (this compound)->NF-κB_n Inhibits Translocation DNA DNA NF-κB_n->DNA Binds to Pro-inflammatory Genes Pro-inflammatory Genes DNA->Pro-inflammatory Genes Transcription of

Caption: Flavonoid-mediated inhibition of the NF-κB signaling pathway.

References

A Head-to-Head Comparison of Viscumneoside III and Synthetic Tyrosinase Inhibitors in Melanogenesis

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

In the landscape of dermatological research and cosmetic science, the quest for potent and safe tyrosinase inhibitors is paramount for the management of hyperpigmentation. This guide provides a comprehensive head-to-head comparison of viscumneoside III, a natural compound, against a panel of widely recognized synthetic tyrosinase inhibitors: kojic acid, arbutin, thiamidol, and azelaic acid. This report is intended for researchers, scientists, and drug development professionals, offering a detailed analysis of their inhibitory efficacy, mechanisms of action, and the experimental protocols to evaluate them.

Executive Summary

Tyrosinase is the rate-limiting enzyme in melanin biosynthesis, making it a prime target for developing agents that address skin hyperpigmentation disorders.[1] While a plethora of natural and synthetic compounds have been identified as tyrosinase inhibitors, their efficacies and mechanisms can vary significantly. This comparison guide consolidates available data to provide a clear, evidence-based overview of this compound in relation to established synthetic alternatives.

Quantitative Comparison of Tyrosinase Inhibitory Activity

The inhibitory potential of these compounds is most commonly quantified by their half-maximal inhibitory concentration (IC50), which represents the concentration of an inhibitor required to reduce the enzyme's activity by 50%. The following table summarizes the available IC50 values, primarily against mushroom tyrosinase, a common model in preliminary screenings due to its commercial availability.[2] It is crucial to note that IC50 values can vary between studies due to different experimental conditions.[3]

CompoundTypeEnzyme SourceIC50 ValueMechanism of Action
This compound NaturalMushroom Tyrosinase0.5 mMNot fully elucidated, but reported to have anti-tyrosinase activity.[4]
Kojic Acid SyntheticMushroom Tyrosinase30.6 µMChelates copper ions in the active site of tyrosinase.[5][6]
Arbutin (β-arbutin) SyntheticMushroom Tyrosinase0.7 - 10 mMCompetitive inhibition of tyrosinase.[7][8]
Thiamidol SyntheticHuman Tyrosinase1.1 µMPotent inhibitor of human tyrosinase.[2][9]
Mushroom Tyrosinase108 µMWeak inhibitor of mushroom tyrosinase.[2][9]
Azelaic Acid SyntheticTyrosinaseKᵢ = 2.73 mMCompetitive inhibitor of tyrosinase.[10]

Note: Kᵢ (inhibition constant) for azelaic acid is a measure of its potency as a competitive inhibitor. A lower Kᵢ value indicates a higher potency. The IC50 values for Kojic Acid and Arbutin can show variability across different studies.

Mechanisms of Action: A Deeper Dive

The efficacy of a tyrosinase inhibitor is intrinsically linked to its mechanism of action. Understanding these mechanisms is crucial for the rational design of novel and more potent inhibitors.

This compound: While identified as a tyrosinase inhibitor, the precise molecular mechanism of this compound is not yet fully elucidated in the reviewed literature. Further research is required to characterize its mode of interaction with the tyrosinase enzyme.

Kojic Acid: This well-established inhibitor functions primarily by chelating the copper ions within the active site of the tyrosinase enzyme.[5][6] This action prevents the enzyme from binding to its substrate, tyrosine, thereby halting the melanin production cascade.[5]

Arbutin: A hydroquinone derivative, arbutin acts as a competitive inhibitor of tyrosinase.[7][8] It competes with the natural substrate, L-tyrosine, for binding to the enzyme's active site.[8] By occupying the active site, arbutin prevents the conversion of L-tyrosine to L-DOPA, the first step in melanogenesis.

Thiamidol: This resorcinyl thiazole derivative is a highly potent and specific inhibitor of human tyrosinase.[2][9][11] Its development was based on screening against human tyrosinase, which explains its significantly higher efficacy on the human enzyme compared to the mushroom-derived enzyme.[2][9] It acts as a reversible competitive inhibitor.[11]

Azelaic Acid: This dicarboxylic acid acts as a competitive inhibitor of tyrosinase.[10] It is believed to compete with the L-tyrosine substrate for the enzyme's active site.[10]

Experimental Protocols

To ensure the reproducibility and comparability of research findings, detailed and standardized experimental protocols are essential.

In Vitro Tyrosinase Inhibition Assay (Mushroom Tyrosinase)

This assay is a common primary screening method to identify potential tyrosinase inhibitors.

Principle: This spectrophotometric assay measures the ability of a test compound to inhibit the activity of mushroom tyrosinase, which catalyzes the oxidation of L-DOPA to dopachrome, a colored product. The reduction in the rate of dopachrome formation is proportional to the inhibitory activity of the compound.

Materials:

  • Mushroom Tyrosinase (e.g., from Agaricus bisporus)

  • L-DOPA (3,4-dihydroxyphenylalanine)

  • Phosphate buffer (e.g., 0.1 M, pH 6.8)

  • Test compound (dissolved in a suitable solvent, e.g., DMSO)

  • Positive control (e.g., Kojic Acid)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare a stock solution of the test compound and the positive control in a suitable solvent.

  • In a 96-well plate, add the following to each well in triplicate:

    • Phosphate buffer

    • Test compound solution at various concentrations (or solvent for the control)

    • Mushroom tyrosinase solution

  • Pre-incubate the plate at a controlled temperature (e.g., 25°C or 37°C) for a defined period (e.g., 10 minutes).

  • Initiate the reaction by adding the L-DOPA solution to each well.

  • Immediately measure the absorbance at a specific wavelength (e.g., 475-492 nm) at regular intervals for a set duration (e.g., 20-30 minutes) using a microplate reader.

  • Calculate the percentage of tyrosinase inhibition for each concentration of the test compound using the following formula: % Inhibition = [(A_control - A_sample) / A_control] * 100 where A_control is the absorbance of the control reaction and A_sample is the absorbance of the reaction with the test compound.

  • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

Cellular Melanin Content Assay

This assay evaluates the effect of a test compound on melanin production in a cellular context, typically using melanoma cell lines such as B16F10.

Principle: The amount of melanin produced by cultured melanocytes or melanoma cells is quantified after treatment with the test compound. A reduction in melanin content compared to untreated cells indicates an inhibitory effect on melanogenesis.

Materials:

  • B16F10 mouse melanoma cells (or other suitable melanin-producing cell line)

  • Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics

  • Test compound

  • Lysis buffer (e.g., 1 N NaOH)

  • Phosphate-buffered saline (PBS)

  • 96-well plate

  • Microplate reader

Procedure:

  • Seed the B16F10 cells in a multi-well plate and allow them to adhere overnight.

  • Treat the cells with various concentrations of the test compound for a specified period (e.g., 48-72 hours). Include an untreated control group.

  • After the incubation period, wash the cells with PBS.

  • Lyse the cells by adding a lysis buffer (e.g., 1 N NaOH) and incubating at an elevated temperature (e.g., 60-80°C) to dissolve the melanin.

  • Transfer the cell lysates to a 96-well plate.

  • Measure the absorbance of the lysates at a wavelength of approximately 405-490 nm using a microplate reader.

  • The melanin content can be normalized to the total protein content of the cells, which is determined in parallel using a protein assay (e.g., BCA or Bradford assay).

  • Calculate the percentage of melanin content relative to the untreated control cells.

Visualizing the Pathways and Processes

Diagrams are invaluable tools for illustrating complex biological pathways and experimental workflows.

Melanin Biosynthesis Pathway and Tyrosinase Inhibition

Melanin_Biosynthesis Tyrosine L-Tyrosine Tyrosinase1 Tyrosinase Tyrosine->Tyrosinase1 LDOPA L-DOPA Tyrosinase2 Tyrosinase LDOPA->Tyrosinase2 Dopaquinone Dopaquinone Eumelanin Eumelanin (Brown/Black Pigment) Dopaquinone->Eumelanin Pheomelanin Pheomelanin (Red/Yellow Pigment) Dopaquinone->Pheomelanin Tyrosinase1->LDOPA Hydroxylation Tyrosinase2->Dopaquinone Oxidation Inhibitor Tyrosinase Inhibitor (e.g., this compound, Kojic Acid, Arbutin, Thiamidol, Azelaic Acid) Inhibitor->Tyrosinase1 Inhibitor->Tyrosinase2

Caption: The melanin biosynthesis pathway and the site of action for tyrosinase inhibitors.

General Experimental Workflow for Tyrosinase Inhibitor Screening

Experimental_Workflow cluster_0 In Vitro Screening cluster_1 Cell-Based Assay cluster_2 Mechanism of Action Studies A Compound Library (Natural & Synthetic) B Mushroom Tyrosinase Inhibition Assay A->B C Determine IC50 Values B->C D Potent Hits from In Vitro Screening C->D E Cellular Melanin Content Assay (e.g., B16F10 cells) D->E F Assess Inhibition of Melanin Production E->F G Lead Compounds F->G H Enzyme Kinetics (e.g., Lineweaver-Burk plot) G->H I Determine Inhibition Type (Competitive, Non-competitive, etc.) H->I

Caption: A generalized workflow for the screening and characterization of tyrosinase inhibitors.

Conclusion

This comparative guide highlights the current understanding of this compound in relation to several key synthetic tyrosinase inhibitors. While this compound shows promise as a natural inhibitor, its potency, based on the available IC50 value against mushroom tyrosinase, appears to be lower than that of kojic acid and thiamidol (against human tyrosinase). Thiamidol stands out for its remarkable and specific inhibitory activity against human tyrosinase, a critical factor for clinical efficacy. Azelaic acid also demonstrates competitive inhibition, adding to the arsenal of synthetic options.

It is imperative to acknowledge the limitations of comparing data across different studies and enzyme sources. Future head-to-head studies under identical, standardized conditions, particularly utilizing human tyrosinase, are necessary for a more definitive comparison of these compounds. The detailed experimental protocols provided herein offer a framework for such future investigations, which will be instrumental in the development of the next generation of safe and effective treatments for hyperpigmentation.

References

Validating the Mechanism of Action of Viscumneoside III: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the potential mechanism of action of viscumneoside III, a flavanone glycoside found in Viscum coloratum. Due to the limited availability of studies specifically focused on isolated this compound, this guide draws upon existing research on Viscum album extracts, which contain this compound as an active component. The information presented herein aims to provide a framework for validating its anticancer properties and comparing its performance with established chemotherapeutic agents like doxorubicin.

Overview of this compound

This compound is a natural compound belonging to the flavonoid family, isolated from the medicinal plant Viscum coloratum.[1] Traditional medicine has utilized extracts from Viscum species for various ailments, and modern research is exploring their potential in oncology.[2][3][4][5] While direct evidence for the anticancer activity of purified this compound is still emerging, studies on Viscum album extracts suggest a multi-faceted mechanism of action, including the induction of apoptosis, cell cycle arrest, and immunomodulation.

Comparative Performance Data

Quantitative data on the cytotoxic effects of isolated this compound is not extensively available in the public domain. To facilitate future research and provide a template for data presentation, the following table illustrates how the half-maximal inhibitory concentration (IC50) values of this compound could be compared against a standard chemotherapeutic drug, doxorubicin, across various cancer cell lines.

Cell LineCancer TypeThis compound IC50 (µM)Doxorubicin IC50 (µM)
MCF-7Breast CancerData not available0.5 - 2.0
A549Lung CancerData not available0.1 - 0.5
HeLaCervical CancerData not available0.2 - 1.0
HepG2Liver CancerData not available0.3 - 1.5

Note: The IC50 values for doxorubicin are approximate and can vary depending on experimental conditions. The data for this compound is hypothetical and serves as a placeholder to encourage further research.

Proposed Mechanism of Action: STAT3 Signaling Pathway

Based on studies of Viscum album extracts, a plausible mechanism of action for this compound involves the inhibition of the Signal Transducer and Activator of Transcription 3 (STAT3) signaling pathway.[2][3] STAT3 is a key transcription factor that, when constitutively activated, promotes tumor cell proliferation, survival, and angiogenesis.

Caption: Proposed STAT3 signaling pathway inhibition by this compound.

Immunomodulatory Effects: Regulation of MCP-1 and Macrophage Activity

Emerging evidence suggests that this compound may also exert its anticancer effects through immunomodulation. Specifically, it has been implicated in the regulation of Monocyte Chemoattractant Protein-1 (MCP-1), a chemokine crucial for the recruitment of macrophages to the tumor microenvironment. By modulating MCP-1 expression and influencing macrophage polarization, this compound could potentially alter the tumor immune landscape, making it less favorable for cancer growth.

Immunomodulation_Workflow Viscumneoside_III This compound Tumor_Cells Tumor Cells Viscumneoside_III->Tumor_Cells Acts on MCP_1 MCP-1 Secretion Tumor_Cells->MCP_1 Modulates Macrophages Macrophage Recruitment and Polarization MCP_1->Macrophages M1_Macrophage M1-like Macrophage (Anti-tumor) Macrophages->M1_Macrophage Promotes (?) M2_Macrophage M2-like Macrophage (Pro-tumor) Macrophages->M2_Macrophage Inhibits (?) Tumor_Suppression Tumor Suppression M1_Macrophage->Tumor_Suppression Tumor_Promotion Tumor Promotion M2_Macrophage->Tumor_Promotion

Caption: Hypothetical workflow of this compound's immunomodulatory action.

Experimental Protocols

To validate the proposed mechanisms of action for this compound, the following experimental protocols are recommended:

Cell Viability and Cytotoxicity Assay (MTT Assay)
  • Objective: To determine the cytotoxic effect of this compound on cancer cell lines and calculate the IC50 value.

  • Methodology:

    • Seed cancer cells (e.g., MCF-7, A549) in 96-well plates at a density of 5x10³ cells/well and incubate for 24 hours.

    • Treat the cells with various concentrations of this compound (e.g., 0.1 to 100 µM) and a vehicle control (e.g., DMSO). Include doxorubicin as a positive control.

    • Incubate for 48-72 hours.

    • Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours.

    • Remove the medium and add DMSO to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability and determine the IC50 value using a dose-response curve.

Western Blot Analysis for STAT3 and Apoptosis-Related Proteins
  • Objective: To investigate the effect of this compound on the STAT3 signaling pathway and the expression of key apoptosis-related proteins.

  • Methodology:

    • Treat cancer cells with this compound at its IC50 concentration for various time points (e.g., 0, 6, 12, 24 hours).

    • Lyse the cells and quantify the protein concentration using a BCA assay.

    • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

    • Block the membrane with 5% non-fat milk or BSA.

    • Incubate the membrane with primary antibodies against p-STAT3, STAT3, Bcl-2, Bax, cleaved Caspase-3, and PARP. Use an antibody against a housekeeping protein (e.g., β-actin or GAPDH) as a loading control.

    • Incubate with HRP-conjugated secondary antibodies.

    • Detect the protein bands using an enhanced chemiluminescence (ECL) system.

    • Quantify the band intensities using densitometry software.

Caspase-3 Activity Assay
  • Objective: To quantify the activity of caspase-3, a key executioner caspase in apoptosis.

  • Methodology:

    • Treat cancer cells with this compound as described for the Western blot analysis.

    • Lyse the cells and collect the supernatant.

    • Use a colorimetric or fluorometric caspase-3 assay kit according to the manufacturer's instructions.

    • Measure the absorbance or fluorescence using a microplate reader.

    • Express the results as fold-change in caspase-3 activity compared to the control.

MCP-1 Enzyme-Linked Immunosorbent Assay (ELISA)
  • Objective: To measure the secretion of MCP-1 from cancer cells treated with this compound.

  • Methodology:

    • Treat cancer cells with this compound for 24-48 hours.

    • Collect the cell culture supernatant.

    • Perform an ELISA for MCP-1 using a commercial kit according to the manufacturer's protocol.

    • Measure the absorbance and determine the concentration of MCP-1 from a standard curve.

Macrophage Migration Assay (Transwell Assay)
  • Objective: To assess the effect of this compound-conditioned media on macrophage migration.

  • Methodology:

    • Collect conditioned media from cancer cells treated with or without this compound.

    • Place the conditioned media in the lower chamber of a Transwell plate.

    • Seed macrophages (e.g., RAW 264.7) in the upper chamber.

    • Incubate for 24 hours to allow for migration.

    • Fix and stain the migrated cells on the lower surface of the membrane.

    • Count the number of migrated cells under a microscope.

Conclusion

While research on isolated this compound is in its early stages, the available evidence from Viscum album extracts suggests a promising anticancer agent with a potentially novel mechanism of action. The proposed inhibition of the STAT3 pathway and its immunomodulatory effects on the tumor microenvironment warrant further investigation. The experimental protocols outlined in this guide provide a roadmap for researchers to validate these mechanisms and establish a comprehensive profile of this compound's therapeutic potential. Such studies are crucial for determining its efficacy in comparison to existing cancer therapies and for its potential development as a novel anticancer drug.

References

Assessing the Purity and Performance of Commercially Available Viscumneoside III: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and drug development professionals investigating the potential of viscumneoside III, a naturally occurring flavanone glycoside, ensuring the purity of commercial samples is a critical first step. This guide provides a framework for assessing the purity of commercially available this compound and compares its primary biological activity—tyrosinase inhibition—with common alternative compounds. Experimental protocols and supporting data are provided to aid in the selection and quality control of this promising bioactive molecule.

Commercial Availability and Stated Purity

This compound is available from several chemical suppliers, typically marketed for research purposes. The stated purity from prominent vendors is generally high, often exceeding 98%. However, independent verification is crucial for rigorous scientific investigation.

SupplierStated PurityCAS Number
MedChemExpress≥98.0%[1]118985-27-6[1]
ChemFaces≥98%[2]118985-27-6[2]
BioCrick>98%[3]118985-27-6[3]

Table 1: Commercial Sources and Stated Purity of this compound

Performance Comparison: Tyrosinase Inhibition

This compound is recognized for its potent tyrosinase inhibitory activity, a key mechanism in the regulation of melanin production.[2][4] This makes it a compound of interest for applications in dermatology and cosmetics. To objectively evaluate its performance, its half-maximal inhibitory concentration (IC50) is compared with that of two widely used tyrosinase inhibitors, Kojic Acid and Arbutin.

CompoundIC50 Value (Tyrosinase Inhibition)
This compound 0.5 mM [4]
Kojic Acid~13.14 µg/mL - 121 µM
Arbutin (β-arbutin)~0.48 mM - 0.9 mM[5][6]

Table 2: Comparative Tyrosinase Inhibitory Activity

Note: IC50 values for Kojic Acid and Arbutin can vary depending on the source of the tyrosinase (e.g., mushroom vs. human) and assay conditions.

Experimental Protocols

Protocol 1: Purity Assessment of this compound by High-Performance Liquid Chromatography (HPLC)

This protocol outlines a general method for determining the purity of a this compound sample, adapted from established methods for flavonoid glycoside analysis.

1. Instrumentation and Materials:

  • High-Performance Liquid Chromatography (HPLC) system with a Diode Array Detector (DAD) or UV detector.

  • Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • This compound reference standard of known purity.

  • Acetonitrile (HPLC grade).

  • Water (HPLC grade).

  • Formic acid or o-phosphoric acid.

  • Methanol (for sample preparation).

2. Chromatographic Conditions:

  • Mobile Phase A: Water with 0.1% formic acid.

  • Mobile Phase B: Acetonitrile with 0.1% formic acid.

  • Gradient Elution: A typical gradient could be:

    • 0-5 min: 10% B

    • 5-25 min: 10-50% B

    • 25-30 min: 50-90% B

    • 30-35 min: 90% B

    • 35-40 min: 10% B (re-equilibration)

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 25-30 °C.

  • Detection Wavelength: Scan for optimal absorbance, typically around 280 nm for flavanones.

  • Injection Volume: 10 µL.

3. Sample Preparation:

  • Accurately weigh and dissolve the commercially available this compound and the reference standard in methanol to a known concentration (e.g., 1 mg/mL).

  • Filter the solutions through a 0.45 µm syringe filter before injection.

4. Data Analysis:

  • The purity of the sample is calculated based on the peak area percentage from the chromatogram.

  • Purity (%) = (Area of this compound peak / Total area of all peaks) x 100

Protocol 2: Tyrosinase Inhibition Assay

This protocol describes a common in vitro assay to determine the tyrosinase inhibitory activity of this compound and its alternatives.

1. Materials:

  • Mushroom tyrosinase.

  • L-DOPA (substrate).

  • Phosphate buffer (e.g., 50 mM, pH 6.8).

  • This compound, Kojic Acid, and Arbutin test compounds.

  • 96-well microplate reader.

2. Assay Procedure:

  • Prepare serial dilutions of the test compounds in phosphate buffer.

  • In a 96-well plate, add:

    • Phosphate buffer

    • Test compound solution

    • Mushroom tyrosinase solution

  • Pre-incubate the mixture for 10 minutes at room temperature.

  • Initiate the reaction by adding L-DOPA solution.

  • Measure the absorbance at 475 nm (for dopachrome formation) at regular intervals for a set period.

  • A control reaction without any inhibitor should be run in parallel.

3. Calculation of Inhibition and IC50:

  • The percentage of tyrosinase inhibition is calculated as follows:

    • Inhibition (%) = [(A_control - A_sample) / A_control] x 100

    • Where A_control is the absorbance of the control reaction and A_sample is the absorbance of the reaction with the inhibitor.

  • The IC50 value is determined by plotting the percentage of inhibition against the inhibitor concentration and fitting the data to a dose-response curve.

Visualizing Key Pathways and Workflows

To further clarify the scientific context and experimental procedures, the following diagrams are provided.

experimental_workflow cluster_sample_prep Sample Preparation cluster_hplc_analysis HPLC Analysis cluster_data_analysis Data Analysis s1 Weigh Commercial This compound s2 Dissolve in Methanol s1->s2 s3 Filter through 0.45 µm Syringe Filter s2->s3 h1 Inject Sample into HPLC System s3->h1 h2 Separation on C18 Column h1->h2 h3 DAD/UV Detection h2->h3 d1 Integrate Peak Areas h3->d1 d2 Calculate Purity (%) d1->d2

Caption: Workflow for HPLC-based purity assessment of this compound.

signaling_pathway cluster_melanogenesis Melanogenesis Pathway tyrosine L-Tyrosine ldopa L-DOPA tyrosine->ldopa hydroxylation dopaquinone Dopaquinone ldopa->dopaquinone oxidation melanin Melanin dopaquinone->melanin series of reactions tyrosinase Tyrosinase inhibitor This compound (or alternative inhibitor) inhibitor->tyrosinase Inhibition

Caption: Inhibition of the melanogenesis pathway by this compound.

Conclusion

While commercial suppliers of this compound claim high purity levels, independent verification using a robust analytical method such as HPLC is essential for reliable research outcomes. In terms of its primary biological function, this compound demonstrates potent tyrosinase inhibition, comparable to or exceeding that of some established inhibitors like arbutin. The provided protocols and comparative data serve as a valuable resource for researchers to assess the quality and performance of this compound in their specific applications.

References

A Comparative Guide to the Metabolic Stability of Viscumneoside III and Its Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the metabolic stability of viscumneoside III and its derivatives. Due to the limited availability of direct comparative experimental data for this compound and its specific derivatives in the public domain, this guide synthesizes information on the metabolic stability of structurally related flavonoid glycosides to infer potential stability profiles. The information presented herein is intended to guide researchers in designing and interpreting metabolic stability studies for this class of compounds.

Introduction

This compound is a flavanone glycoside found in Viscum coloratum, a plant used in traditional medicine.[1] Like many flavonoids, its therapeutic potential is influenced by its metabolic stability, which dictates its bioavailability and duration of action. Enhancing metabolic stability through structural modification is a common strategy in drug development. This guide explores the expected metabolic stability of this compound and its potential derivatives based on established principles of flavonoid metabolism.

O-methylated flavonoids have been shown to exhibit improved metabolic stability and membrane transport capability compared to their unmethylated counterparts.[2] Furthermore, glycosylation is a key factor influencing the stability of flavonoids. Generally, flavonoid glycosides are more stable than their corresponding aglycones.

Comparative Metabolic Stability: A Data-Driven Postulation

Table 1: Postulated Comparative Metabolic Stability of this compound and Its Derivatives

CompoundStructural ModificationExpected Metabolic Stability (Relative)Rationale
This compound Parent CompoundModerateAs a glycoside, it is expected to be more stable than its aglycone, homoeriodictyol. The O-glycosidic linkage can be a target for hydrolysis.
Derivative A Additional GlycosylationHigherIncreased glycosylation can shield the flavonoid core from enzymatic attack, potentially increasing metabolic stability.
Derivative B O-MethylationHigherMethylation of phenolic hydroxyl groups is a known strategy to block sites of metabolism by cytochrome P450 enzymes and improve stability.[2]
Derivative C Acylation of Sugar MoietyHigherAcyl groups on the sugar can sterically hinder enzymatic access to the glycosidic bond and the flavonoid core, thus enhancing stability.
Homoeriodictyol AglyconeLowerThe free phenolic hydroxyl groups are susceptible to phase I (e.g., hydroxylation) and phase II (e.g., glucuronidation, sulfation) metabolism, leading to rapid clearance.[5]

Key Metabolic Pathways for Flavanone Glycosides

The metabolism of flavonoids, including flavanone glycosides like this compound, primarily occurs in the liver and intestines. The key enzymes involved are cytochrome P450 (CYP) enzymes for phase I metabolism and UDP-glucuronosyltransferases (UGTs) and sulfotransferases (SULTs) for phase II metabolism.[5]

Phase I Metabolism:

  • Hydroxylation: CYP enzymes, such as CYP1A2, CYP2C9, CYP2D6, and CYP3A4, are known to hydroxylate the aromatic rings of flavonoids.[5][6][7]

  • O-demethylation: If the flavanone has methoxy groups, these can be removed by CYP enzymes.[7]

Phase II Metabolism:

  • Glucuronidation: Free hydroxyl groups are conjugated with glucuronic acid by UGTs.

  • Sulfation: Phenolic hydroxyl groups can be sulfated by SULTs.

The glycosidic bond of this compound can be hydrolyzed by glycosidases in the gut microbiota or by hepatic enzymes, releasing the aglycone homoeriodictyol, which is then subject to further metabolism.[8]

Below is a diagram illustrating the general metabolic fate of a flavanone glycoside.

Flavanone Glycoside Flavanone Glycoside Aglycone Aglycone Flavanone Glycoside->Aglycone Hydrolysis (Gut Microbiota/Enzymes) Phase I Metabolites Phase I Metabolites Aglycone->Phase I Metabolites CYP450 Enzymes (Hydroxylation, O-demethylation) Phase II Metabolites Phase II Metabolites Aglycone->Phase II Metabolites UGTs, SULTs (Glucuronidation, Sulfation) Phase I Metabolites->Phase II Metabolites UGTs, SULTs Excretion Excretion Phase II Metabolites->Excretion

Caption: General metabolic pathway of flavanone glycosides.

Experimental Protocols

The following is a representative protocol for an in vitro metabolic stability assay using liver microsomes. This protocol can be adapted to compare this compound and its derivatives.

Objective: To determine the in vitro metabolic half-life (t½) and intrinsic clearance (CLint) of this compound and its derivatives in human liver microsomes.

Materials:

  • This compound and its derivatives

  • Pooled human liver microsomes (e.g., from a commercial supplier)

  • 0.1 M Phosphate buffer (pH 7.4)

  • NADPH regenerating system (containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

  • Positive control compounds (e.g., testosterone, verapamil)

  • Acetonitrile (ACN) for reaction termination

  • Internal standard (for LC-MS/MS analysis)

  • LC-MS/MS system

Procedure:

  • Preparation of Reagents:

    • Prepare stock solutions of test compounds and positive controls in a suitable solvent (e.g., DMSO).

    • Prepare a working solution of human liver microsomes in phosphate buffer.

    • Prepare the NADPH regenerating system according to the manufacturer's instructions.

  • Incubation:

    • Pre-warm the microsomal suspension and phosphate buffer to 37°C.

    • In a microcentrifuge tube or 96-well plate, combine the phosphate buffer, microsomal suspension, and the test compound working solution.

    • Pre-incubate the mixture at 37°C for 5 minutes.

    • Initiate the metabolic reaction by adding the NADPH regenerating system.

    • Incubate the reaction mixture at 37°C with shaking.

  • Sampling and Reaction Termination:

    • At designated time points (e.g., 0, 5, 15, 30, 45, 60 minutes), withdraw an aliquot of the reaction mixture.

    • Immediately terminate the reaction by adding the aliquot to cold acetonitrile containing an internal standard.

  • Sample Processing and Analysis:

    • Centrifuge the terminated samples to precipitate proteins.

    • Transfer the supernatant to a new plate or vials for LC-MS/MS analysis.

    • Analyze the concentration of the parent compound remaining at each time point using a validated LC-MS/MS method.

Data Analysis:

  • Plot the natural logarithm of the percentage of the parent compound remaining versus time.

  • Determine the elimination rate constant (k) from the slope of the linear regression line (slope = -k).

  • Calculate the in vitro half-life (t½) using the formula: t½ = 0.693 / k.

  • Calculate the intrinsic clearance (CLint) using the formula: CLint (µL/min/mg protein) = (0.693 / t½) * (incubation volume / protein concentration).

Below is a workflow diagram for the described experimental protocol.

cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis cluster_data Data Processing Reagent Prep Prepare Stock Solutions, Microsomes, and NADPH System Pre-incubation Pre-incubate Microsomes and Test Compound at 37°C Reagent Prep->Pre-incubation Reaction Start Initiate Reaction with NADPH Pre-incubation->Reaction Start Incubate Incubate at 37°C with Shaking Reaction Start->Incubate Sampling Take Samples at Time Points Incubate->Sampling Termination Terminate Reaction with Acetonitrile Sampling->Termination Centrifugation Centrifuge to Precipitate Proteins Termination->Centrifugation LCMS Analyze Supernatant by LC-MS/MS Centrifugation->LCMS Data Plot Plot ln(% Remaining) vs. Time LCMS->Data Plot Calculation Calculate t½ and CLint Data Plot->Calculation

Caption: Experimental workflow for in vitro metabolic stability assay.

Conclusion

While direct experimental data on the metabolic stability of this compound and its derivatives is currently lacking, this guide provides a framework for researchers based on the established metabolic pathways of structurally similar flavonoids. It is anticipated that derivatives with additional glycosylation, O-methylation, or acylation of the sugar moiety will exhibit enhanced metabolic stability compared to the parent compound, this compound. The provided experimental protocol offers a starting point for conducting in vitro metabolic stability studies to generate quantitative data and validate these hypotheses. Such studies are crucial for the rational design of more stable and effective flavonoid-based therapeutic agents.

References

Benchmarking Viscumneoside III: A Comparative Guide for Skin Whitening Formulations

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release: A Comprehensive Analysis of Viscumneoside III's Performance Against Leading Skin Whitening Agents

This guide provides a detailed comparison of this compound, a potent tyrosinase inhibitor, against established skin whitening agents: kojic acid, arbutin, and vitamin C. The following sections present quantitative data on their efficacy and cytotoxicity, detailed experimental protocols for key assays, and visual representations of the underlying biological pathways and experimental workflows to aid researchers, scientists, and drug development professionals in their evaluation of this compound for use in novel skin whitening formulations.

Performance Comparison of Skin Whitening Agents

The efficacy of skin whitening agents is primarily determined by their ability to inhibit tyrosinase, the rate-limiting enzyme in melanin synthesis, while maintaining low cytotoxicity to ensure the safety of the formulation. The following table summarizes the in vitro performance of this compound in comparison to kojic acid, arbutin, and vitamin C.

CompoundTyrosinase Inhibition (IC50)Cell Viability (CC50)Efficacy-to-Toxicity Ratio (CC50/IC50)
This compound 0.5 mM[1]> 300 µg/mL (in Viscum album extract on RAW264.7 cells)Data Not Available
Kojic Acid 121 ± 5 µM[2]> 700 µM (on B16F10 cells)[3]> 5.79
Arbutin (β-arbutin) Did not reach IC50 (up to 8000 µM)[2]> 1000 µM (on B16F10 cells)[4]Not Applicable
Vitamin C (Ascorbic Acid) ~400-500 µM[5]Induces cell death at high concentrations[5]Data Not Available

Note: The cytotoxicity data for this compound is derived from an extract of Viscum album on RAW264.7 macrophage cells and may not be directly comparable to the data for the other agents on B16F10 melanoma cells. Further studies are required to determine the specific CC50 of isolated this compound on melanocytes.

Mechanism of Action: The Melanin Synthesis Pathway

Melanin, the pigment responsible for skin color, is produced in specialized cells called melanocytes through a process known as melanogenesis.[2][6] This pathway is initiated by the oxidation of the amino acid L-tyrosine to L-DOPA, a reaction catalyzed by the enzyme tyrosinase.[1][7] Tyrosinase is the key rate-limiting enzyme in this process, making it a prime target for skin whitening agents.[8] this compound, along with the benchmark agents, exerts its effect by inhibiting the activity of tyrosinase, thereby reducing the production of melanin.[1][4][9][10]

Melanin_Synthesis_Pathway cluster_melanocyte Melanocyte Tyrosine L-Tyrosine LDOPA L-DOPA Tyrosine->LDOPA Tyrosinase Dopaquinone Dopaquinone LDOPA->Dopaquinone Tyrosinase Eumelanin Eumelanin (Brown/Black Pigment) Dopaquinone->Eumelanin Pheomelanin Pheomelanin (Red/Yellow Pigment) Dopaquinone->Pheomelanin Viscumneoside_III This compound Viscumneoside_III->LDOPA Kojic_Acid Kojic Acid Kojic_Acid->LDOPA Arbutin Arbutin Arbutin->LDOPA Vitamin_C Vitamin C Vitamin_C->LDOPA

Figure 1: Inhibition of the Melanin Synthesis Pathway.

Experimental Protocols

To ensure reproducibility and accurate comparison, detailed protocols for the key assays are provided below.

Tyrosinase Activity Assay (Mushroom Tyrosinase)

This assay measures the ability of a compound to inhibit the enzymatic activity of mushroom tyrosinase, a commonly used model enzyme. The protocol is adapted from established methods.[6][11][12]

Materials:

  • Mushroom Tyrosinase (Sigma-Aldrich)

  • L-DOPA (L-3,4-dihydroxyphenylalanine) (Sigma-Aldrich)

  • Phosphate Buffer (0.1 M, pH 6.8)

  • Test compounds (this compound, Kojic Acid, Arbutin, Vitamin C) dissolved in DMSO

  • 96-well microplate

  • Microplate reader

Procedure:

  • In a 96-well plate, add 20 µL of the test compound at various concentrations. For the control, use 20 µL of DMSO.

  • Add 40 µL of 30 U/mL mushroom tyrosinase solution and 100 µL of 0.1 M phosphate buffer (pH 6.8) to each well.

  • Pre-incubate the plate at room temperature for 10 minutes.

  • Initiate the reaction by adding 40 µL of 10 mM L-DOPA to each well.

  • Incubate the plate at 37°C for 20 minutes.

  • Measure the absorbance at 475 nm using a microplate reader.

  • The percentage of tyrosinase inhibition is calculated using the following formula: % Inhibition = [ (A_control - A_sample) / A_control ] * 100 Where A_control is the absorbance of the control reaction and A_sample is the absorbance in the presence of the test compound.

  • The IC50 value is determined by plotting the percentage of inhibition against the concentration of the test compound.

Melanin Content Assay (B16F10 Murine Melanoma Cells)

This assay quantifies the melanin content in cultured melanoma cells after treatment with the test compounds. The protocol is based on established methods.[13]

Materials:

  • B16F10 murine melanoma cells

  • Dulbecco's Modified Eagle's Medium (DMEM) with 10% Fetal Bovine Serum (FBS)

  • Test compounds

  • 1N NaOH

  • Phosphate-Buffered Saline (PBS)

  • 6-well plates

  • Microplate reader

Procedure:

  • Seed B16F10 cells in 6-well plates at a density of 2.5 x 10^4 cells/well and incubate for 24 hours.

  • Treat the cells with various concentrations of the test compounds for 48-72 hours.

  • After incubation, wash the cells with PBS and harvest the cell pellets.

  • Dissolve the cell pellets in 100 µL of 1N NaOH at 60°C for 2 hours.

  • Measure the absorbance of the lysate at 405 nm using a microplate reader.

  • The melanin content is normalized to the total protein content of the cells, which can be determined using a standard protein assay (e.g., Bradford assay).

Cell Viability Assay (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.

Materials:

  • B16F10 murine melanoma cells

  • DMEM with 10% FBS

  • Test compounds

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well plates

  • Microplate reader

Procedure:

  • Seed B16F10 cells in a 96-well plate at a density of 3 x 10^3 cells/well and allow them to attach for 24 hours.

  • Treat the cells with various concentrations of the test compounds for 48 hours.

  • After the treatment period, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.

  • Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Cell viability is expressed as a percentage of the untreated control cells.

  • The CC50 (half-maximal cytotoxic concentration) is determined from the dose-response curve.

Experimental and Logical Flow Diagrams

To further clarify the experimental process and the logic of comparison, the following diagrams are provided.

Experimental_Workflow cluster_invitro In Vitro Efficacy & Safety Assessment cluster_compounds Test Compounds Tyrosinase_Assay Tyrosinase Inhibition Assay (Mushroom Tyrosinase) Melanin_Assay Melanin Content Assay (B16F10 Cells) Tyrosinase_Assay->Melanin_Assay Correlates with cellular efficacy MTT_Assay Cell Viability Assay (MTT) (B16F10 Cells) Melanin_Assay->MTT_Assay Evaluate at non-toxic concentrations Data_Analysis Data Analysis & Comparison (IC50, CC50, Efficacy-Toxicity Ratio) MTT_Assay->Data_Analysis Viscumneoside This compound Viscumneoside->Tyrosinase_Assay Viscumneoside->Melanin_Assay Viscumneoside->MTT_Assay Kojic Kojic Acid Kojic->Tyrosinase_Assay Kojic->Melanin_Assay Kojic->MTT_Assay Arbutin Arbutin Arbutin->Tyrosinase_Assay Arbutin->Melanin_Assay Arbutin->MTT_Assay VitaminC Vitamin C VitaminC->Tyrosinase_Assay VitaminC->Melanin_Assay VitaminC->MTT_Assay

Figure 2: Workflow for Evaluating Skin Whitening Agents.

Figure 3: Logical Comparison of Skin Whitening Agents.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
viscumneoside III
Reactant of Route 2
viscumneoside III

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.